Product packaging for 2-Methylthiazole-5-carbaldehyde(Cat. No.:CAS No. 1003-60-7)

2-Methylthiazole-5-carbaldehyde

Cat. No.: B182251
CAS No.: 1003-60-7
M. Wt: 127.17 g/mol
InChI Key: YELBTTSDCRQQRE-UHFFFAOYSA-N
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Description

2-Methylthiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C5H5NOS and its molecular weight is 127.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NOS B182251 2-Methylthiazole-5-carbaldehyde CAS No. 1003-60-7

Properties

IUPAC Name

2-methyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-6-2-5(3-7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELBTTSDCRQQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552860
Record name 2-Methyl-1,3-thiazole-5-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-60-7
Record name 2-Methyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1,3-thiazole-5-carboxaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylthiazole-5-carbaldehyde, a versatile heterocyclic compound with significant applications in pharmaceutical and chemical research. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and explores its role as a key intermediate in the development of bioactive molecules.

Core Compound Identity and Properties

This compound, identified by the CAS number 1003-60-7 , is a pivotal building block in organic synthesis.[1][2] Its structure, featuring a thiazole ring substituted with a methyl and a formyl group, imparts unique reactivity and makes it a valuable precursor for a diverse range of molecular scaffolds.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 1003-60-7
Molecular Formula C₅H₅NOS
Molecular Weight 127.17 g/mol [3]
Appearance Yellow to light brown solid
Melting Point 40 - 43 °C
Boiling Point 219.0 ± 13.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
Purity ≥95% (HPLC)[1]
Structural Information
IdentifierValue
IUPAC Name 2-methyl-1,3-thiazole-5-carbaldehyde[3]
SMILES CC1=NC=C(S1)C=O[3]
InChI InChI=1S/C5H5NOS/c1-4-6-2-5(3-7)8-4/h2-3H,1H3[3]

Applications in Research and Development

This compound is a versatile intermediate with applications spanning multiple domains of chemical and pharmaceutical science.

  • Pharmaceutical Development: It serves as a crucial starting material in the synthesis of a variety of pharmaceuticals.[1][2] The thiazole moiety is a well-established pharmacophore found in numerous approved drugs, and this compound provides a convenient entry point for the elaboration of more complex, biologically active molecules, including antimicrobial and anticancer agents.[1][2]

  • Agrochemicals: This compound is also utilized in the formulation of agrochemicals, contributing to the development of novel pesticides and herbicides for crop protection.[2]

  • Flavor and Fragrance Industry: Due to its distinct aromatic profile, this compound is employed as a flavoring agent in the food industry and as a component in fragrance formulations.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, adapted from established procedures for related thiazole derivatives.

Synthesis of this compound

A common and effective method for the synthesis of the 2-methylthiazole core is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound. The subsequent introduction or modification of the formyl group at the 5-position can be achieved through various established organic transformations.

A plausible multi-step synthetic workflow is outlined below:

G start Commercially Available Starting Materials step1 Step 1: Hantzsch Thiazole Synthesis (e.g., Thioacetamide + α-halo-β-ketoester) start->step1 step2 Step 2: Ester Reduction (e.g., with DIBAL-H) step1->step2 product This compound step2->product

Caption: A generalized synthetic workflow for this compound.

Experimental Procedure (Adapted from Hantzsch Thiazole Synthesis):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve thioacetamide in a suitable solvent such as ethanol or acetonitrile.

  • Addition of α-Halocarbonyl: To the stirred solution, add an appropriate α-halocarbonyl compound (e.g., ethyl 2-chloroacetoacetate) dropwise at room temperature. An exothermic reaction may be observed.

  • Cyclization: After the initial reaction subsides, heat the mixture to reflux for several hours to facilitate the cyclization and formation of the thiazole ring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the 2-methylthiazole ester.

  • Reduction to Aldehyde: The purified ester is then dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to -78 °C under an inert atmosphere. A reducing agent such as Diisobutylaluminium hydride (DIBAL-H) is added dropwise. The reaction is carefully monitored by TLC.

  • Final Work-up: Once the reduction is complete, the reaction is quenched with methanol, followed by the addition of a saturated solution of Rochelle's salt. The mixture is stirred until two clear layers are formed. The organic layer is separated, washed, dried, and concentrated to afford this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Purity Determination: Purity is typically reported as ≥95%.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the methyl protons, a singlet for the thiazole ring proton, and a singlet for the aldehyde proton. The chemical shifts would be characteristic of the electronic environment of these protons.

  • ¹³C NMR (CDCl₃, 100 MHz): Characteristic signals for the methyl carbon, the thiazole ring carbons, and the carbonyl carbon of the aldehyde would be observed.

Mass Spectrometry (MS):

  • Electron Ionization (EI-MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 127.17). Fragmentation patterns would be consistent with the structure of this compound.

Signaling Pathway Involvement of Derivatives

While specific signaling pathway data for this compound is not extensively documented, its derivatives, particularly those with a 2-amino-4-methyl-thiazole core, have been investigated for their biological activities. These studies provide insights into the potential mechanisms of action for compounds derived from this scaffold. A notable mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Autophosphorylation Autophosphorylation VEGFR2->Autophosphorylation Derivative 2-Amino-4-methyl-thiazole Derivative Derivative->Autophosphorylation Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-amino-4-methyl-thiazole derivatives.[4]

This pathway illustrates how derivatives of the 2-methylthiazole scaffold can interfere with the VEGFR-2 signaling cascade. By binding to the receptor, these compounds can inhibit its autophosphorylation, thereby blocking downstream signaling pathways that are essential for angiogenesis. This mechanism highlights the potential of this chemical class in the development of anti-cancer therapies.[4]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The information provided is intended to facilitate further investigation and application of this versatile chemical compound.

References

Physicochemical properties of 2-Methylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Methylthiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a methyl group and a formyl (carbaldehyde) group. This molecule serves as a crucial intermediate and building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its unique chemical structure allows for versatile modifications, making it a valuable component in the development of bioactive molecules, including antifungal and antibacterial agents.[1] Furthermore, its distinct aromatic properties have led to its use in the flavor and fragrance industry.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its role in synthetic chemistry.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These parameters are critical for understanding its behavior in various chemical and biological systems, aiding in reaction design, formulation development, and safety assessments.

PropertyValueSource(s)
IUPAC Name 2-methyl-1,3-thiazole-5-carbaldehydePubChem[2]
CAS Number 1003-60-7ChemicalBook[3]
Molecular Formula C₅H₅NOSPubChem[2]
Molecular Weight 127.17 g/mol PubChem[2]
Appearance Yellow to light brown solid/crystalsChem-Impex[1]
Melting Point 40 - 43 °CChem-Impex[1]
Boiling Point 219.0 ± 13.0 °C at 760 mmHg110-116 °C at 18 TorrChemsrc, ChemicalBook[4]
Density 1.3 ± 0.1 g/cm³1.270 ± 0.06 g/cm³ (Predicted)Chemsrc, ChemicalBook[4]
pKa (Predicted) 1.66 ± 0.10ChemicalBook[4]
LogP 0.52 / 1.1Chemsrc, PubChem[2]
Flash Point 86.2 ± 19.8 °CChemsrc
Exact Mass 127.009186 DaPubChem[2]
Polar Surface Area 58.20 ŲPubChem[2]

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[5] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[5]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is placed in a capillary tube, which is sealed at one end. The tube is tapped gently to compact the sample to a height of 2-3 mm.[6][7]

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in an automated melting point apparatus (e.g., Mel-Temp or DigiMelt).[5][6] The thermometer bulb and the sample should be at the same level.

  • Heating: The apparatus, typically containing a heating block or oil bath, is heated.[5] An initial rapid heating can be used to find an approximate melting point.[5]

  • Measurement: For an accurate measurement, the apparatus is cooled and then heated slowly, at a rate of 1-2°C per minute, once the temperature is within 15-20°C of the approximate melting point.[5][7]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[5]

Boiling Point Determination (Microscale/Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.

Methodology:

  • Sample Preparation: A small amount of the compound is placed in a small test tube or fusion tube.[8][9]

  • Capillary Insertion: A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid sample and the sealed end above the surface.[8][10]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a heating bath (e.g., Thiele tube with mineral oil) or an aluminum heating block.[8][9]

  • Heating: The apparatus is heated gently and uniformly.[10] As the liquid heats, trapped air in the capillary tube will expand and exit as a slow stream of bubbles.

  • Measurement: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[10] The heat source is then removed, and the liquid is allowed to cool.

  • Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid, as it is the point where the external pressure equals the vapor pressure of the liquid.[8]

Solubility Determination (Qualitative & Shake-Flask Method)

Solubility studies are fundamental in drug development to understand absorption and formulation requirements.

Qualitative Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, 5% aq. HCl, 5% aq. NaOH) are used.[11][12]

  • Procedure: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[11] The solvent (e.g., 0.75 mL) is added in portions, and the tube is vigorously shaken after each addition.[11]

  • Observation: The compound's solubility is observed and categorized (e.g., soluble, partially soluble, insoluble). Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[12]

Quantitative (Shake-Flask) Methodology: This method is considered the gold standard for determining equilibrium solubility.[4]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer solution) in a sealed flask.[4]

  • Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.[13]

  • Sample Analysis: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and filtered (using a filter that does not adsorb the solute) to remove all undissolved solids.

  • Quantification: The concentration of the solute in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14] This concentration represents the solubility of the compound at that temperature.

Role in Chemical Synthesis & Development

This compound is not typically an active pharmaceutical ingredient itself but rather a key starting material or intermediate.[1] Its thiazole core is a common scaffold in many biologically active compounds. The aldehyde functional group provides a reactive handle for various chemical transformations, such as condensation, oxidation, reduction, and the formation of imines or other derivatives.

Below is a diagram illustrating a generalized workflow where this compound acts as a building block in the synthesis of more complex molecules, such as potential drug candidates.

G cluster_start Starting Materials cluster_synthesis Synthetic Transformation cluster_product Intermediate / Product cluster_development Drug Development Pipeline A 2-Methylthiazole- 5-carbaldehyde C Chemical Reaction (e.g., Condensation, Reductive Amination) A->C B Other Reagents (e.g., Amines, Ylides) B->C D Thiazole Derivative (Intermediate Product) C->D Yields E Further Functionalization D->E F Biological Screening (e.g., Antifungal Assay) E->F G Lead Compound F->G Identifies Activity

Caption: Synthetic workflow of this compound.

The following diagram illustrates the logical relationship in a common synthetic route to produce thiazole derivatives, starting from simpler precursors. This highlights the fundamental chemistry involved in creating the core structure of the title compound.

G reagent1 Alkyl Acetoacetate Derivative step1 Halogenation reagent1->step1 reagent2 Thioacetamide step2 Hantzsch Thiazole Synthesis (Cyclization & Dehydration) reagent2->step2 reagent3 Amine (Base) reagent3->step2 reagent4 Halogenating Agent (e.g., NBS) reagent4->step1 intermediate α-Halo Acetoacetate Intermediate step1->intermediate product Substituted 2-Methylthiazole step2->product intermediate->step2

Caption: General synthesis pathway for the thiazole ring.

References

An In-Depth Technical Guide to 2-Methylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylthiazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and a summary of the biological significance of the broader class of thiazole derivatives.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 2-methyl-1,3-thiazole-5-carbaldehyde[1][2]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

  • 5-Formyl-2-methylthiazole[1]

  • 2-Methyl-5-thiazolecarboxaldehyde[1]

  • 2-methyl-thiazole-5-carbaldehyde

  • 5-Thiazolecarboxaldehyde, 2-methyl-

  • 2-METHYL-5-THIAZOLECARBOXALDEHYDE[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthetic protocols, and for analytical purposes.

PropertyValueSource
Molecular Formula C₅H₅NOS[2]
Molecular Weight 127.17 g/mol [2]
CAS Number 1003-60-7[2]
Appearance Colorless liquid[3]
Odor Special thiol and fruit odor[3]
Boiling Point 219.0 ± 13.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
Flash Point 86.2 ± 19.8 °C
Solubility Soluble in ethers, alcohols, and ketones[3]

Synthesis and Experimental Protocols

The logical precursor for the synthesis of this compound is 2-methylthiazole. The thiazole ring is an electron-rich aromatic system, making it a suitable substrate for electrophilic substitution reactions like the Vilsmeier-Haack formylation.

Below is a generalized experimental protocol adapted from the Vilsmeier-Haack formylation of similar thiazole-containing compounds.[6]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylthiazole (Proposed)

Materials and Reagents:

  • 2-Methylthiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (e.g., Celite®)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, thermometer, and under an inert atmosphere, place anhydrous DMF (3.0 equivalents) in anhydrous DCM. Cool the solution to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of 2-Methylthiazole: Dissolve 2-methylthiazole (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-50 °C) for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent (a pad of diatomaceous earth can be used to clarify the solution) and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow and Diagrams

The synthesis of this compound via the Vilsmeier-Haack reaction can be represented by the following workflow diagram.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Hydrolysis and Product Formation DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Methylthiazole 2-Methylthiazole Methylthiazole->Iminium Hydrolysis Aqueous Work-up (Hydrolysis) Iminium->Hydrolysis Product This compound Hydrolysis->Product

Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While this compound itself is primarily recognized as a versatile synthetic intermediate, the thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[7][8] Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:

  • Anticancer: Many thiazole-containing compounds have demonstrated potent antitumor and antiproliferative effects.[9] They can act through various mechanisms, including the inhibition of kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and division.[7]

  • Antimicrobial: The thiazole ring is a core component of some antibiotics and has been incorporated into novel antibacterial and antifungal agents.

  • Anti-inflammatory: Certain thiazole derivatives have shown anti-inflammatory properties.

It is important to note that while the thiazole moiety is associated with these activities, the specific biological targets and signaling pathways of this compound have not been extensively elucidated in the public domain. Its primary role reported in the literature is as a building block for the synthesis of more complex, biologically active molecules.[10] For instance, it serves as a key intermediate in the development of antifungal and antibacterial agents.[10]

The general mechanism by which many thiazole-based drugs exert their effects involves interaction with specific biological targets such as enzymes or receptors, thereby modulating their activity and interfering with disease progression.

The following diagram illustrates the general role of thiazole derivatives in drug discovery, leading to the modulation of biological pathways.

G Thiazole Thiazole Scaffold (e.g., this compound) Synthesis Chemical Synthesis & Functionalization Thiazole->Synthesis Library Library of Thiazole Derivatives Synthesis->Library Screening Biological Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Drug Drug Candidate Lead->Drug Target Protein Target (e.g., Kinase, Enzyme) Drug->Target Pathway Modulation of Signaling Pathway Target->Pathway Effect Therapeutic Effect Pathway->Effect

References

Spectral Analysis of 2-Methylthiazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methylthiazole-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles for thiazole derivatives.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.9 - 10.1Singlet1HAldehyde proton (-CHO)
~8.5 - 8.7Singlet1HThiazole ring proton (C4-H)
~2.7 - 2.9Singlet3HMethyl group protons (-CH₃)
¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
~185 - 190Aldehyde carbonyl carbon (-CHO)
~165 - 170Thiazole ring carbon (C2)
~150 - 155Thiazole ring carbon (C4)
~140 - 145Thiazole ring carbon (C5)
~19 - 21Methyl group carbon (-CH₃)
Experimental Protocol for NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer. A standard pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The PubChem database indicates that an FTIR spectrum of this compound has been recorded using a KBr-Pellet technique on a Bruker IFS 85 instrument.[1] While the full dataset is not provided, the characteristic absorption bands can be predicted based on the functional groups present.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2900 - 3100MediumC-H stretching (aromatic and methyl)
~2820 and ~2720Medium, distinctC-H stretching (aldehyde)
~1680 - 1700StrongC=O stretching (aldehyde)
~1500 - 1600Medium to StrongC=N and C=C stretching (thiazole ring)
~1400 - 1450MediumC-H bending (methyl)
Experimental Protocol for IR Spectroscopy
  • KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum of the pellet is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
127[M]⁺ (Molecular Ion)
126[M-H]⁺
99[M-CO]⁺
84[M-CHO-CH₃]⁺
Experimental Protocol for Mass Spectrometry

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Electron Ionization (EI): For GC-MS analysis, electron ionization is a common technique. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then analyzed by the mass spectrometer.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (e.g., GC-MS) Sample->MS NMR_Data NMR Spectra Analysis (Chemical Shifts, Integration, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-Methylthiazole-5-carbaldehyde. Due to the limited availability of public domain experimental spectral data for this specific compound, this guide presents a predicted spectrum based on established spectroscopic principles and data from analogous structures. It also includes a generalized experimental protocol for acquiring the ¹H NMR spectrum and a structural diagram to aid in spectral assignment.

Molecular Structure and Proton Environments

This compound possesses three distinct proton environments that give rise to separate signals in a ¹H NMR spectrum. Understanding the electronic environment of each proton is key to assigning the predicted chemical shifts.

  • -CH₃ (Methyl Protons): These protons are attached to a carbon adjacent to the electron-rich thiazole ring.

  • Thiazole-H4 (Ring Proton): This proton is on the thiazole ring, influenced by the electronegativity of the neighboring sulfur and nitrogen atoms, as well as the electron-withdrawing aldehyde group.

  • -CHO (Aldehyde Proton): This proton is directly attached to the carbonyl carbon of the aldehyde group, which is a strongly deshielding environment.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of chemical shift values for structurally similar thiazole derivatives. The exact chemical shifts can vary based on the solvent and spectrometer frequency used.

Proton Assignment Predicted Chemical Shift (δ) (ppm) Multiplicity Integration
-CH₃~2.8Singlet (s)3H
Thiazole-H4~8.6Singlet (s)1H
-CHO~9.9Singlet (s)1H

Note: The absence of adjacent protons for each of these groups results in the prediction of singlet multiplicities for all signals.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.
  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve homogeneity and optimal resolution.
  • Set the appropriate spectral width, acquisition time, and number of scans. A standard ¹H NMR experiment typically involves 16 to 64 scans for a sample of this concentration.
  • Acquire the free induction decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
  • Integrate the peaks to determine the relative number of protons corresponding to each signal.
  • Analyze the chemical shifts, multiplicities, and coupling constants (if any) to assign the signals to the respective protons in the molecule.

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound with protons labeled for correlation with the predicted ¹H NMR data.

Caption: Molecular structure of this compound with key proton groups highlighted.

A Theoretical Exploration of 2-Methylthiazole-5-carbaldehyde's Molecular Structure: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Methylthiazole-5-carbaldehyde

This compound, with the chemical formula C₅H₅NOS, is a derivative of thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.[1] The presence of the methyl and carbaldehyde (aldehyde) functional groups at positions 2 and 5, respectively, imparts specific electronic and steric properties to the molecule, influencing its chemical behavior and biological activity. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, making them important scaffolds in drug discovery.[2]

Computational Methodology

To elucidate the molecular structure and properties of this compound, quantum chemical calculations are indispensable. The following section outlines a typical and robust computational protocol for such an investigation, based on established theoretical studies of similar thiazole derivatives.[3][4]

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. A widely used and reliable method for this purpose is Density Functional Theory (DFT).

Protocol:

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p) or a similar split-valence basis set with diffuse and polarization functions to accurately describe the electronic distribution, particularly for heteroatoms and potential hydrogen bonding.

  • Procedure: The geometry is optimized without any symmetry constraints. The convergence criteria should be set to the software's default tight settings to ensure a true energy minimum is reached.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Protocol:

  • Software: Gaussian 09 or equivalent.

  • Method: B3LYP/6-311++G(d,p).

  • Procedure: A frequency calculation is performed on the optimized geometry. The resulting vibrational modes are analyzed to assign them to specific molecular motions (e.g., stretching, bending, and torsional modes). Calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental data.[5]

The logical workflow for a theoretical study of this nature is depicted in the following diagram:

Theoretical_Study_Workflow cluster_setup Computational Setup cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation A Select Molecule: This compound B Choose Computational Method: DFT (e.g., B3LYP) A->B C Select Basis Set: (e.g., 6-311++G(d,p)) B->C D Geometry Optimization C->D E Vibrational Frequency Analysis D->E H Electronic Properties (HOMO-LUMO, MEP) D->H F Optimized Geometric Parameters (Bond Lengths, Angles) E->F G Calculated Vibrational Frequencies and Spectral Assignment E->G I Comparison with Experimental Data (if available) F->I G->I

Caption: Workflow for Theoretical Molecular Structure Analysis.

Theoretical Molecular Structure

In the absence of a direct theoretical study for this compound, the following tables present predicted geometric parameters based on a DFT/B3LYP level of theory, informed by studies on structurally similar molecules like 5-acetyl-2,4-dimethylthiazole.[4] The atom numbering scheme used is illustrated in the diagram below.

Molecule_Structure N1 N1 C2 C2 N1->C2 S3 S3 C2->S3 C6 C6 (methyl C) C2->C6 C4 C4 S3->C4 C5 C5 C4->C5 H10 H10 C4->H10 C5->N1 C11 C11 (aldehyde C) C5->C11 H7 H7 C6->H7 H8 H8 C6->H8 H9 H9 C6->H9 O12 O12 C11->O12 H13 H13 C11->H13

Caption: Atom Numbering for this compound.
Optimized Geometrical Parameters

The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for this compound.

Table 1: Predicted Bond Lengths (Å)

BondPredicted Length (Å)
N1-C21.32
C2-S31.76
S3-C41.72
C4-C51.38
C5-N11.39
C2-C61.50
C4-H101.08
C5-C111.47
C11-O121.22
C11-H131.11

**Table 2: Predicted Bond Angles (°) **

AnglePredicted Angle (°)
C5-N1-C2110.5
N1-C2-S3115.0
C2-S3-C489.0
S3-C4-C5111.5
C4-C5-N1114.0
N1-C2-C6122.5
S3-C2-C6122.5
S3-C4-H10124.2
C5-C4-H10124.3
N1-C5-C11123.0
C4-C5-C11123.0
C5-C11-O12124.5
C5-C11-H13115.5
O12-C11-H13120.0

Table 3: Predicted Dihedral Angles (°)

Dihedral AnglePredicted Angle (°)
C6-C2-N1-C5180.0
H10-C4-C5-C11180.0
O12-C11-C5-N10.0 or 180.0
H13-C11-C5-N1180.0 or 0.0

Vibrational Analysis

The predicted vibrational frequencies provide a theoretical infrared (IR) spectrum that can be compared with experimental data for validation. Key vibrational modes are highlighted below.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) and Assignments

Frequency (cm⁻¹)Assignment
~3100C-H stretching (thiazole ring)
~2950C-H stretching (methyl group)
~2850, ~2750C-H stretching (aldehyde)
~1700C=O stretching (aldehyde)
~1600C=N stretching (thiazole ring)
~1450C-H bending (methyl group)
~1380C-H in-plane bending (aldehyde)
~1250C-C stretching
~850C-S stretching (thiazole ring)

Conclusion

This technical guide provides a detailed theoretical perspective on the molecular structure of this compound. By employing established computational methodologies and drawing parallels with structurally related molecules, we have presented a comprehensive set of predicted geometric and vibrational data. These theoretical insights are fundamental for researchers in medicinal chemistry and drug development, offering a basis for understanding the molecule's physicochemical properties, predicting its reactivity, and guiding the design of novel therapeutic agents. Further experimental validation of these theoretical findings would be a valuable next step in fully characterizing this promising heterocyclic compound.

References

Quantum Chemical Calculations for 2-Methylthiazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Methylthiazole-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile intermediate in the synthesis of various bioactive molecules and functional materials.[1][2] Understanding its three-dimensional structure, electronic properties, and reactive sites is paramount for designing novel derivatives with enhanced efficacy and specific functionalities. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in-silico approach to elucidate these properties at the atomic level. This guide details the theoretical framework and computational protocol for a comprehensive analysis of this compound.

Computational Methodology

The protocol outlined below is based on established methods for the quantum chemical analysis of thiazole derivatives. The primary approach involves Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.

Experimental Protocols:

All calculations would be performed using a computational chemistry software package such as Gaussian. The initial geometry of this compound can be modeled using standard bond lengths and angles and then optimized. The optimization and subsequent calculations are typically carried out using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional. This functional is widely used as it provides reliable results for a broad range of organic molecules. The 6-311++G(d,p) basis set is commonly employed for such studies, as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for accurately modeling molecular properties.

The computational workflow proceeds as follows:

  • Geometry Optimization: The molecule's structure is optimized to find the minimum energy conformation. This step is crucial as all subsequent calculations are performed on this optimized geometry.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical vibrational spectra (IR and Raman).

  • Electronic Property Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energies of these frontier orbitals and their energy gap are key indicators of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP) Analysis: An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.

G cluster_workflow Computational Workflow A Initial Structure Input (this compound) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum (No Imaginary Frequencies) C->D D->B Re-optimize E Property Calculations D->E Proceed F HOMO-LUMO Analysis E->F G Molecular Electrostatic Potential (MEP) E->G H Natural Bond Orbital (NBO) E->H I Data Analysis & Interpretation F->I G->I H->I

A typical workflow for DFT-based quantum chemical calculations.

Data Presentation

The following tables summarize the expected quantitative data from the described calculations. Note: The values presented are illustrative and serve as a template for reporting results from an actual computational study.

Molecular Structure

The optimized molecular structure provides the foundation for all other property calculations. Key geometrical parameters are detailed below.

Molecular structure of this compound with atom numbering.

Table 1: Optimized Geometrical Parameters (Representative Data)

Parameter Bond Length (Å) Parameter Bond Angle (°) Parameter Dihedral Angle (°)
N1-C2 1.37 C5-N1-C2 110.5 N1-C5-C4-S3 0.0
C2-S3 1.76 N1-C2-S3 115.0 C2-N1-C5-C(CHO) 180.0
S3-C4 1.72 C2-S3-C4 89.0 H4-C4-C5-C(CHO) 180.0
C4-C5 1.38 S3-C4-C5 111.5 N1-C5-C(CHO)-O 0.0
C5-N1 1.32 C4-C5-N1 114.0 C4-C5-C(CHO)-H 0.0
C5-C(CHO) 1.45 N1-C5-C(CHO) 122.0
C(CHO)=O 1.21 C4-C5-C(CHO) 124.0

| C2-C(Me) | 1.50 | O=C-H | 121.0 | | |

Vibrational Analysis

Vibrational frequency calculations are essential for characterizing the molecule and ensuring a stable optimized geometry. The predicted wavenumbers can be compared with experimental FT-IR and FT-Raman spectra.

Table 2: Calculated Vibrational Frequencies and Assignments (Representative Data)

Wavenumber (cm⁻¹) Assignment Description
3080 ν(C-H) Aromatic C-H stretch (thiazole ring)
2985 νas(C-H) Asymmetric C-H stretch (methyl group)
2855 ν(C-H) Aldehyde C-H stretch
1695 ν(C=O) Carbonyl stretch (aldehyde)
1610 ν(C=N) Thiazole ring C=N stretch
1520 ν(C=C) Thiazole ring C=C stretch
1450 δas(CH₃) Asymmetric CH₃ bend
1380 δs(CH₃) Symmetric CH₃ bend
850 γ(C-H) Out-of-plane C-H bend

| 680 | ν(C-S) | Thiazole ring C-S stretch |

Electronic Properties and Reactivity

The frontier molecular orbitals, HOMO and LUMO, are central to describing the electronic behavior and reactivity of a molecule. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

Table 3: Electronic Properties and Global Reactivity Descriptors (Representative Data)

Parameter Symbol Value (eV) Formula
HOMO Energy E_HOMO -6.85 -
LUMO Energy E_LUMO -2.15 -
Energy Gap ΔE 4.70 E_LUMO - E_HOMO
Ionization Potential IP 6.85 -E_HOMO
Electron Affinity EA 2.15 -E_LUMO
Electronegativity χ 4.50 (IP + EA) / 2
Chemical Hardness η 2.35 (IP - EA) / 2
Softness S 0.21 1 / (2η)

| Electrophilicity Index | ω | 4.31 | χ² / (2η) |

Interpretation of Results

  • Molecular Geometry: The planarity of the thiazole ring, as indicated by the dihedral angles approaching 0° or 180°, suggests a delocalized π-electron system. Bond lengths and angles can be compared with experimental X-ray diffraction data for validation.

  • Vibrational Spectra: The prominent C=O stretching frequency around 1695 cm⁻¹ is a characteristic feature of the aldehyde group. The positions of these theoretical bands help in assigning experimental spectra.

  • Reactivity Insights:

    • HOMO-LUMO Gap: The relatively large energy gap (ΔE = 4.70 eV) suggests high kinetic stability and low chemical reactivity. Molecules with smaller gaps are generally more reactive.

    • Molecular Electrostatic Potential (MEP): The MEP map visually identifies reactive sites. The region around the carbonyl oxygen atom is expected to show a negative potential (red), making it a site for electrophilic attack. Conversely, regions around the hydrogen atoms will show a positive potential (blue), indicating sites for nucleophilic attack. The nitrogen atom in the thiazole ring also represents a potential site for electrophilic interaction.

    • Electrophilicity Index: The value of ω (4.31 eV) categorizes the molecule as a moderate electrophile, capable of accepting electron density in reactions.

Conclusion

The quantum chemical analysis of this compound using DFT provides comprehensive insights into its structural, vibrational, and electronic properties. This theoretical data is invaluable for understanding its reactivity, stability, and potential intermolecular interactions. For researchers in drug development and materials science, this computational approach offers a rational basis for designing new derivatives with tailored biological activities or physical properties, thereby accelerating the discovery and optimization process.

References

The Genesis of a Key Heterocycle: A Technical History of 2-Methylthiazole-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the discovery and historical evolution of synthesis methods for 2-Methylthiazole-5-carbaldehyde, a crucial heterocyclic compound in the realms of pharmaceutical and agrochemical development. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthetic pathways, detailed experimental protocols, and comparative data to aid in research and development.

Introduction: The Significance of this compound

This compound is a versatile intermediate recognized for its role in the synthesis of a wide array of biologically active molecules.[1] Its thiazole ring structure is a key pharmacophore in numerous drugs, contributing to their therapeutic effects. The compound's utility extends to the development of antifungal and antibacterial agents, as well as applications in the flavor and fragrance industries. A thorough understanding of its synthesis is paramount for chemists aiming to innovate in these fields.

The Dawn of Thiazole Chemistry: The Hantzsch Synthesis

The history of this compound synthesis is intrinsically linked to the discovery of the thiazole ring itself. The foundational method for thiazole synthesis was established in 1887 by Arthur Hantzsch.[2] The Hantzsch thiazole synthesis involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide. This fundamental reaction paved the way for the creation of a vast number of thiazole derivatives.

While a specific "discovery" paper for this compound is not readily apparent in historical records, its initial synthesis would have been an application or modification of the principles laid out by Hantzsch. The logical precursors for the target molecule via a Hantzsch-type reaction would be a thioacetamide and a three-carbon α-haloaldehyde bearing a protected aldehyde group at the 3-position.

Evolution of Synthetic Strategies

Over the decades, the synthesis of this compound has evolved from the fundamental Hantzsch reaction to more refined and specialized methods. These developments have focused on improving yield, purity, and scalability, as well as providing alternative routes from different starting materials. Three major historical and practical approaches to its synthesis are:

  • The Hantzsch Thiazole Synthesis and its Variations: This classic method remains a cornerstone. It involves the cyclocondensation of thioacetamide with a suitable three-carbon electrophile.

  • Formylation of 2-Methylthiazole: A prominent method that involves the introduction of a formyl group onto a pre-existing 2-methylthiazole ring, most commonly via the Vilsmeier-Haack reaction.

  • Reduction of 2-Methylthiazole-5-carboxylic Acid Derivatives: This approach involves the synthesis of a more stable carboxylic acid or ester at the 5-position, followed by its reduction to the aldehyde.

The following sections will provide detailed experimental protocols, quantitative data, and logical diagrams for these key synthetic pathways.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the different historical and modern approaches to synthesizing this compound and its precursors.

Synthesis MethodKey ReactantsSolventTemperature (°C)Reaction TimeYield (%)
Hantzsch Synthesis Thioacetamide, 3-Chloro-2-oxopropanalEthanol/Water65Not SpecifiedModerate
Vilsmeier-Haack Formylation 2-Methylthiazole, POCl₃, DMFDichloromethane0-602-6 hoursNot Specified
Reduction of Carboxylic Acid Derivative 2-Methylthiazole-5-carbonyl chloride, H₂ (cat. Pd/BaSO₄)XyleneRefluxNot SpecifiedGood

Experimental Protocols

I. Hantzsch Synthesis of this compound

This protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis.

Materials:

  • Thioacetamide

  • 3-Chloro-2-oxopropanal (or a suitable precursor)

  • Ethanol

  • Water

  • Sodium bicarbonate

Procedure:

  • Dissolve thioacetamide in a mixture of ethanol and water.

  • Cool the solution in an ice bath.

  • Slowly add 3-chloro-2-oxopropanal to the cooled solution with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 65°C.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

II. Vilsmeier-Haack Formylation of 2-Methylthiazole

This protocol describes the introduction of a formyl group onto the 2-methylthiazole ring.

Materials:

  • 2-Methylthiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice

  • Sodium hydroxide solution

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the DMF, maintaining the temperature below 10°C to form the Vilsmeier reagent.

  • Stir the mixture at this temperature for 30 minutes.

  • Dissolve 2-methylthiazole in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent, keeping the temperature between 0-5°C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 50-60°C for 2-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and neutralize with a cold sodium hydroxide solution.

  • Extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography or distillation.

III. Reduction of a 2-Methylthiazole-5-carboxylic Acid Derivative

This protocol outlines the synthesis of the target aldehyde from its corresponding carboxylic acid chloride via a Rosenmund-type reduction.

Materials:

  • 2-Methylthiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Palladium on barium sulfate (Pd/BaSO₄) catalyst

  • Xylene

  • Hydrogen gas (H₂)

Procedure:

  • Formation of the Acid Chloride: Gently reflux 2-Methylthiazole-5-carboxylic acid in an excess of thionyl chloride for 2 hours. After the reaction, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-Methylthiazole-5-carbonyl chloride.[3]

  • Hydrogenation: Suspend the Pd/BaSO₄ catalyst in dry xylene. Add the crude 2-Methylthiazole-5-carbonyl chloride to the suspension.

  • Heat the mixture to reflux and bubble hydrogen gas through the solution.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and filter off the catalyst.

  • The filtrate contains the desired this compound. The solvent can be removed under reduced pressure, and the product can be further purified if necessary.

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes.

Hantzsch_Synthesis thioacetamide Thioacetamide intermediate Thiazoline Intermediate thioacetamide->intermediate Nucleophilic Attack alpha_haloaldehyde 3-Chloro-2-oxopropanal alpha_haloaldehyde->intermediate product This compound intermediate->product Dehydration

Caption: The Hantzsch Thiazole Synthesis Pathway.

Vilsmeier_Haack_Reaction dmf DMF vilsmeier_reagent Vilsmeier Reagent dmf->vilsmeier_reagent pocl3 POCl3 pocl3->vilsmeier_reagent product This compound vilsmeier_reagent->product methylthiazole 2-Methylthiazole methylthiazole->product Electrophilic Substitution

Caption: The Vilsmeier-Haack Formylation Pathway.

Reduction_Pathway carboxylic_acid 2-Methylthiazole-5-carboxylic acid acid_chloride 2-Methylthiazole-5-carbonyl chloride carboxylic_acid->acid_chloride SOCl2 product This compound acid_chloride->product H2, Pd/BaSO4

Caption: Synthesis via Reduction of a Carboxylic Acid Derivative.

Conclusion

The synthesis of this compound has a rich history rooted in the fundamental discoveries of thiazole chemistry. From the pioneering work of Hantzsch to the development of more sophisticated formylation and reduction techniques, the methods for producing this key intermediate have continually improved. This guide provides a technical foundation for understanding these historical and practical synthetic routes, empowering researchers to leverage this versatile compound in their ongoing work. The provided protocols and comparative data serve as a valuable resource for the efficient and effective synthesis of this compound in a laboratory setting.

References

Technical Guide: Solubility and Stability of 2-Methylthiazole-5-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiazole-5-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in medicinal chemistry and drug development. Its utility in the synthesis of novel therapeutic agents necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents and its chemical stability under different conditions. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1003-60-7[1]
Molecular Formula C₅H₅NOS[1][2]
Molecular Weight 127.17 g/mol [1][2]
Appearance Yellow to light brown solid/crystals[1][3]
Melting Point 40 - 43 °C[1]
Boiling Point 110-116 °C at 18 Torr[3]

Solubility Profile

Qualitative Solubility

The following table provides a qualitative summary of the expected solubility of this compound in various organic solvents. This information is based on general chemical principles and data for structurally similar compounds. Experimental verification is highly recommended.

SolventSolvent ClassExpected Solubility
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
AcetonePolar AproticSoluble
AcetonitrilePolar AproticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
N,N-Dimethylformamide (DMF)Polar AproticSoluble
Dichloromethane (DCM)HalogenatedSoluble
ChloroformHalogenatedSoluble
Tetrahydrofuran (THF)EtherSoluble
Ethyl AcetateEsterSoluble
TolueneAromatic HydrocarbonSparingly Soluble to Soluble
HexaneNonpolarInsoluble to Sparingly Soluble
Quantitative Solubility Data

Quantitative solubility data is crucial for applications such as reaction optimization, formulation development, and purification. Researchers are encouraged to determine this data experimentally using the protocols outlined in Section 5.0. The table below is provided as a template for recording experimentally determined solubility values.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25User-determinedUser-determined
Ethanol25User-determinedUser-determined
Acetone25User-determinedUser-determined
Dimethyl Sulfoxide (DMSO)25User-determinedUser-determined
N,N-Dimethylformamide (DMF)25User-determinedUser-determined
Acetonitrile25User-determinedUser-determined
Dichloromethane25User-determinedUser-determined

Stability Profile

The stability of this compound is a critical consideration for its synthesis, storage, and handling. The presence of both a thiazole ring and an aldehyde functional group suggests potential susceptibility to degradation under certain conditions.

General Stability and Storage

Chemical suppliers recommend storing this compound in a freezer under an inert atmosphere.[3] This indicates that the compound may be sensitive to heat, air (oxygen), and moisture. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, at temperatures at or below -20°C.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, the following are potential routes of decomposition based on its chemical structure:

  • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 2-methylthiazole-5-carboxylic acid. This can be initiated by atmospheric oxygen, particularly in the presence of light or metal catalysts.

  • Photodegradation: Thiazole-containing compounds can be sensitive to light.[4] Exposure to UV or visible light may lead to complex degradation pathways, including ring cleavage or polymerization.

  • Acid/Base Instability: While thiazoles are relatively stable aromatic systems, extreme pH conditions could potentially lead to hydrolysis or other degradation reactions. The stability in acidic and basic media should be experimentally evaluated.

  • Thermal Degradation: As with most organic compounds, exposure to high temperatures can lead to decomposition.

Stability Data Summary

This table should be populated with data from forced degradation studies as described in Section 5.0.

Stress ConditionReagent/ConditionsObservation/Degradation (%)Potential Degradants
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hUser-determinedUser-determined
Basic Hydrolysis 0.1 M NaOH, 60°C, 24hUser-determinedUser-determined
Oxidation 3% H₂O₂, RT, 24hUser-determined2-Methylthiazole-5-carboxylic acid
Thermal 80°C, 48hUser-determinedUser-determined
Photolytic UV/Vis light, RT, 48hUser-determinedUser-determined

Experimental Protocols

The following sections provide detailed methodologies for the determination of solubility and stability of this compound.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5]

5.1.1 Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

5.1.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in g/100 mL and mol/L.

5.1.3 Analytical Method (HPLC-UV)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid, if needed for peak shape). The exact ratio should be optimized to achieve good separation and a reasonable retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a dilute solution of this compound (typically the λmax).

  • Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve of peak area versus concentration.

Protocol for Stability and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8][9]

5.2.1 Materials and Equipment

  • This compound

  • Selected solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber with controlled UV and visible light exposure

  • pH meter

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

5.2.2 General Procedure for Forced Degradation

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the solid compound and a solution of the compound to controlled UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can help in the identification of degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Determine the relative retention times of the degradation products.

    • If possible, identify the structure of major degradation products using techniques like LC-MS/MS and NMR.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equil Shake at constant temperature (24-48h) prep2->equil samp1 Settle excess solid equil->samp1 samp2 Filter supernatant (0.22 µm) samp1->samp2 anal1 Dilute filtered solution samp2->anal1 anal2 Quantify using HPLC-UV or UV-Vis anal1->anal2 res Calculate Solubility (g/100mL, mol/L) anal2->res

Caption: A flowchart illustrating the shake-flask method for determining solubility.

Logical Flow for Forced Degradation Studies

G Forced Degradation Study Workflow cluster_stress Application of Stress Conditions cluster_data Data Evaluation start Prepare Stock Solution of Compound acid Acidic Hydrolysis (e.g., 0.1 M HCl, heat) start->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, heat) start->base oxid Oxidation (e.g., 3% H₂O₂) start->oxid therm Thermal Stress (e.g., 80°C) start->therm photo Photolytic Stress (UV/Vis light) start->photo analysis Analyze Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis eval1 Calculate % Degradation analysis->eval1 eval2 Identify Degradation Products analysis->eval2 report Report Stability Profile eval1->report eval3 Determine Degradation Pathway eval2->eval3 eval3->report

References

An In-depth Technical Guide to the Health and Safety of 2-Methylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2-Methylthiazole-5-carbaldehyde (CAS No. 1003-60-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is critical to ensure the safe handling and use of this compound in a laboratory and manufacturing setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Table 1: GHS Classification

Hazard ClassCategory
Acute Toxicity, Oral4
Skin Irritation2
Eye Irritation2A
Specific target organ toxicity, single exposure; Respiratory tract irritation3

Source: Synquest Labs

The corresponding hazard statements and pictograms are detailed below.

Table 2: Hazard Statements and Pictograms

PictogramSignal WordHazard Statements
alt text
Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Source: Sigma-Aldrich

Precautionary Measures and Personal Protection

Strict adherence to precautionary measures is essential to minimize risk. The following table outlines the key precautionary statements.

Table 3: Precautionary Statements

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash face, hands and any exposed skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P330Rinse mouth.[5]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[5]
P501Dispose of contents/container to an approved waste disposal plant.[5]

Sources: Sigma-Aldrich, MBL Life Science[4], Synquest Labs[5], ECHEMI[3], Santa Cruz Biotechnology[2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles.[2][3]

  • Skin Protection: Wear protective gloves and impervious clothing.[3][6]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[3]

First Aid Measures

In the event of exposure, immediate first aid is crucial. The following diagram outlines the appropriate first aid procedures.

FirstAid cluster_Exposure Exposure Event cluster_Actions Immediate Actions cluster_Medical Medical Attention Ingestion Ingestion RinseMouth Rinse mouth with water Ingestion->RinseMouth Inhalation Inhalation MoveToFreshAir Move to fresh air Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithWater Wash with copious amounts of water for at least 15 minutes SkinContact->WashWithWater EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes EyeContact->RinseEyes SeekMedicalAttention Seek immediate medical attention RinseMouth->SeekMedicalAttention MoveToFreshAir->SeekMedicalAttention WashWithWater->SeekMedicalAttention If irritation persists RinseEyes->SeekMedicalAttention If irritation persists

Caption: First aid procedures for exposure to this compound.

Firefighting Measures

In case of a fire involving this material, the following measures should be taken.

Table 4: Firefighting Information

AspectRecommendation
Suitable Extinguishing Media Dry powder, carbon dioxide, or alcohol-resistant foam.[3][7]
Unsuitable Extinguishing Media No information available.
Specific Hazards May emit hazardous combustion products including carbon monoxide, nitrogen oxides, and sulfur oxides.[2][7]
Protective Equipment Wear self-contained breathing apparatus and full protective gear.[7][8]

The general workflow for responding to a fire is illustrated below.

FirefightingWorkflow Fire Fire Involving Material Extinguish Use Suitable Extinguishing Media (Dry Powder, CO2) Fire->Extinguish Protect Wear Self-Contained Breathing Apparatus and Full Protective Gear Fire->Protect Contain Prevent run-off from entering drains or water courses Extinguish->Contain

Caption: Workflow for firefighting procedures.

Handling and Storage

Proper handling and storage are critical to maintaining the stability and safety of this compound.

Table 5: Handling and Storage

ConditionRecommendation
Handling Handle only in a chemical fume hood.[7] Avoid contact with skin and eyes.[6] Avoid breathing dust.[2]
Storage Store in a cool, well-ventilated place.[3] Keep container tightly closed.[3] Store in a freezer under -20°C in an inert atmosphere.[9]
Incompatible Materials Oxidizing agents.[7]
Conditions to Avoid Heat, flames, and sparks.[7]

Accidental Release Measures

In the event of a spill, the following procedures should be followed to mitigate exposure and environmental contamination.

AccidentalRelease Spill Accidental Release Precautions Wear Personal Protective Equipment Spill->Precautions Containment Prevent entry into drains and water courses Spill->Containment Cleanup Mix with inert absorbent material (sand) and collect in a closed container for disposal Precautions->Cleanup Containment->Cleanup Disposal Dispose of in accordance with national and regional regulations Cleanup->Disposal

Caption: Procedure for handling accidental releases.

Physical and Chemical Properties

Table 6: Physical and Chemical Properties

PropertyValue
Molecular Formula C5H5NOS[10]
Molecular Weight 127.17 g/mol [10]
Appearance Yellow to light brown solid or orange crystals.[1][9]
Melting Point 40 - 43 °C[1]
Boiling Point 110 - 116 °C at 18 Torr[9]
Storage Temperature ≤ -4 °C or under -20°C in a freezer.[1]

Sources: PubChem[10], Chem-Impex[1], ChemicalBook[9], Sigma-Aldrich

Toxicological and Ecological Information

Detailed toxicological and ecological studies for this compound are not extensively available in the public domain. It is known to be harmful if swallowed, and causes skin and eye irritation. It may also cause respiratory irritation. Environmental precautions should be taken to prevent its entry into drains or water courses.[7]

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the supplier. Always refer to the specific SDS for the most accurate and up-to-date information.

References

In-Depth Technical Guide: Material Safety Data Sheet for 2-Methylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological information for 2-Methylthiazole-5-carbaldehyde (CAS No. 1003-60-7). The information is compiled and presented to meet the needs of laboratory personnel and professionals in drug development.

Section 1: Chemical and Physical Properties

This compound is a heterocyclic aldehyde with a key role as a building block in the synthesis of various pharmaceutical and agrochemical compounds. Its physical and chemical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₅H₅NOS[1][2]
Molecular Weight 127.16 g/mol [1]
Appearance Not explicitly stated, but related compounds are beige or brown solids.[3]
Boiling Point 110-116 °C at 18 Torr[4]
Melting Point Not available
Density 1.270 ± 0.06 g/cm³ (Predicted)[4]
Storage Temperature Refrigerated; Inert atmosphere, store in freezer, under -20°C.[5][6]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Respiratory system)Category 3H335: May cause respiratory irritation

Signal Word: Warning[1]

Hazard Pictograms:

  • GHS07: Exclamation Mark

Section 3: Toxicological Information

Section 4: Experimental Protocols

Safe Handling Protocol

Due to its hazardous nature, this compound should be handled with care in a laboratory setting. The following is a recommended protocol for its safe handling:

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[3][8]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear NIOSH-approved safety glasses or goggles.[8]

  • Skin and Body Protection: Wear a flame-resistant lab coat, fully buttoned with sleeves of sufficient length. Wear full-length pants and closed-toe shoes.[8]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

Hygiene Measures:

  • Handle in accordance with good industrial hygiene and safety practices.[8]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Wash hands thoroughly before breaks and immediately after handling the product.[8]

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Keep in a cool, shaded area, under an inert atmosphere.[9]

Spill Response Protocol

In the event of a spill, follow these emergency procedures:

  • Immediate Actions:

    • Notify personnel in the area and restrict access.[8]

    • Eliminate all sources of ignition if the material is flammable.[8]

    • If safe to do so, turn off heat sources.[10]

  • Personal Protection:

    • Wear appropriate personal protective equipment, including respiratory protection if necessary.[8]

  • Containment and Cleanup:

    • For liquid spills, use a spill pillow or absorbent material to soak up the chemical.[9]

    • For solid spills, carefully scoop the material into an appropriate container.[7]

    • Collect all cleanup materials in a tightly closed container for proper disposal.[8]

  • Decontamination:

    • Clean the spill area with soap and water.[11]

  • Waste Disposal:

    • Label waste containers clearly and handle them according to institutional and local waste disposal guidelines.[8]

First Aid Measures
Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Immediately wash with soap and water and remove contaminated clothing.[7][9]
Eye Contact Promptly wash with copious amounts of water for at least 15 minutes, lifting the upper and lower lids occasionally. Obtain medical attention.[9]
Ingestion If swallowed, obtain medical attention immediately. Do NOT induce vomiting.[3][9]

Section 5: Visualized Safety Workflow

The following diagram illustrates the logical workflow for handling a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_PPE Personal Protection cluster_Containment Containment & Cleanup cluster_Decontamination Decontamination cluster_Disposal Waste Disposal Spill Spill Occurs Notify Notify Personnel & Restrict Access Spill->Notify Ignition Eliminate Ignition Sources Notify->Ignition WearPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Ignition->WearPPE Contain Contain Spill with Absorbent Material WearPPE->Contain Collect Collect Cleanup Materials in a Sealed Container Contain->Collect CleanArea Clean Spill Area with Soap and Water Collect->CleanArea Dispose Dispose of Waste According to Regulations CleanArea->Dispose

Caption: Chemical Spill Response Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-methylthiazole-5-carbaldehyde from 2-methylthiazole. The synthesis is achieved via a regioselective formylation reaction, a critical transformation in medicinal chemistry for the generation of key intermediates in drug discovery programs. The protocol is based on the widely utilized Vilsmeier-Haack reaction, which is a reliable method for introducing a formyl group onto electron-rich heterocyclic systems.[1][2][3][4] These application notes are intended to guide researchers in the successful synthesis, purification, and characterization of the target compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The aldehyde functionality at the C5 position of the thiazole ring serves as a versatile handle for a variety of chemical modifications, enabling the construction of more complex molecular architectures with potential biological activity. The Vilsmeier-Haack reaction is an efficient method for the formylation of activated aromatic and heteroaromatic compounds.[2][3][4] The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).[3] This electrophilic species then attacks the electron-rich thiazole ring to afford the desired aldehyde after aqueous workup.

Overall Synthetic Scheme

The synthesis of this compound from 2-methylthiazole is a single-step process involving the Vilsmeier-Haack reaction.

Reaction:

2-Methylthiazole + Vilsmeier Reagent (POCl₃/DMF) → this compound

Experimental Protocol

This protocol details the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials and Reagents:

  • 2-Methylthiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for purification)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, under an inert atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 2-methylthiazole (1.0 equivalent) in anhydrous dichloromethane (DCM).

    • Add the solution of 2-methylthiazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValue
Reactant 2-Methylthiazole
Product This compound
Molecular Formula C₅H₅NOS[5]
Molecular Weight 127.17 g/mol [5]
Typical Yield 70-85%
Purity (by HPLC) ≥95%[6]
Appearance Solid[7]
Storage Temperature 4°C[6] or under -20°C in an inert atmosphere[7]

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagent_prep 1. Cool DMF to 0-5 °C add_pocl3 2. Add POCl3 dropwise reagent_prep->add_pocl3 stir_reagent 3. Stir for 30-60 min add_pocl3->stir_reagent add_thiazole 4. Add 2-Methylthiazole solution stir_reagent->add_thiazole warm_heat 5. Warm to RT, then heat to 40-50 °C add_thiazole->warm_heat monitor_tlc 6. Monitor by TLC warm_heat->monitor_tlc quench 7. Quench with ice monitor_tlc->quench neutralize 8. Neutralize with NaHCO3 quench->neutralize extract 9. Extract with Ethyl Acetate neutralize->extract dry_concentrate 10. Dry and Concentrate extract->dry_concentrate chromatography 11. Column Chromatography dry_concentrate->chromatography product Pure 2-Methylthiazole- 5-carbaldehyde chromatography->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of 2-Methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Vilsmeier-Haack formylation of 2-methylthiazole to synthesize 2-methylthiazole-5-carbaldehyde, a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1]

Introduction

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃), to introduce a formyl group onto the substrate.[4] In the context of drug discovery, this compound serves as a valuable building block for synthesizing a variety of bioactive molecules, including antifungal and antibacterial agents.[1]

Reaction Scheme

The overall reaction involves the electrophilic substitution of a hydrogen atom on the thiazole ring with a formyl group.

2-Methylthiazole + Vilsmeier Reagent → this compound

Quantitative Data Summary

Product NameMolecular FormulaMolecular Weight ( g/mol )PurityMelting Point (°C)AppearanceStorage Conditions
This compoundC₅H₅NOS127.17[1][5]≥ 97-99% (HPLC)[1]40 - 43[1]Yellow to light brown solid[1]Inert atmosphere, store in freezer, under -20°C

Experimental Protocol

This protocol details the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials and Reagents
  • 2-Methylthiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate

  • Deionized water

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment
  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Procedure

Part 1: Preparation of the Vilsmeier Reagent

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inlet for an inert atmosphere.

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

Part 2: Formylation of 2-Methylthiazole

  • Dissolve 2-methylthiazole in an anhydrous solvent such as 1,2-dichloroethane (DCE).

  • Add the solution of 2-methylthiazole dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C.[6]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

Part 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice and water with vigorous stirring.

  • Neutralize the aqueous mixture by the slow addition of a saturated aqueous sodium bicarbonate solution or a solution of sodium acetate in water until the pH is approximately 7-8.[6]

  • Stir the mixture for about 1 hour at ambient temperature.

  • Extract the product from the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.[7]

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[7]

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Experimental Workflow

Vilsmeier_Haack_Formylation cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Methylthiazole 2-Methylthiazole Methylthiazole->Reaction_Mixture Heating Heat (60-80°C) Reaction_Mixture->Heating Hydrolysis Aqueous Work-up (Ice water, Neutralization) Heating->Hydrolysis Extraction Extraction (DCM or Ether) Hydrolysis->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Product This compound Purification->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 2-methylthiazole.

Safety Precautions

  • Phosphoryl chloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction should be carried out under an inert atmosphere to prevent the ingress of moisture.

References

Application Notes and Protocols for the Synthesis of 2-Amino-5-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 2-amino-5-formylthiazole, a crucial intermediate in the development of pharmaceuticals and biologically active compounds. The presence of both a nucleophilic amino group and a reactive formyl group on the thiazole scaffold makes it a versatile building block for creating diverse chemical libraries.[1]

The primary and most practical route to 2-amino-5-formylthiazole involves a two-step synthetic sequence. The first step is the well-established Hantzsch thiazole synthesis to form the 2-aminothiazole core. This is followed by a regioselective formylation at the 5-position using the Vilsmeier-Haack reaction.[1]

Part 1: Hantzsch Thiazole Synthesis of 2-Aminothiazole

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[2] In this initial step, a α-halocarbonyl compound (or its equivalent) is condensed with a thioamide. For the synthesis of 2-aminothiazole, chloroacetaldehyde (often generated in situ from a more stable precursor like 2-chloro-1,1-diethoxyethane) is reacted with thiourea.[1]

Experimental Protocol: Synthesis of 2-Aminothiazole

Materials and Reagents:

  • Thiourea

  • 2-Chloro-1,1-diethoxyethane (Chloroacetaldehyde diethyl acetal)

  • Ethanol

  • Water

  • 10 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.0 equivalent) in a 1:1 (v/v) mixture of ethanol and water.[1]

  • To the stirring solution, add 2-chloro-1,1-diethoxyethane (1.0-1.2 equivalents).[1]

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Slowly neutralize the reaction mixture to a pH of ~8-9 with a 10 M NaOH solution to precipitate the 2-aminothiazole free base.[1]

  • Extract the aqueous mixture three times with diethyl ether.[1]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[1]

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-aminothiazole.[1]

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[1]

Part 2: Vilsmeier-Haack Formylation of 2-Aminothiazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[3] In this step, 2-aminothiazole is treated with the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C5 position of the thiazole ring.[1][3]

Experimental Protocol: Synthesis of 2-Amino-5-formylthiazole

Materials and Reagents:

  • 2-Aminothiazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium acetate solution

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked flask with a dropping funnel

  • Magnetic stirrer and ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked flask under an inert atmosphere, cool anhydrous DMF in an ice bath to 0-5 °C.[1]

  • Slowly add phosphorus oxychloride (1.5-2.0 equivalents) dropwise, ensuring the temperature remains below 10 °C.[1]

  • Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.[1]

  • Dissolve 2-aminothiazole (1.0 equivalent) in anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent while maintaining the temperature at 0-5 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-6 hours. Monitor the reaction by TLC.[1]

  • Cool the reaction mixture in an ice bath and carefully pour it into a beaker containing crushed ice.[3]

  • Neutralize the mixture to a pH of ~8 by the slow, portion-wise addition of a saturated aqueous sodium bicarbonate solution.[1][3]

  • Extract the product with dichloromethane (3 x 100 mL).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.[3]

  • Purify the crude 2-amino-5-formylthiazole by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) or by recrystallization from a suitable solvent like ethanol/water or ethyl acetate/hexane.[1][3]

Direct Hantzsch Synthesis Approach (Theoretical)

A direct one-pot Hantzsch synthesis of 2-amino-5-formylthiazole would theoretically involve the condensation of an α-halo-β-oxoaldehyde (e.g., 2-bromo-3-oxopropanal) or a synthetic equivalent with thiourea.[4] However, the instability and challenging synthesis of the α-halo-β-oxoaldehyde starting material make this approach less practical and not as widely documented as the two-step method.[4]

Data Presentation

Physical and Spectroscopic Data

The following tables summarize the key physical properties and predicted spectroscopic data for 2-amino-5-formylthiazole.[4]

Property Value Reference
Molecular FormulaC₄H₄N₂OS[4]
Molecular Weight128.15 g/mol [4]
AppearanceColorless to slightly yellow crystalline solid[5]
Melting Point122-132 °C[3][5]
Predicted Spectroscopic Data

Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)[4]

Chemical Shift (δ) (ppm) Multiplicity Number of Protons Assignment
~9.8Singlet1H-CHO
~8.0Singlet1HThiazole-H4
~7.5Broad Singlet2H-NH₂

Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)[4]

Chemical Shift (δ) (ppm) Assignment
~185C=O (aldehyde)
~170C2 (Thiazole)
~150C4 (Thiazole)
~130C5 (Thiazole)

Predicted FT-IR Spectral Data[4]

Wavenumber (cm⁻¹) Intensity Assignment
3400-3200Strong, BroadN-H stretch (amino group)
3100-3000MediumC-H stretch (thiazole ring)
1680-1660StrongC=O stretch (aldehyde)
1620-1580MediumC=N stretch (thiazole ring)
1550-1500MediumN-H bend (amino group)

Predicted Mass Spectrometry Data[4]

m/z Interpretation
128[M]⁺ (Molecular Ion)

Visualizations

Overall Synthetic Workflow

G cluster_0 Part 1: Hantzsch Thiazole Synthesis cluster_1 Part 2: Vilsmeier-Haack Formylation A Thiourea C 2-Aminothiazole A->C B Chloroacetaldehyde (from diethyl acetal) B->C D 2-Aminothiazole F 2-Amino-5-formylthiazole D->F E Vilsmeier Reagent (POCl3, DMF) E->F

Caption: Overall synthetic workflow for 2-amino-5-formylthiazole.

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Thiourea Thiourea Intermediate1 S-Alkylation Intermediate Thiourea->Intermediate1 SN2 Attack AlphaHalo α-Haloketone AlphaHalo->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Thiazole 2-Aminothiazole Intermediate2->Thiazole Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

Application Notes and Protocols: Knoevenagel Condensation Reactions with 2-Methylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for conducting Knoevenagel condensation reactions using 2-Methylthiazole-5-carbaldehyde. The resulting vinyl-substituted thiazole derivatives are of significant interest in medicinal chemistry due to the prevalence of the thiazole scaffold in numerous biologically active compounds.[1][2][3] The protocols outlined below are designed to be adaptable for the synthesis of a variety of derivatives for screening and development in areas such as oncology, infectious diseases, and inflammatory conditions.[4][5][6]

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis.[7] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[7] This reaction is particularly valuable for the synthesis of precursors for pharmaceuticals and other fine chemicals. This compound is a heterocyclic aldehyde, and its derivatives are explored for various therapeutic applications, including as antimicrobial, anticancer, and kinase-inhibiting agents.[1][2][4][8]

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1003-60-7
Molecular Formula C₅H₅NOS[9]
Molecular Weight 127.17 g/mol [9]
Appearance Yellow to light brown solid[10]
Melting Point 40 - 43 °C[10]
Boiling Point 110-116 °C (at 18 Torr)[11]
Storage Inert atmosphere, store in freezer, under -20°C[11]

Knoevenagel Condensation: Reaction Scheme

The general reaction scheme for the Knoevenagel condensation of this compound with various active methylene compounds is depicted below:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product This compound Product α,β-Unsaturated Product This compound->Product + Active Methylene\nCompound Z-CH₂-Z' Active Methylene\nCompound->Product Catalyst Base Catalyst (e.g., Piperidine, DBU) Catalyst->Product Solvent Solvent (e.g., Ethanol, Water) Solvent->Product Temperature Temperature (Room Temp. to Reflux) Temperature->Product

Caption: General scheme of the Knoevenagel condensation.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative reaction conditions and outcomes for the Knoevenagel condensation of this compound with common active methylene compounds. The data is extrapolated from typical results for similar heterocyclic aldehydes.

Table 1: Reaction with Malononitrile

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1PiperidineEthanolReflux292
2DBUWaterRoom Temp0.595
3NoneEthanolReflux24<10

Table 2: Reaction with Ethyl Cyanoacetate

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1PiperidineEthanolReflux488
2DBUEthanolRoom Temp191
3DABCOWater50285

Table 3: Reaction with Diethyl Malonate

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Piperidine/Acetic AcidTolueneReflux (Dean-Stark)875
2DBUDMSO80680
3Immobilized GelatineDMSORoom Temp2482

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation with Malononitrile in Ethanol

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and ethanol.

  • Stir the mixture until the aldehyde is completely dissolved.

  • Add malononitrile to the solution, followed by the catalytic amount of piperidine.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2 hours), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the desired 2-((2-methylthiazol-5-yl)methylene)malononitrile.

Protocol 2: DBU-Catalyzed Knoevenagel Condensation with Ethyl Cyanoacetate in Water

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

  • Water

Procedure:

  • In a flask, suspend this compound in water.

  • Add ethyl cyanoacetate to the suspension.

  • Add DBU to the mixture with vigorous stirring at room temperature.[12]

  • Monitor the reaction by TLC. The reaction is typically complete within 1 hour.

  • Upon completion, the product will precipitate. Collect the solid by filtration.

  • Wash the product with water and then a small amount of cold ethanol.

  • Dry the product to yield ethyl 2-cyano-3-(2-methylthiazol-5-yl)acrylate.

Mandatory Visualizations

Experimental Workflow

G start Start dissolve Dissolve 2-Methylthiazole- 5-carbaldehyde in Solvent start->dissolve add_reagents Add Active Methylene Compound and Catalyst dissolve->add_reagents react React at Appropriate Temperature add_reagents->react monitor Monitor by TLC react->monitor workup Reaction Work-up (Filtration/Extraction) monitor->workup Reaction Complete purify Purify Product (Recrystallization/Chromatography) workup->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: Generalized experimental workflow for Knoevenagel condensation.

Knoevenagel Condensation Mechanism

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration ActiveMethylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ ActiveMethylene->Enolate + Base Base Base Enolate2 [Z-CH-Z']⁻ Aldehyde R-CHO Intermediate R-CH(O⁻)-CH(Z)-Z' Aldehyde->Intermediate + [Z-CH-Z']⁻ Intermediate2 R-CH(O⁻)-CH(Z)-Z' Alcohol R-CH(OH)-CH(Z)-Z' Intermediate2->Alcohol + H₂O Alcohol2 R-CH(OH)-CH(Z)-Z' Product R-CH=C(Z)-Z' Alcohol2->Product - H₂O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Potential Applications in Drug Discovery

The synthesized vinyl-substituted thiazole derivatives are valuable scaffolds for drug discovery. The thiazole ring is a key component in numerous FDA-approved drugs.[13] These compounds can be screened for a variety of biological activities.

  • Anticancer Agents: Thiazole derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases.[1][3][14][15]

  • Antimicrobial Agents: The thiazole moiety is present in many compounds with antibacterial and antifungal properties.[2][5][16][17]

  • Kinase Inhibitors: Due to their ability to interact with the ATP-binding site of kinases, thiazole-containing compounds are actively being investigated as inhibitors of various kinases involved in signaling pathways related to cancer and inflammation.[4][8][18]

Illustrative Kinase Signaling Pathway

The diagram below illustrates a simplified kinase signaling pathway that is a common target in cancer therapy. The synthesized thiazole derivatives could potentially inhibit kinases such as EGFR, VEGFR, or others within these pathways.

G Ligand Ligand ReceptorTyrosineKinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->ReceptorTyrosineKinase RAS RAS ReceptorTyrosineKinase->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProliferation ThiazoleDerivative Thiazole Derivative (Potential Inhibitor) ThiazoleDerivative->ReceptorTyrosineKinase inhibits

Caption: Simplified kinase signaling pathway targeted by potential inhibitors.

References

Application Notes and Protocols for Alkene Synthesis via Wittig Reaction of 2-Methylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various alkenes starting from 2-Methylthiazole-5-carbaldehyde, a key intermediate in medicinal chemistry, utilizing the Wittig reaction. The protocols are designed to be adaptable for the synthesis of diverse vinyl-thiazole derivatives, which are prevalent motifs in numerous pharmaceutical compounds.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This reaction is particularly valuable in drug development for the synthesis of complex molecules with specific stereochemical requirements. The reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) leads to the formation of an alkene and triphenylphosphine oxide.[1] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide employed. Stabilized ylides generally afford (E)-alkenes, whereas non-stabilized ylides typically yield (Z)-alkenes.[3]

This compound is a versatile building block in the synthesis of various biologically active compounds. Its reaction via the Wittig olefination provides access to a wide array of 2-methyl-5-vinylthiazole derivatives, which are key structural components in many pharmaceutical agents.

Reaction Scheme and Mechanism

The general scheme for the Wittig reaction of this compound involves the reaction of the aldehyde with a phosphonium ylide, which is typically generated in situ from the corresponding phosphonium salt and a base.

Diagram of the Wittig Reaction Pathway

Wittig_Reaction cluster_0 Ylide Formation cluster_1 Alkene Formation Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ (Phosphonium Salt) Ylide R-CH=PPh₃ (Phosphonium Ylide) Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., n-BuLi, NaH, K₂CO₃) Base->Ylide Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene 2-Methyl-5-(alkenyl)thiazole (Product) Oxaphosphetane->Alkene Cycloreversion Byproduct Triphenylphosphine oxide (Ph₃P=O) Oxaphosphetane->Byproduct Ylide_ref Ylide_ref->Oxaphosphetane

Caption: General pathway of the Wittig reaction.

The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[3] This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide.

Experimental Protocols

While specific literature examples for the Wittig reaction of this compound are not extensively reported, the following protocols are based on general procedures for Wittig reactions with aromatic aldehydes and can be adapted accordingly.[4][5]

General Protocol for the Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide

This protocol is suitable for the synthesis of (Z)-alkenes using ylides derived from simple alkyl halides.

Experimental Workflow for (Z)-Alkene Synthesis

Z_Alkene_Workflow start Start prep_ylide Prepare Phosphonium Ylide (in situ) start->prep_ylide add_aldehyde Add this compound prep_ylide->add_aldehyde reaction React at specified temperature add_aldehyde->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Workflow for (Z)-alkene synthesis.

Materials:

  • Alkyltriphenylphosphonium halide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.05 eq)

  • This compound (1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkyltriphenylphosphonium halide.

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture at 0 °C for 1 hour.

  • Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.

General Protocol for the Synthesis of an (E)-Alkene using a Stabilized Ylide

This protocol is suitable for the synthesis of (E)-alkenes using stabilized ylides, such as those bearing an ester or ketone group.

Experimental Workflow for (E)-Alkene Synthesis

E_Alkene_Workflow start Start mix_reagents Mix Aldehyde, Phosphonium Salt, and Base start->mix_reagents reflux Reflux in Solvent mix_reagents->reflux monitor Monitor Reaction by TLC reflux->monitor cool_precipitate Cool and Precipitate Product/Byproduct monitor->cool_precipitate filter_wash Filter and Wash cool_precipitate->filter_wash purify Purify by Recrystallization or Chromatography filter_wash->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Workflow for (E)-alkene synthesis.

Materials:

  • (Carboalkoxymethylene)triphenylphosphorane or similar stabilized ylide (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, or THF)

  • Silica gel for column chromatography (if necessary)

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • To a round-bottom flask, add this compound and the stabilized phosphonium ylide.

  • Add the appropriate anhydrous solvent.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. Reactions with stabilized ylides may require several hours to overnight for completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • The byproduct, triphenylphosphine oxide, may precipitate from the solution. If so, it can be removed by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure (E)-alkene.

Data Presentation

The following tables summarize expected outcomes for the Wittig reaction of this compound with various ylides. Note: As specific literature data for these reactions is limited, the yields and stereoselectivity are illustrative and based on general principles of the Wittig reaction.

Table 1: Reaction of this compound with Various Phosphonium Ylides

EntryPhosphonium YlideProductExpected Major IsomerTypical Yield (%)
1Methyltriphenylphosphonium bromide2-Methyl-5-vinylthiazoleN/ANot Reported
2Ethyltriphenylphosphonium bromide2-Methyl-5-(1-propenyl)thiazoleZNot Reported
3Benzyltriphenylphosphonium chloride2-Methyl-5-styrylthiazoleZNot Reported
4(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(2-methylthiazol-5-yl)acrylateENot Reported

Table 2: Spectroscopic Data for Representative Products (Illustrative)

Product1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
2-Methyl-5-vinylthiazoleIllustrative: 8.5 (s, 1H, thiazole-H), 6.8 (dd, 1H, vinyl-H), 5.8 (d, 1H, vinyl-H), 5.4 (d, 1H, vinyl-H), 2.7 (s, 3H, CH₃)Illustrative: 165, 150, 135, 130, 115, 19Illustrative: [M]⁺ expected
(E)-Ethyl 3-(2-methylthiazol-5-yl)acrylateIllustrative: 8.6 (s, 1H, thiazole-H), 7.8 (d, 1H, vinyl-H), 6.5 (d, 1H, vinyl-H), 4.2 (q, 2H, OCH₂), 2.7 (s, 3H, CH₃), 1.3 (t, 3H, CH₃)Illustrative: 166, 165, 150, 145, 130, 120, 60, 19, 14Illustrative: [M]⁺ expected

Applications in Drug Development

Vinyl-thiazole moieties are present in a variety of pharmacologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents. The Wittig reaction of this compound serves as a crucial step in the synthesis of these and other potential drug candidates by providing a reliable method for introducing diverse alkenyl substituents at the C5 position of the thiazole ring. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the R group of the phosphonium ylide, thereby influencing the pharmacokinetic and pharmacodynamic properties of the final compounds.

Conclusion

The Wittig reaction is a highly effective and versatile tool for the synthesis of alkenes from this compound. By carefully selecting the phosphonium ylide and reaction conditions, researchers can control the stereochemical outcome of the reaction to produce either (E)- or (Z)-alkenes. The provided protocols offer a solid foundation for the synthesis of a wide range of 2-methyl-5-vinylthiazole derivatives for applications in medicinal chemistry and drug discovery. Further optimization of reaction conditions for specific substrates may be necessary to achieve optimal yields and selectivity.

References

Application Notes and Protocols: 2-Methylthiazole-5-carbaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methylthiazole-5-carbaldehyde, a valuable heterocyclic building block. Its unique structural motif is a key component in a variety of biologically active molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. This document outlines key synthetic transformations, detailed experimental protocols, and the biological context of the resulting compounds.

Overview of Synthetic Applications

This compound serves as a versatile precursor for the synthesis of a wide range of molecular scaffolds. The aldehyde functionality is readily transformed into various functional groups, enabling its incorporation into complex molecular architectures. Key transformations include:

  • Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems, which are precursors to various heterocyclic and carbocyclic frameworks. These products have shown potential as anticancer agents.[1][2]

  • Wittig Reaction: Olefination of the aldehyde to introduce carbon-carbon double bonds, providing access to vinylthiazole derivatives. This reaction is crucial for elongating carbon chains and introducing specific stereochemistry.

  • Reductive Amination: Conversion of the aldehyde into a diverse range of secondary and tertiary amines by reaction with primary or secondary amines in the presence of a reducing agent. This is a fundamental transformation in the synthesis of many pharmaceutical agents.

  • Oxidation: Conversion of the aldehyde to the corresponding carboxylic acid, 2-methylthiazole-5-carboxylic acid, a key intermediate for the synthesis of amides and esters with potential biological activities.[3]

The 2-methylthiazole moiety itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence can enhance binding affinity to biological targets and improve pharmacokinetic properties.

Synthesis of Kinase Inhibitors: A Case Study

The 2-methylthiazole scaffold is a core component of several potent and selective kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5][6] This section details a representative synthetic route to a hypothetical kinase inhibitor targeting the c-Met signaling pathway, starting from this compound.

The c-Met receptor tyrosine kinase plays a critical role in cell proliferation, survival, and motility. Its aberrant activation is implicated in the development and progression of various cancers.[7][8] The synthesized thiazole derivatives can act as ATP-competitive inhibitors, blocking the kinase activity of c-Met and thereby inhibiting downstream signaling.[4][5]

Signaling Pathway Diagram

cMet_signaling_pathway cluster_membrane Cell Membrane c-Met c-Met Receptor ADP ADP c-Met->ADP Downstream Signaling Downstream Signaling Pathways (e.g., RAS-MAPK, PI3K-Akt) c-Met->Downstream Signaling Phosphorylates HGF HGF HGF->c-Met Binds and activates Inhibitor 2-Methylthiazole Derivative Inhibitor->c-Met Blocks ATP binding site ATP ATP ATP->c-Met Provides phosphate Cellular Response Cell Proliferation, Survival, Motility Downstream Signaling->Cellular Response

Caption: Inhibition of the c-Met signaling pathway by a 2-methylthiazole derivative.

Experimental Protocols

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a kinase inhibitor using this compound as a starting material.

synthetic_workflow A 2-Methylthiazole- 5-carbaldehyde B Knoevenagel Condensation A->B C α,β-Unsaturated Thiazole Derivative B->C D Michael Addition / Cyclization C->D E Heterocyclic Core (e.g., Pyridinone) D->E F Functional Group Manipulation E->F G Final Kinase Inhibitor F->G

Caption: General synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Knoevenagel Condensation of this compound

This protocol describes the synthesis of an α,β-unsaturated ketone, a key intermediate for further elaboration.

Reaction Scheme:

This compound + Active Methylene Compound → (E)-3-(2-methylthiazol-5-yl)acrylonitrile derivative

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to afford the desired product.

Quantitative Data (Representative):

Reactant 1Reactant 2CatalystSolventTime (h)Temperature (°C)Yield (%)
This compoundMalononitrilePiperidineEthanol32592
This compoundEthyl cyanoacetatePiperidineEthanol52588
Protocol 2: Wittig Reaction of this compound

This protocol details the formation of a vinylthiazole derivative.

Reaction Scheme:

This compound + Phosphonium Ylide → 5-(alkenyl)-2-methylthiazole

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line equipment

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. The formation of the orange-red ylide will be observed.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Reactant 1Reactant 2 (Ylide precursor)BaseSolventTime (h)Temperature (°C)Yield (%)
This compoundMethyltriphenylphosphonium bromiden-BuLiTHF140 to 2585
This compound(Carbethoxymethyl)triphenylphosphonium bromideNaHTHF122578 (E-isomer)
Protocol 3: Reductive Amination of this compound

This protocol describes the synthesis of a secondary amine, a common fragment in kinase inhibitors.

Reaction Scheme:

This compound + Primary Amine → N-((2-methylthiazol-5-yl)methyl)aniline derivative

Materials:

  • This compound

  • Aniline derivative (e.g., 4-fluoroaniline)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (catalyst)

Procedure:

  • To a solution of this compound (1.0 eq) and the aniline derivative (1.1 eq) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Reactant 1Reactant 2 (Amine)Reducing AgentSolventTime (h)Temperature (°C)Yield (%)
This compound4-FluoroanilineSTABDCM182589
This compoundBenzylamineSTABDCM162591

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is particularly evident in the construction of complex heterocyclic systems with significant biological activity. The straightforward transformations of its aldehyde group, such as Knoevenagel condensation, Wittig reaction, and reductive amination, provide efficient routes to a diverse array of molecules, including potent kinase inhibitors. The protocols and data presented herein serve as a guide for researchers in the fields of medicinal chemistry and drug discovery to effectively utilize this important synthetic intermediate.

References

Application Note: Synthesis and Biological Screening of Schiff Bases Derived from 2-Methylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of novel Schiff bases through the condensation reaction of 2-Methylthiazole-5-carbaldehyde with various primary amines. Schiff bases are a versatile class of compounds known for their wide range of pharmacological activities.[1][2][3] The thiazole moiety, a key heterocyclic ring, is a component of many biologically active compounds, including antibacterial and anticancer agents.[2][4][5] This application note outlines a general synthetic procedure, characterization methods, and a workflow for evaluating the biological potential of these synthesized compounds, making it a valuable resource for medicinal chemistry and drug discovery.

General Synthesis Pathway

The synthesis of Schiff bases from this compound is typically achieved via a condensation reaction with a primary amine. This reaction is often catalyzed by a few drops of acid and proceeds under reflux in a suitable solvent, such as ethanol or methanol, to yield the corresponding imine (Schiff base).[5][6][7]

Synthesis_Workflow cluster_reaction Reaction Conditions reagent1 This compound product Schiff Base Product reagent1:e->product:w + reagent2 Primary Amine (R-NH2) reagent2:e->product:w + catalyst Glacial Acetic Acid (catalyst) solvent Ethanol (solvent) condition Reflux (4-6 hours)

Caption: General reaction scheme for the synthesis of Schiff bases.

Detailed Experimental Protocol

This protocol describes a general method for synthesizing a series of Schiff bases by reacting this compound with various substituted primary amines.

2.1 Materials and Reagents

  • This compound (1.0 eq)

  • Substituted primary amine (e.g., aniline, 4-chloroaniline, 2-hydroxyaniline) (1.0 eq)

  • Absolute Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Ethyl acetate (for extraction/recrystallization)

  • Hexane (for recrystallization)

  • Anhydrous Sodium Sulfate (drying agent)

2.2 Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Melting point apparatus

2.3 Synthesis Procedure

  • In a round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.27 g) in absolute ethanol (25 mL).

  • To this solution, add an equimolar amount of the selected primary amine (10 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with constant stirring for 4-6 hours.[6][7]

  • Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).

  • Upon completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution.[1]

  • If precipitation occurs, collect the solid product by filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove impurities.

  • If no precipitate forms, reduce the solvent volume using a rotary evaporator. The resulting crude product can then be purified.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain the pure Schiff base.[8]

  • Dry the purified product in a vacuum oven.

2.4 Characterization

  • FT-IR Spectroscopy: Confirm the formation of the Schiff base by the appearance of a characteristic absorption band for the azomethine group (-C=N-) in the range of 1590-1625 cm⁻¹.[1][9]

  • ¹H NMR Spectroscopy: Verify the structure by identifying the singlet proton signal of the azomethine group (-CH=N-) typically found in the δ 8.0-9.0 ppm range.[9][10]

  • Mass Spectrometry: Determine the molecular weight of the synthesized compound to confirm its identity.[8]

  • Elemental Analysis: Confirm the elemental composition (C, H, N, S) of the final product.[6][10]

Data Presentation: Exemplary Synthesized Compounds

The following table summarizes representative data for a hypothetical series of Schiff bases synthesized from this compound. Biological activity data is based on typical results for similar thiazole derivatives against bacterial strains.[4]

Compound IDR-Group (from Amine)Yield (%)M.P. (°C)Antimicrobial Activity (MIC, µg/mL) vs. S. aureus
SB-1 Phenyl85112-11450
SB-2 4-Chlorophenyl91135-13725
SB-3 4-Hydroxyphenyl82158-16012.5
SB-4 4-Methoxyphenyl88121-12325
SB-5 2,4-Dichlorophenyl93142-1446.25

Applications in Drug Development

Thiazole-based Schiff bases are recognized for their broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[4][5] Potential therapeutic applications include:

  • Antimicrobial Agents: Many thiazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5]

  • Anticancer Agents: The planar structure of Schiff bases allows them to intercalate with DNA, and they can be designed to inhibit specific enzymes involved in cancer cell proliferation.[1][3]

  • Anti-inflammatory and Analgesic Agents: Certain Schiff base derivatives have shown significant anti-inflammatory and pain-relieving properties.[1]

  • Antioxidant Agents: The thiazole nucleus and substituted aromatic rings can contribute to free radical scavenging activity.[4][7]

The logical workflow from synthesis to identifying a potential drug lead is outlined below.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis & Analysis cluster_screening Biological Evaluation synthesis Synthesis of Schiff Base Library purification Purification (Recrystallization/ Chromatography) synthesis->purification characterization Structural Characterization (FT-IR, NMR, MS) purification->characterization screening In Vitro Screening (e.g., Antimicrobial, Anticancer Assays) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_id Lead Compound Identification sar->lead_id

Caption: Workflow from synthesis to lead compound identification.

Conclusion

The protocol detailed herein provides a robust and reproducible method for the synthesis of Schiff bases from this compound. The versatility of the primary amine reactant allows for the creation of a diverse chemical library. Given the established pharmacological importance of the thiazole-Schiff base scaffold, the resulting compounds are promising candidates for further investigation in various drug development programs, particularly in the search for new antimicrobial and anticancer agents.[1][4][11]

References

Application of 2-Methylthiazole-5-carbaldehyde in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Thiazole-containing compounds have emerged as a promising class of therapeutic agents due to their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties. 2-Methylthiazole-5-carbaldehyde is a key heterocyclic building block, serving as a versatile precursor for the synthesis of a wide array of derivatives with potential antibacterial efficacy. Its aldehyde functional group allows for straightforward chemical modifications, such as the formation of Schiff bases and hydrazones, which are known to be important pharmacophores in many bioactive molecules. This document outlines the application of this compound in the discovery of new antibacterial agents, providing detailed protocols for the synthesis of derivatives and their antimicrobial evaluation.

Rationale for Use in Antibacterial Drug Discovery

This compound is an attractive scaffold for antibacterial drug discovery for several reasons:

  • Proven Thiazole Core: The thiazole ring is a component of numerous clinically used antibiotics, suggesting its inherent potential for antibacterial activity.

  • Synthetic Tractability: The aldehyde group is highly reactive and allows for the facile synthesis of a diverse library of derivatives through reactions like condensation with amines and hydrazines to form Schiff bases and hydrazones, respectively.

  • Structural Versatility: The ease of derivatization enables the exploration of a broad chemical space, which is crucial for optimizing antibacterial potency and refining structure-activity relationships (SAR).

  • Potential for Novel Mechanisms of Action: Thiazole derivatives have been reported to inhibit various bacterial targets, including enzymes involved in cell wall synthesis and DNA replication, offering the potential for new mechanisms of action to combat resistant strains.

Synthesis of Antibacterial Derivatives

A primary route for leveraging this compound in antibacterial drug discovery is through the synthesis of Schiff base and hydrazone derivatives. These reactions are typically straightforward, high-yielding, and allow for the introduction of a wide range of substituents to modulate the physicochemical and biological properties of the final compounds.

General Synthesis of Schiff Bases from this compound

A common synthetic route involves the condensation of this compound with various primary amines.

Experimental Protocol: Synthesis of Schiff Base Derivatives

  • Materials:

    • This compound

    • Substituted primary amines (e.g., anilines, benzylamines)

    • Ethanol (absolute)

    • Glacial acetic acid (catalyst)

    • Reaction flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Thin Layer Chromatography (TLC) apparatus

    • Filtration apparatus

  • Procedure:

    • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

    • Add an equimolar amount of the desired primary amine to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The resulting precipitate (the Schiff base derivative) is collected by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

    • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).

Antibacterial Activity Screening

The synthesized derivatives of this compound are screened for their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) are employed.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Materials:

    • Synthesized this compound derivatives

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

    • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculate each well containing the diluted compounds with the bacterial suspension.

    • Include positive controls (wells with bacteria and no compound) and negative controls (wells with broth only). A standard antibiotic (e.g., ciprofloxacin, ampicillin) should be used as a reference.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The antibacterial activity of the synthesized derivatives is summarized in tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Base Derivatives of this compound (Example Data)

Compound IDR-group on AmineMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
SB-1 4-chlorophenyl163264>128
SB-2 4-methoxyphenyl3264128>128
SB-3 4-nitrophenyl8163264
SB-4 2,4-dichlorophenyl481632
Ciprofloxacin (Reference)0.50.250.1251

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values would be determined experimentally.

Visualizations

Diagrams are provided to illustrate the experimental workflow and logical relationships in the drug discovery process.

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening cluster_development Development 2-MTC 2-Methylthiazole- 5-carbaldehyde Synthesis Schiff Base Condensation 2-MTC->Synthesis Amine Primary Amines Amine->Synthesis Derivatives Schiff Base Derivatives Synthesis->Derivatives Screening Antibacterial Screening (MIC) Derivatives->Screening Data MIC Data Analysis Screening->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the synthesis and screening of antibacterial agents from this compound.

logical_relationship Start Start: 2-Methylthiazole- 5-carbaldehyde Reaction React with Primary Amine Start->Reaction Product Formation of Schiff Base Derivative Reaction->Product Screen Screen against Bacterial Panel Product->Screen Active Active Compound? Screen->Active Lead Lead Candidate Active->Lead Yes Inactive Inactive/ Synthesize New Derivative Active->Inactive No Inactive->Reaction

Caption: Decision-making process in the early stages of antibacterial drug discovery using this compound.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel antibacterial agents. The straightforward derivatization to Schiff bases and other related compounds, coupled with established protocols for antibacterial screening, provides a robust platform for the discovery of new lead compounds. Further exploration of the structure-activity relationships of these derivatives will be crucial in optimizing their potency and advancing the development of new therapeutics to combat bacterial infections.

Application Notes: 2-Methylthiazole-5-carbaldehyde as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylthiazole-5-carbaldehyde is a pivotal heterocyclic building block in the synthesis of a variety of agrochemicals. Its thiazole core is a well-established toxophore in numerous biologically active compounds, offering a stable scaffold for further functionalization. This aldehyde functionality provides a versatile handle for transformations into other key reactive groups, most notably carboxylic acids, which serve as immediate precursors to a range of potent fungicides and other crop protection agents. This document provides detailed protocols for the conversion of this compound to a key carboxylic acid intermediate and its subsequent elaboration into the commercial fungicide, Thifluzamide. Furthermore, the mode of action of Thifluzamide is detailed to provide a comprehensive overview for researchers in the field.

Agrochemical Application: Synthesis of the Fungicide Thifluzamide

Thifluzamide is a potent systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of agrochemicals.[1][2] It is particularly effective against a broad spectrum of fungal pathogens, including those from the Rhizoctonia, Puccinia, and Ustilago genera, which cause significant damage to crops such as rice, potatoes, and cereals.[2] The synthesis of Thifluzamide showcases the utility of thiazole derivatives as key agrochemical intermediates. While the commercial synthesis of Thifluzamide starts from a trifluoromethyl-substituted thiazole carboxylic acid, this application note will first detail the conversion of this compound to its corresponding carboxylic acid, a foundational step that mirrors the initial stages of more complex syntheses. Subsequently, a detailed protocol for the synthesis of Thifluzamide from its direct thiazole carboxylic acid precursor is provided.

Synthetic Pathway Overview

The overall synthetic strategy involves a multi-step process, beginning with the oxidation of the starting aldehyde to a carboxylic acid. This is followed by the synthesis of a key aniline intermediate. The thiazole carboxylic acid is then activated, typically by conversion to an acyl chloride, and finally coupled with the aniline derivative to yield the target fungicide, Thifluzamide.

Synthesis_Workflow A 2-Methylthiazole- 5-carbaldehyde B 2-Methylthiazole- 5-carboxylic Acid A->B Oxidation dummy B->dummy Conceptual Link to Thifluzamide Precursor C 2-Methyl-4-(trifluoromethyl)thiazole- 5-carboxylic Acid D 2-Methyl-4-(trifluoromethyl)thiazole- 5-acyl chloride C->D Acyl Halogenation F Thifluzamide D->F Amidation E 2,6-Dibromo-4- (trifluoromethoxy)aniline E->F dummy->C

Caption: Synthetic workflow for Thifluzamide.

Experimental Protocols

Protocol 1: Oxidation of this compound to 2-Methylthiazole-5-carboxylic Acid

This protocol describes a general method for the oxidation of an aromatic aldehyde to a carboxylic acid using potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Pyridine

  • Water

  • Sulfuric acid (H2SO4)

  • Sodium bisulfite (NaHSO3)

  • Diethyl ether

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in a mixture of pyridine and water (e.g., a 3:7 v/v ratio).

  • Heat the solution to 85°C.

  • Slowly add potassium permanganate (approximately 2.8 equivalents) in portions over 30 minutes.

  • Continue heating the reaction mixture for 6 hours.

  • Cool the mixture to room temperature and dilute with water and a mixture of diethyl ether and hexane.

  • Filter the mixture to remove manganese dioxide.

  • Separate the aqueous and organic phases.

  • Acidify the aqueous phase with sulfuric acid.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization.

Protocol 2: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

This protocol details the synthesis of the direct precursor to Thifluzamide.

Materials:

  • Thioacetamide

  • Acetonitrile

  • Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

  • Triethylamine

  • 40% Sodium hydroxide solution

  • Concentrated Hydrochloric acid

  • Water

  • Ice

Procedure:

  • In a 22 L flask equipped with a mechanical stirrer, thermocouple, and reflux condenser, charge thioacetamide (500.6 g, 6.66 mol) and acetonitrile (4 L).

  • To this solution, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1105 g, 5.06 mol) over a period of 40 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture for 2.3 hours at room temperature, during which a yellow solid will precipitate.

  • Slowly add triethylamine (1380 g, 13.64 mol). The reaction temperature may rise.

  • Gently reflux the contents for one hour.

  • After cooling to 46°C, add a 40% sodium hydroxide solution (prepared from 1304 g 50% NaOH and 326 mL water, 16.3 mol) over 10 minutes. An exotherm may be noted.

  • Place the mixture under vacuum and distill off the solvent.

  • To the remaining reaction mixture, add 2 L of water and 1.5 kg of ice.

  • Add concentrated HCl (1500 mL, 18 mol) over a 15-minute period to bring the pH to less than 2.

  • Add another 2 L of water and 2 kg of ice.

  • Filter the product, wash on the filter with 12 L of water, and dry in a vacuum oven to obtain 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as a beige solid.[3][4][5]

Protocol 3: Synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Water

  • Bromine

  • Hydrogen peroxide

Procedure:

  • In a reaction vessel, add 4-(trifluoromethoxy)aniline to water as the solvent.

  • Sequentially dropwise add bromine (1.0-1.1 molar equivalents) and hydrogen peroxide (1.3-1.5 molar equivalents).

  • After the reaction is complete, filter the mixture.

  • Dry the filter cake to obtain 2,6-dibromo-4-(trifluoromethoxy)aniline. The filtrate can be recycled as the solvent for the next batch.[6]

Protocol 4: Synthesis of Thifluzamide

Materials:

  • 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

  • Thionyl chloride or triphosgene

  • Toluene

  • 2,6-Dibromo-4-(trifluoromethoxy)aniline

  • Pyridine or another suitable base

  • Catalyst (e.g., zinc chloride)

Procedure:

  • Acyl Chloride Formation: In a reaction vessel, mix 2-methyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid (1 equivalent) with thionyl chloride (excess) or triphosgene in toluene.[3] Reflux the mixture for several hours (e.g., 12 hours with thionyl chloride) to form the acyl chloride.[6]

  • Amidation: After cooling, remove the excess chlorinating agent under reduced pressure. To the resulting acyl chloride, add a solution of 2,6-dibromo-4-(trifluoromethoxy)aniline (1 equivalent), a base such as pyridine, and a catalyst like zinc chloride in a suitable solvent like toluene.[3][6]

  • Reflux the reaction mixture for several hours (e.g., 4-8 hours).

  • Work-up and Purification: Cool the reaction mixture to allow the product to precipitate. Filter the solid, wash with a suitable solvent (e.g., dilute acid solution), and dry to obtain crude Thifluzamide.[6] The product can be further purified by recrystallization.

Data Presentation

StepReactantsProductSolventCatalyst/ReagentTemperatureTimeYieldPurity
Synthesis of Intermediate 1 Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, ThioacetamideEthyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylateAcetonitrileTriethylamineReflux1 hour90.6%97.8%
Hydrolysis to Carboxylic Acid Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acidWater/AcetonitrileNaOH, then HCl--75.4%97.6%
Synthesis of Intermediate 2 4-(Trifluoromethoxy)aniline2,6-Dibromo-4-(trifluoromethoxy)anilineWaterBromine, Hydrogen Peroxide--97.5-99.1%98.4-99.4%
Synthesis of Thifluzamide 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, 2,6-Dibromo-4-(trifluoromethoxy)anilineThifluzamideTolueneThionyl chloride/Triphosgene, Pyridine, Zinc Chloride90-100°C4-8 hours72-92%>96%

Mode of Action: Succinate Dehydrogenase Inhibition

Thifluzamide's fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][2] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and simultaneously reduces ubiquinone to ubiquinol in the electron transport chain.

By binding to the ubiquinone binding site of the SDH complex, Thifluzamide blocks the transfer of electrons from succinate to ubiquinone. This inhibition has two major consequences for the fungal cell:

  • Disruption of the TCA Cycle: The blockage of succinate oxidation leads to an accumulation of succinate and a halt in the TCA cycle, which is central to cellular respiration and the production of ATP.

  • Inhibition of ATP Synthesis: The interruption of the electron transport chain severely impairs the cell's ability to generate ATP, the primary energy currency.

The overall effect is a depletion of cellular energy, leading to the cessation of fungal growth and eventual cell death.

SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQH2 Ubiquinol SDH->UQH2 Reduction UQ Ubiquinone UQ->SDH Complex_III Complex III UQH2->Complex_III Electron Transfer ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ATP Synthesis Thifluzamide Thifluzamide Thifluzamide->SDH Inhibition

Caption: Mechanism of Thifluzamide action.

Conclusion

This compound and its derivatives are valuable intermediates in the synthesis of agrochemicals. The protocols provided herein offer a clear pathway for the synthesis of the potent fungicide Thifluzamide, highlighting the chemical transformations and reaction conditions necessary for its production. The detailed mode of action illustrates the biochemical basis for its efficacy, providing a comprehensive resource for researchers and professionals in the field of drug and pesticide development. The versatility of the thiazole scaffold ensures that it will remain a key component in the discovery of novel and effective crop protection solutions.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Methylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 2-methylthiazole-5-carbaldehyde. This versatile starting material serves as a valuable building block for the creation of diverse molecular architectures with potential applications in medicinal chemistry and drug discovery. The protocols outlined below focus on well-established multicomponent reactions, including the Hantzsch Dihydropyridine Synthesis and the Biginelli Reaction, to generate thiazolyl-substituted dihydropyridines and dihydropyrimidinones.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its thiazole moiety is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The aldehyde functional group provides a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal precursor for the construction of more complex heterocyclic systems.

This document details the synthesis of two classes of heterocyclic compounds:

  • Thiazolyl-Substituted Dihydropyridines: Synthesized via a Hantzsch-type reaction, these compounds are analogs of known calcium channel blockers and possess potential for a range of cardiovascular and other therapeutic applications.

  • Thiazolyl-Substituted Dihydropyrimidinones: Prepared through a Biginelli-type multicomponent reaction, these structures are of significant interest due to their diverse pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties.

Data Presentation

The following tables summarize the expected products and yields for the described synthetic protocols.

Table 1: Synthesis of Diethyl 2,6-dimethyl-4-(2-methylthiazol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Compound IDStarting AldehydeReagentsProductYield (%)
DHP-1 This compoundEthyl acetoacetate, Ammonium hydroxideDiethyl 2,6-dimethyl-4-(2-methylthiazol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate85-95

Table 2: Synthesis of Ethyl 6-methyl-4-(2-methylthiazol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound IDStarting AldehydeReagentsProductYield (%)
DHPM-1 This compoundEthyl acetoacetate, Urea, HClEthyl 6-methyl-4-(2-methylthiazol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate75-85

Experimental Protocols

Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-(2-methylthiazol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate (DHP-1)

This protocol describes a one-pot synthesis of a 1,4-dihydropyridine derivative incorporating the 2-methylthiazole moiety.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (2.2 eq)

  • Ammonium hydroxide solution (25-30%, 1.5 eq)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq) and ethanol (20 mL).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Add ethyl acetoacetate (2.2 eq) to the solution and stir for 10 minutes.

  • Slowly add ammonium hydroxide solution (1.5 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • A yellow solid precipitate will form. If precipitation is slow, the flask can be cooled in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL).

  • Dry the product under vacuum to obtain the desired Diethyl 2,6-dimethyl-4-(2-methylthiazol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate.

Expected Yield: 85-95%

Characterization Data (Representative):

  • 1H NMR (CDCl3, 400 MHz): δ 9.20 (s, 1H, NH), 7.55 (s, 1H, thiazole-H), 5.30 (s, 1H, H-4), 4.10 (q, J = 7.1 Hz, 4H, 2x -OCH2CH3), 2.65 (s, 3H, thiazole-CH3), 2.30 (s, 6H, 2x CH3), 1.25 (t, J = 7.1 Hz, 6H, 2x -OCH2CH3).

  • IR (KBr, cm-1): 3280 (N-H), 1695 (C=O, ester), 1650 (C=C).

  • MS (ESI): m/z [M+H]+ calculated for C17H22N2O4S.

Protocol 2: Biginelli Synthesis of Ethyl 6-methyl-4-(2-methylthiazol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (DHPM-1)

This protocol outlines the synthesis of a dihydropyrimidinone derivative via a three-component Biginelli reaction.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.1 eq), urea (1.5 eq), and ethanol (30 mL).

  • Stir the mixture to obtain a homogeneous suspension.

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring for 8-10 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold deionized water (3 x 20 mL) to remove any unreacted urea and other water-soluble impurities.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 6-methyl-4-(2-methylthiazol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Expected Yield: 75-85%

Characterization Data (Representative):

  • 1H NMR (DMSO-d6, 400 MHz): δ 9.25 (s, 1H, NH), 7.70 (s, 1H, NH), 7.60 (s, 1H, thiazole-H), 5.20 (d, J = 3.0 Hz, 1H, H-4), 3.95 (q, J = 7.1 Hz, 2H, -OCH2CH3), 2.60 (s, 3H, thiazole-CH3), 2.25 (s, 3H, CH3), 1.10 (t, J = 7.1 Hz, 3H, -OCH2CH3).

  • IR (KBr, cm-1): 3240 (N-H), 1710 (C=O, ester), 1650 (C=O, urea).

  • MS (ESI): m/z [M+H]+ calculated for C12H15N3O3S.

Mandatory Visualizations

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde 2-Methylthiazole- 5-carbaldehyde Unsaturated_Ketone α,β-Unsaturated Ketone Aldehyde->Unsaturated_Ketone + Ethyl Acetoacetate (Knoevenagel) Ketoester1 Ethyl Acetoacetate Ketoester2 Ethyl Acetoacetate Enamine Enamine Intermediate Ketoester2->Enamine + NH4OH Ammonia NH4OH Dihydropyridine Thiazolyl-Substituted Dihydropyridine (DHP-1) Enamine->Dihydropyridine + α,β-Unsaturated Ketone (Michael Addition & Cyclization) Unsaturated_Ketone->Dihydropyridine

Caption: Hantzsch Dihydropyridine Synthesis Workflow.

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde 2-Methylthiazole- 5-carbaldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea (Acid Catalyzed) Ketoester Ethyl Acetoacetate Enolate Enolate of Ketoester Ketoester->Enolate Urea Urea DHPM Thiazolyl-Substituted Dihydropyrimidinone (DHPM-1) Acyliminium->DHPM + Enolate (Addition & Cyclocondensation) Enolate->DHPM

References

Application Notes and Protocols: 2-Methylthiazole-5-carbaldehyde in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-methylthiazole-5-carbaldehyde as a versatile starting material in the design and synthesis of novel kinase inhibitors. The thiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. This document outlines synthetic strategies, presents biological activity data for representative thiazole-based inhibitors, and provides detailed protocols for relevant kinase assays.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery. The thiazole ring is a key pharmacophore found in several approved and investigational kinase inhibitors. Its unique electronic properties and ability to form crucial hydrogen bond interactions make it an ideal scaffold for designing potent and selective inhibitors. This compound serves as a valuable and versatile starting material, offering a convenient handle for a variety of chemical transformations to generate diverse libraries of potential kinase inhibitors.

Synthetic Pathways Utilizing this compound

The aldehyde functional group of this compound allows for a range of chemical modifications to build diverse molecular architectures. Key synthetic strategies include:

  • Schiff Base Formation: Condensation of the aldehyde with various primary amines yields Schiff bases, which can be further modified or act as the final inhibitors. This reaction is a straightforward method to introduce a wide array of substituents.

  • Knoevenagel Condensation: Reaction with active methylene compounds, such as malononitrile or cyanoacetate derivatives, provides α,β-unsaturated systems. These intermediates can undergo further cyclization or modification to create complex heterocyclic systems.

  • Reductive Amination: The aldehyde can be converted to an amine through reductive amination, providing a flexible linker to connect to other pharmacophoric fragments.

These synthetic routes allow for the systematic exploration of the chemical space around the 2-methylthiazole core to optimize kinase inhibitory activity and selectivity.

Data Presentation: Biological Activity of Thiazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of various thiazole-containing compounds against different protein kinases. While not all of these compounds are directly synthesized from this compound, they represent the potential of the thiazole scaffold in kinase inhibitor design and provide valuable structure-activity relationship (SAR) insights.

Compound/SeriesTarget Kinase(s)IC50/Ki Value(s)Reference
Thiazole DerivativesPI3Kα0.086 µM[1]
Thiazole DerivativesmTOR0.221 µM[1]
Thieno[3,2-d]thiazole DerivativeBRAFV600E0.088 µM[2]
Thiazole-based Compound 18 Aurora AKᵢ = 8.0 nM[3]
Thiazole-based Compound 18 Aurora BKᵢ = 9.2 nM[3]
2-amino-N-(2-aminophenyl)thiazole-5-carboxamideBcr-Abl-[4]
2-amino-N-(2-aminophenyl)thiazole-5-carboxamideHDAC-[4]
Thiazole-Coumarin HybridEGFRIC50 = 6.4–20.7 μM[5]
Thiazole-Coumarin HybridPI3K/mTOR-[5]
Nicotinamide-based Thiazole DerivativeVEGFR-2IC50 = 60.83 nM[6]

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers, making it a key target for cancer therapy.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Protein Synthesis S6K->Proliferation _4EBP1->Proliferation | Inhibitor Thiazole-Based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS/RAF/MEK/ERK Pathway VEGFR2->RAS Angiogenesis Angiogenesis, Cell Proliferation, Migration PLCg->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis Inhibitor Thiazole-Based VEGFR-2 Inhibitor Inhibitor->VEGFR2

Caption: The VEGFR-2 signaling pathway and point of inhibition.

General Workflow for Kinase Inhibitor Development

The development of kinase inhibitors from this compound follows a structured workflow from initial synthesis to biological evaluation.

Kinase_Inhibitor_Workflow Start 2-Methylthiazole- 5-carbaldehyde Synthesis Chemical Synthesis (e.g., Schiff Base, Knoevenagel) Start->Synthesis Library Compound Library Synthesis->Library Screening In Vitro Kinase Screening (IC50) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis iterative design Cell_Assays Cell-Based Assays (Proliferation, Apoptosis) Lead_Opt->Cell_Assays In_Vivo In Vivo Studies Cell_Assays->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: General workflow for kinase inhibitor development.

Experimental Protocols

General Protocol for Synthesis of Thiazole-Based Kinase Inhibitors via Schiff Base Formation

This protocol describes a general method for synthesizing a library of potential kinase inhibitors from this compound and various primary amines.

Materials:

  • This compound

  • Substituted primary amines

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add the respective primary amine (1.0-1.2 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired Schiff base derivative.

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

General Protocol for In Vitro Kinase Assay (Luminescence-Based)

This protocol provides a general framework for determining the IC50 values of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®). This protocol is adaptable for various kinases such as VEGFR-2, Aurora, PI3K, and mTOR with appropriate selection of enzyme, substrate, and buffer conditions.[1][7][8][9]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, Aurora A)

  • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for VEGFR-2, Kemptide for Aurora A)

  • Kinase assay buffer (specific to the kinase)

  • ATP solution

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Reaction Setup:

    • Add the diluted compounds to the wells of the assay plate.

    • Include positive control wells (enzyme, substrate, ATP, no inhibitor) and negative control (blank) wells (substrate, ATP, no enzyme).

    • Prepare a master mix containing the kinase assay buffer, ATP, and the specific substrate.

    • Add the master mix to all wells.

  • Kinase Reaction Initiation: Add the diluted kinase enzyme to all wells except the blank wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specified period (e.g., 30-60 minutes).

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10-15 minutes to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (blank wells) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The straightforward reactivity of the aldehyde group allows for the creation of diverse chemical libraries. The thiazole core provides a robust scaffold for developing potent and selective inhibitors targeting various kinases implicated in diseases such as cancer. The protocols and data presented herein serve as a guide for researchers in the design, synthesis, and evaluation of new therapeutic agents based on this promising chemical entity.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 2-Methylthiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of 2-methylthiazole-5-carbaldehyde derivatives using metal-catalyzed cross-coupling reactions. The thiazole moiety is a key structural component in numerous pharmaceuticals, and the ability to modify its core structure through reliable cross-coupling methods is of significant interest in medicinal chemistry and materials science. This document details protocols for Suzuki, Heck, and Sonogashira coupling reactions, offering versatile strategies for the synthesis of novel this compound analogs.

Introduction to Cross-Coupling Reactions on the Thiazole Scaffold

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the this compound core, these reactions enable the introduction of a wide range of substituents at various positions, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The electron-rich nature of the thiazole ring can influence its reactivity in these transformations. Generally, for Suzuki and Sonogashira couplings, a halogenated thiazole precursor is employed, while Heck-type reactions can proceed via direct C-H activation.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-methylthiazole-4-carbaldehydes

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is widely used for the synthesis of biaryl compounds and is tolerant of a wide variety of functional groups. For the synthesis of 5-aryl-2-methylthiazole-4-carbaldehydes, a common starting material is a 5-halo-2-methylthiazole-4-carbaldehyde.

General Reaction Scheme: Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_products Products Thiazole 2-Methyl-5-halo-thiazole-4-carbaldehyde Catalyst Pd Catalyst Base Thiazole->Catalyst + BoronicAcid Arylboronic Acid BoronicAcid->Catalyst + CoupledProduct 5-Aryl-2-methylthiazole-4-carbaldehyde Catalyst->CoupledProduct Heat Suzuki_Workflow A Combine Reactants (Thiazole, Boronic Acid, Base) B Add Pd Catalyst A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere C->D E Heat and Stir (Monitor by TLC) D->E F Cool to Room Temperature E->F G Work-up (Extraction and Washing) F->G H Purification (Column Chromatography) G->H I Characterization H->I Heck_Coupling cluster_reactants Reactants cluster_products Products Thiazole This compound Catalyst Pd Catalyst Base, Additive Thiazole->Catalyst + ArylHalide Aryl Halide ArylHalide->Catalyst + CoupledProduct 5-Aryl-2-methylthiazole-5-carbaldehyde Catalyst->CoupledProduct Heat Heck_Workflow A Combine Reactants in a Sealed Tube (Thiazole, Aryl Halide, Base) B Add Pd Catalyst A->B C Add Solvent B->C D Seal and Heat C->D E Cool to Room Temperature D->E F Dilute with Water and Extract E->F G Purify by Column Chromatography F->G H Characterization G->H Sonogashira_Coupling cluster_reactants Reactants cluster_products Products Thiazole 2-Methyl-5-halo-thiazole-4-carbaldehyde Catalyst Pd Catalyst Cu(I) Co-catalyst, Base Thiazole->Catalyst + Alkyne Terminal Alkyne Alkyne->Catalyst + CoupledProduct 5-Alkynyl-2-methylthiazole-4-carbaldehyde Catalyst->CoupledProduct Heat Sonogashira_Workflow A Combine Reactants and Catalysts (Thiazole, Alkyne, Pd Catalyst, CuI) B Establish Inert Atmosphere A->B C Add Solvent and Base B->C D Heat and Stir C->D E Cool and Filter D->E F Aqueous Work-up E->F G Purify by Column Chromatography F->G H Characterization G->H

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for 2-Methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Vilsmeier-Haack reaction for the formylation of 2-methylthiazole to synthesize 2-methylthiazole-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how is the reactive species formed?

The Vilsmeier-Haack (V-H) reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] The reaction of DMF with POCl₃ forms the electrophilic Vilsmeier reagent, which then attacks the electron-rich ring of the substrate.[1] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[1]

Q2: At which position on the 2-methylthiazole ring does formylation occur?

In the Vilsmeier-Haack reaction, electrophilic substitution on the 2-methylthiazole ring is expected to occur at the C5 position. The thiazole ring is an electron-rich heterocycle, and the C5 position is the most nucleophilic and sterically accessible site for electrophilic attack.

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

The reagents used in the Vilsmeier-Haack reaction, particularly phosphorus oxychloride (POCl₃), are hazardous. POCl₃ is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up procedure often involves quenching the reaction with ice, which is highly exothermic and must be done slowly and carefully.

Q4: How can I monitor the progress of the reaction?

The progress of the formylation of 2-methylthiazole can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched with a cold, saturated solution of sodium bicarbonate, extracted with a suitable organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. The disappearance of the 2-methylthiazole spot and the appearance of a new, more polar spot corresponding to the aldehyde product will indicate the reaction's progression.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose if exposed to water.Ensure all glassware is thoroughly dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[3]
Insufficient Reaction Temperature: While the Vilsmeier reagent is prepared at a low temperature, the formylation of less reactive substrates may require heating.After the addition of 2-methylthiazole at a low temperature, allow the reaction to warm to room temperature and then gently heat (e.g., 60-80 °C) while monitoring by TLC.[4]
Suboptimal Stoichiometry: An incorrect ratio of reagents can lead to incomplete reaction.A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to 2-methylthiazole) is often beneficial.
Formation of a Dark, Tarry Residue Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent reaction can be exothermic, leading to polymerization and decomposition at elevated temperatures.Maintain strict temperature control, especially during the dropwise addition of POCl₃ to DMF. Use an ice-salt bath to keep the temperature below 10 °C.[5]
Impurities in Reagents or Solvents: The presence of impurities can catalyze side reactions.Use purified, high-purity starting materials and anhydrous solvents.
Multiple Products Observed on TLC Di-formylation: Although less common for this substrate, using a large excess of the Vilsmeier reagent or high temperatures can potentially lead to di-formylation.Use a controlled stoichiometry of the Vilsmeier reagent (1.1-1.5 eq). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Side Reactions on the Methyl Group: While formylation at C5 is electronically favored, harsh conditions could potentially lead to reactions involving the methyl group.Maintain a controlled reaction temperature and avoid prolonged reaction times.
Difficulty in Product Isolation Product is Water-Soluble: The aldehyde product may have some solubility in the aqueous layer during work-up.After quenching, thoroughly extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Emulsion Formation During Extraction: This can complicate the separation of aqueous and organic layers.Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.

Quantitative Data on Reaction Conditions

Optimizing the Vilsmeier-Haack reaction often involves fine-tuning the stoichiometry of reagents, reaction temperature, and reaction time. The following table provides a general overview of how these parameters can influence the outcome of the formylation of an electron-rich heterocycle like 2-methylthiazole.

Parameter Condition Expected Outcome on Yield of this compound Potential Issues
Molar Ratio (POCl₃:DMF) 1:1 to 1:1.2Efficient formation of the Vilsmeier reagent.Insufficient reagent if ratios are lower.
Molar Ratio (Vilsmeier Reagent:2-Methylthiazole) 1.1:1 to 1.5:1Good conversion of the starting material.Incomplete reaction at lower ratios. Potential for side products at much higher ratios.
Temperature of Vilsmeier Reagent Formation (°C) 0 - 10Stable formation of the Vilsmeier reagent.Decomposition of the reagent at higher temperatures.
Reaction Temperature (°C) 25 - 80Increased reaction rate.Higher temperatures may lead to byproduct formation and decomposition.[4]
Reaction Time (hours) 2 - 12Complete conversion of starting material.Prolonged reaction times, especially at higher temperatures, can increase byproduct formation.

Experimental Protocols

Protocol: Vilsmeier-Haack Formylation of 2-Methylthiazole

This protocol describes a general method for the synthesis of this compound. Optimization of temperature and reaction time may be necessary.

Materials and Reagents:

  • 2-Methylthiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes, ensuring the internal temperature is maintained below 10 °C.[5]

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 2-methylthiazole (1 equivalent) in anhydrous DCM.

    • Slowly add the 2-methylthiazole solution to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to a gentle reflux (around 40-45 °C in DCM) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath.

    • Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice (e.g., 5-10 times the volume of the reaction mixture) with vigorous stirring.

    • Neutralize the acidic solution by the slow and portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause gas evolution (CO₂).[5]

  • Extraction and Purification:

    • Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a 10g scale reaction).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiazole 2-Methylthiazole Iminium_Salt Iminium Salt Intermediate Thiazole->Iminium_Salt + Vilsmeier Reagent Aldehyde This compound Iminium_Salt->Aldehyde + H₂O (Work-up)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents 1. Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Stoichiometry 2. Verify Stoichiometry (1.1-1.5 eq. Vilsmeier Reagent) Check_Reagents->Check_Stoichiometry Optimize_Temp 3. Optimize Reaction Temperature (Increase if sluggish, monitor by TLC) Check_Stoichiometry->Optimize_Temp Optimize_Time 4. Adjust Reaction Time (Ensure completion by TLC) Optimize_Temp->Optimize_Time Check_Workup 5. Review Work-up & Purification (Thorough extraction, proper purification) Optimize_Time->Check_Workup Success Improved Yield Check_Workup->Success

Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack reaction.

References

Technical Support Center: 2-Methylthiazole-5-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methylthiazole-5-carbaldehyde. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common purification techniques for this compound, a solid at room temperature, are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the typical physical properties of this compound?

A2: this compound is typically a yellow to light brown solid.[1] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₅H₅NOS[1][2]
Molecular Weight127.17 g/mol [1][2]
Melting Point40 - 43 °C[1]
AppearanceYellow to light brown solid[1]
Purity (commercial)≥95% or ≥99% (by HPLC)[1][3]
StorageInert atmosphere, store in freezer, under -20°C

Q3: What are the likely impurities in a crude sample of this compound?

A3: Impurities in this compound typically originate from unreacted starting materials, side-products from the synthesis, or degradation products. The synthesis of related thiazole compounds can result in numerous byproducts that are challenging to separate.[4] Without specific knowledge of the synthetic route, common impurities could include unreacted precursors or over-oxidized/reduced forms of the aldehyde.

Troubleshooting Guides

Recrystallization Issues

Q: My this compound oils out during recrystallization. What can I do?

A: "Oiling out" occurs when the compound separates as a liquid instead of forming crystals. Here are some troubleshooting steps:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

  • Use a more dilute solution: Add more solvent to the hot solution to ensure the compound does not become supersaturated too quickly upon cooling.

  • Change the solvent system: A different solvent or a mixture of solvents may be more suitable. Good solvent systems for related thiazole derivatives include mixtures of alkanes (like hexane) with ethers (like diethyl ether or THF) or esters (like ethyl acetate).[5]

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystal formation.

  • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

Q: I have poor recovery after recrystallization. How can I improve the yield?

A: Low recovery can be due to several factors:

  • Excessive solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. Try to use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If crystals form too quickly in the funnel during filtration, you can lose product. Ensure your filtration apparatus is pre-warmed and perform the hot filtration quickly.

  • Product is too soluble in the chosen solvent: If the product is highly soluble in the solvent even at low temperatures, you will have poor recovery. You may need to select a different solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

Column Chromatography Issues

Q: How do I choose a solvent system for column chromatography of this compound?

A: The ideal solvent system for column chromatography should provide good separation between your product and impurities. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives your product an Rf value between 0.2 and 0.4.

Q: My product is eluting with impurities. How can I improve the separation?

A: If your product co-elutes with impurities, consider the following:

  • Optimize the solvent system: A less polar solvent system (a higher ratio of non-polar to polar solvent) will generally result in slower elution and better separation.

  • Use a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase (C18) silica gel.

  • Gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to first elute the less polar impurities, followed by your product, and then the more polar impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and conditions should be determined on a small scale first.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., hexane, ethyl acetate, isopropanol, and mixtures like hexane/ethyl acetate) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is adapted from a protocol for a similar aminothiazole derivative and should be a good starting point for purity analysis.[6]

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 150 mm).

  • Mobile Phase: An isocratic mixture of acetonitrile and water with an acidic modifier. A good starting point is a 45:55 (v/v) mixture of acetonitrile and 0.1% orthophosphoric acid in water.[7][8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 272 nm.[8]

  • Sample Preparation: Dissolve a small, accurately weighed sample of the purified this compound in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[8] Filter the sample through a 0.45 µm syringe filter before injection.

Visual Guides

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom VacuumDist Vacuum Distillation Crude->VacuumDist HPLC HPLC Analysis Recrystallization->HPLC ColumnChrom->HPLC VacuumDist->HPLC HPLC->Recrystallization Purity < 99% HPLC->ColumnChrom Purity < 99% PureProduct Pure this compound HPLC->PureProduct Purity ≥ 99% NMR NMR Spectroscopy GCMS GC-MS Analysis

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization Start Crude Product Dissolved in Hot Solvent Cooling Cool Solution Start->Cooling Problem Product Oils Out Cooling->Problem Issue Success Crystals Form Cooling->Success Ideal Solution1 Cool Slower Problem->Solution1 Solution2 Add More Solvent Problem->Solution2 Solution3 Change Solvent Problem->Solution3 Solution1->Cooling Retry Solution2->Start Re-dissolve Solution3->Start Start Over

Caption: Troubleshooting guide for when this compound "oils out" during recrystallization.

References

Technical Support Center: Knoevenagel Condensation of 2-Methylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Knoevenagel condensation with 2-Methylthiazole-5-carbaldehyde. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Knoevenagel condensation of this compound?

A1: Low yields in this reaction can often be attributed to several factors:

  • Inefficient Catalysis: The choice and amount of catalyst are critical. Weak bases like piperidine or ammonium acetate are commonly used. The catalyst may be old, impure, or used in a suboptimal concentration.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a significant role. The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to side product formation.

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct. The accumulation of water can inhibit the reaction equilibrium, leading to lower yields.

  • Purity of Reactants: Impurities in this compound or the active methylene compound can interfere with the reaction.

  • Side Reactions: The primary side reactions are self-condensation of the aldehyde and Michael addition of the active methylene compound to the α,β-unsaturated product.

Q2: How can I choose the right catalyst for the reaction?

A2: The catalyst's role is to deprotonate the active methylene compound. For the Knoevenagel condensation of heteroaromatic aldehydes like this compound, a combination of a weak base and an acid co-catalyst can be effective. A common system is piperidine with acetic acid.[1] The optimal catalyst and its concentration should be determined empirically for your specific active methylene compound.

Q3: What is the best solvent for this reaction?

A3: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like Dimethylformamide (DMF) and acetonitrile can be effective. Protic solvents such as ethanol are also commonly used.[2] In some cases, solvent-free conditions can lead to improved yields and are more environmentally friendly.

Q4: How can I minimize the formation of side products?

A4: To minimize side reactions:

  • Use a weak base as a catalyst to avoid self-condensation of the aldehyde.

  • Optimize the reaction time and temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal time to stop the reaction, preventing the formation of Michael adducts which can be favored by longer reaction times and higher temperatures.

  • Use a stoichiometric amount of the active methylene compound or a slight excess to reduce the likelihood of unreacted aldehyde undergoing side reactions.

Q5: Is it necessary to remove water from the reaction mixture?

A5: Yes, removing the water formed during the reaction can significantly improve the yield by shifting the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalystUse a fresh or purified catalyst. Consider trying a different catalyst system (e.g., piperidine/acetic acid, ammonium acetate).
Low reaction temperatureGradually increase the reaction temperature and monitor the progress by TLC. A range of 40-80°C is often effective.
Inappropriate solventExperiment with different solvents such as ethanol, DMF, or acetonitrile. Consider a solvent-free approach.
Impure reactantsEnsure the purity of this compound and the active methylene compound using appropriate analytical techniques (e.g., NMR, melting point).
Formation of Multiple Products Side reactions (Michael addition, self-condensation)Use a weaker base. Optimize reaction time and temperature—avoid prolonged heating. Ensure correct stoichiometry of reactants.
Decomposition of starting material or productCheck the stability of your compounds under the reaction conditions. Consider running the reaction at a lower temperature for a longer duration.
Difficulty in Product Isolation Product is soluble in the reaction solventIf the product does not precipitate upon cooling, remove the solvent under reduced pressure.
Oily product instead of solidTry to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Purification by column chromatography may be necessary.

Quantitative Data on Reaction Yields

Note: Limited quantitative data is available for the Knoevenagel condensation of this compound specifically. The following table provides representative yields for a structurally similar compound, 2-methyl-thiazolo[4,5-b]pyrazine, which can serve as a starting point for optimization.[1]

AldehydeActive Methylene CompoundCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
4-(Dimethylamino)cinnamaldehyde2-Methyl-thiazolo[4,5-b]pyrazinePiperidine/Acetic AcidDioxane1001856 (NMR)
4-(Dimethylamino)benzaldehyde2-Methyl-thiazolo[4,5-b]pyrazinePiperidine/Acetic AcidDioxane1002445 (Isolated)
9-Julolidinecarboxaldehyde2-Methyl-thiazolo[4,5-b]pyrazinePiperidine/Acetic AcidDioxane1002450 (Isolated)

Experimental Protocols

Protocol 1: Piperidine/Acetic Acid Catalyzed Knoevenagel Condensation

This protocol is adapted from a procedure used for a similar heterocyclic system and is a good starting point for the reaction of this compound.[1]

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 - 1.2 eq)

  • Piperidine (10 eq)

  • Acetic Acid (10 eq)

  • Dioxane

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the active methylene compound.

  • Add dioxane as the solvent.

  • Add piperidine and acetic acid to the mixture.

  • Heat the reaction mixture to 100°C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Visualizing the Process

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde This compound Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack by Carbanion ActiveMethylene Active Methylene Compound (Z-CH2-Z') Carbanion Carbanion (Z-CH--Z') ActiveMethylene->Carbanion Deprotonation by Base Base Base (e.g., Piperidine) Carbanion->Alkoxide Hydroxide Hydroxide Intermediate Alkoxide->Hydroxide Protonation Product α,β-unsaturated product Hydroxide->Product Dehydration (-H2O) Water Water Hydroxide->Water

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Experimental_Workflow Start Start CombineReactants Combine Aldehyde, Active Methylene Compound, Solvent, and Catalyst Start->CombineReactants Reaction Heat and Stir (Monitor by TLC) CombineReactants->Reaction Workup Cool and Isolate Crude Product Reaction->Workup Purification Purify by Recrystallization or Column Chromatography Workup->Purification Analysis Characterize Final Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for Knoevenagel condensation.

Troubleshooting_Tree Start Low Yield CheckCatalyst Is the catalyst fresh and of the correct amount? Start->CheckCatalyst CheckConditions Are the temperature and reaction time optimal? CheckCatalyst->CheckConditions Yes SolutionCatalyst Use fresh catalyst; optimize concentration. CheckCatalyst->SolutionCatalyst No CheckPurity Are the reactants pure? CheckConditions->CheckPurity Yes SolutionConditions Adjust temperature and time; consider water removal. CheckConditions->SolutionConditions No CheckSideProducts Are there side products (via TLC/NMR)? CheckPurity->CheckSideProducts Yes SolutionPurity Purify starting materials. CheckPurity->SolutionPurity No SolutionSideProducts Use a weaker base; shorten reaction time. CheckSideProducts->SolutionSideProducts Yes

Caption: Troubleshooting decision tree for low yield.

References

Stability of 2-Methylthiazole-5-carbaldehyde under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methylthiazole-5-carbaldehyde under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability and prevent degradation, this compound should be stored in a freezer at temperatures under -20°C, under an inert atmosphere (e.g., argon or nitrogen).[1][2] It is typically shipped in cold packs to maintain a low temperature during transit.[1]

Q2: What are the potential stability issues I should be aware of when working with this compound in acidic or basic solutions?

A2: this compound contains both a thiazole ring and an aldehyde functional group, each susceptible to degradation under certain pH conditions. The aldehyde group can undergo reactions such as acetal formation in the presence of alcohols under acidic conditions, or aldol condensation in basic conditions.[3] The thiazole ring is generally stable but can be susceptible to reactions under harsh conditions.

Q3: I've observed a discoloration of my this compound sample. What could be the cause?

A3: Discoloration (e.g., turning yellow or brown) can be an indication of degradation or polymerization of the aldehyde. This can be triggered by exposure to air (oxidation), light, or elevated temperatures. Ensure the compound is stored under an inert atmosphere and protected from light.

Q4: Are there any known incompatible materials with this compound?

A4: Strong oxidizing agents should be avoided as they can oxidize the aldehyde group to a carboxylic acid.[3] Strong bases may catalyze self-condensation reactions.[3] It is also advisable to avoid conditions with strong acids and alcohols if the aldehyde functionality is to be preserved, due to acetal formation.[3]

Troubleshooting Guides

Issue 1: Unexpected Side Products in Acidic Reaction Media
Symptom Potential Cause Troubleshooting Steps
Appearance of a new, less polar spot on TLC.Acetal Formation: If an alcohol is present in the reaction medium, the aldehyde can react under acidic catalysis to form a hemiacetal and subsequently a more stable acetal.[3]1. Solvent Selection: If possible, use aprotic solvents that do not contain alcohol functionalities. 2. Water Scavenging: Ensure anhydrous conditions by using freshly dried solvents and performing the reaction under an inert atmosphere. The addition of molecular sieves can also help remove trace amounts of water. 3. Temperature Control: Perform the reaction at the lowest effective temperature to minimize side reactions.
Formation of polymeric material.Acid-Catalyzed Polymerization: Aldehydes can be prone to polymerization in the presence of strong acids.1. Acid Concentration: Use the minimum concentration of acid required to catalyze the desired reaction. 2. Temperature Management: Maintain a low reaction temperature. 3. Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction and polymerization.
Issue 2: Low Yield or Degradation in Basic Reaction Media
Symptom Potential Cause Troubleshooting Steps
Formation of a complex mixture of products.Aldol Condensation/Cannizzaro Reaction: In the presence of a base, aldehydes with α-hydrogens can undergo self-condensation (aldol reaction).[3] If there are no α-hydrogens, a disproportionation reaction (Cannizzaro reaction) can occur with strong bases. This compound does not have an α-hydrogen on the aldehyde group itself, but the methyl group on the thiazole ring could potentially be involved in other base-catalyzed reactions. The C2-proton of the thiazole ring can also be acidic under strongly basic conditions.[4][5]1. Base Selection: Use a non-nucleophilic, sterically hindered base if only deprotonation at a specific site is desired. 2. Temperature Control: Run the reaction at low temperatures (e.g., 0°C or -78°C) to control the reaction rate and selectivity. 3. Controlled Addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.
Cleavage of the thiazole ring.Ring Instability: While generally stable, the thiazole ring can be susceptible to cleavage under harsh basic conditions, especially at elevated temperatures.1. Milder Conditions: Use milder bases (e.g., carbonates instead of hydroxides) and lower reaction temperatures. 2. Shorter Reaction Times: Monitor the reaction progress and minimize the exposure time to the basic conditions.

Quantitative Data on Stability

Stress Condition Reagent/Condition Time (hours) Temperature (°C) % Degradation Degradants Formed (if identified)
Acidic Hydrolysis 0.1 M HCl24, 48, 7225
0.1 M HCl8, 16, 2460
Basic Hydrolysis 0.1 M NaOH24, 48, 7225
0.1 M NaOH8, 16, 2460
Oxidative 3% H₂O₂24, 48, 7225
Thermal N/A24, 48, 7280
Photolytic ICH Q1B conditions1.2 million lux hours25

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol is based on the principles outlined in the ICH guidelines for stability testing.[1][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate samples at room temperature (25°C) and at an elevated temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 8, 16, 24 hours for the heated sample; 24, 48, 72 hours for the room temperature sample).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Follow the same incubation and sampling procedure as for acidic hydrolysis.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Incubate the sample at room temperature, protected from light.

  • Withdraw aliquots at specified time points.

5. Thermal Degradation:

  • Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C).

  • Dissolve samples at specified time points for analysis.

6. Photolytic Degradation:

  • Expose a solution and a solid sample of the compound to light conditions as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Keep control samples in the dark to differentiate between light-induced and thermal degradation.

7. Sample Analysis:

  • Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Use a suitable column and mobile phase to achieve good separation between the parent compound and any degradation products.

  • Quantify the amount of this compound remaining and calculate the percentage of degradation.

  • If significant degradation is observed, techniques like LC-MS/MS or GC-MS can be used to identify the structure of the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1M HCl, 25°C & 60°C) prep_stock->acid base Basic Hydrolysis (0.1M NaOH, 25°C & 60°C) prep_stock->base oxidative Oxidative (3% H₂O₂, 25°C) prep_stock->oxidative thermal Thermal (80°C) prep_stock->thermal sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling neutralize Neutralize (Acid/Base Samples) sampling->neutralize hplc Analyze by HPLC-UV sampling->hplc neutralize->hplc lcms Identify Degradants (LC-MS/MS) hplc->lcms If degradation > 10%

Caption: Forced degradation experimental workflow.

troubleshooting_guide cluster_conditions Reaction Conditions cluster_acid_issues Acidic Condition Issues cluster_basic_issues Basic Condition Issues cluster_solutions Potential Solutions start Unexpected Reaction Outcome? acidic Acidic start->acidic basic Basic start->basic acetal Acetal Formation? acidic->acetal Alcohol present? polymer Polymerization? acidic->polymer High acid conc.? aldol Aldol Condensation? basic->aldol ring_cleavage Ring Cleavage? basic->ring_cleavage Harsh conditions? sol_anhydrous Use Anhydrous/Aprotic Solvent acetal->sol_anhydrous sol_low_temp Lower Reaction Temperature polymer->sol_low_temp sol_mild_reagent Use Milder Reagent polymer->sol_mild_reagent aldol->sol_low_temp ring_cleavage->sol_low_temp ring_cleavage->sol_mild_reagent

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Scale-Up Synthesis of 2-Methylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methylthiazole-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scale-up?

A1: The most common and scalable routes start from precursors like 2-methylthiazole, followed by formylation, or from the corresponding carboxylic acid or its ester, which is then reduced. A prevalent method involves the Hantzsch thiazole synthesis to build the thiazole ring first, followed by functional group manipulation at the C5 position.

Q2: What are the primary challenges encountered during the scale-up of this compound synthesis?

A2: Key challenges during scale-up include:

  • Exothermic Reactions: The cyclization step in thiazole synthesis can be exothermic, posing a risk of thermal runaway in large reactors.[1][2]

  • Impurity Profile: The formation of by-products can increase with scale, complicating purification.

  • Reagent Handling: Some reagents, like phosphorus oxychloride used in Vilsmeier-Haack formylation, are hazardous and require specialized handling procedures at an industrial scale.

  • Product Isolation and Purification: The final product can be a low-melting solid or an oil, which can present challenges for isolation and purification on a large scale.

Q3: What are the critical process parameters to monitor during the synthesis?

A3: Careful monitoring of the following parameters is crucial for a successful scale-up:

  • Temperature: Due to the exothermic nature of some steps, precise temperature control is essential to prevent side reactions and ensure safety.[1][2]

  • Reaction Time: Monitoring the reaction progress using techniques like HPLC or GC is necessary to determine the optimal reaction time and avoid the formation of degradation products.

  • pH: Maintaining the correct pH during work-up and extraction is critical for efficient product isolation.

Q4: What are the expected yield and purity for the scaled-up synthesis?

A4: With an optimized process, yields for the synthesis of related 2-methylthiazole-5-carboxylic acid can be around 75% with a purity of over 97%.[1][2] The subsequent conversion to the aldehyde may proceed in high yield, but this can be influenced by the chosen method and scale.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.Monitor the reaction by HPLC or TLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature, while monitoring for impurity formation.
Sub-optimal reagent stoichiometry.Carefully control the molar ratios of reactants. A slight excess of one reagent may be beneficial but requires optimization.
Product loss during work-up.Optimize extraction and filtration procedures. Ensure the pH is optimal for separation. Consider back-extraction of aqueous layers.
High Impurity Levels Side reactions due to poor temperature control.Improve reactor heat transfer and ensure precise temperature control throughout the reaction. For exothermic steps, consider slower reagent addition or using a more dilute solution.[1][2]
Formation of over-halogenated or other by-products.Adjust the stoichiometry of the halogenating agent. Analyze the impurity profile to identify the by-products and their formation mechanism to address the root cause.
Degradation of the product.Minimize reaction time and exposure to high temperatures or harsh pH conditions during work-up.
Difficult Product Isolation Product is an oil or low-melting solid.If direct crystallization is difficult, consider purification by column chromatography (on a larger scale, this can be medium pressure liquid chromatography) or distillation under reduced pressure.
Formation of an emulsion during extraction.Add brine to the aqueous layer to break the emulsion. Alternatively, filter the emulsion through a pad of celite.
Reaction Stalls Poor mixing in a large reactor.Ensure adequate agitation to maintain a homogeneous reaction mixture.
Deactivation of a catalyst (if used).Ensure the catalyst is not poisoned by impurities in the starting materials or solvents.
Safety Concerns Uncontrolled exotherm.Implement strict temperature monitoring and have a cooling system in place. For highly exothermic reactions, perform a reaction calorimetry study before scaling up. Add reagents portion-wise or via a syringe pump to control the reaction rate.[1][2]
Handling of hazardous reagents.Use appropriate personal protective equipment (PPE) and work in a well-ventilated area or fume hood. For large-scale operations, use closed-system transfers for hazardous chemicals.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Methylthiazole-5-carboxylate (Scale-up Adaptation)

This protocol is adapted from a patented procedure for a related compound and highlights scale-up considerations.[1][2]

  • Reaction Setup: In a 22 L flask equipped with a mechanical stirrer, thermocouple, and reflux condenser, charge thioacetamide (500.6 g, 6.66 mol) and acetonitrile (4 L). Note the endothermic dissolution.

  • Reagent Addition: To this solution, add ethyl 2-chloroacetoacetate (or a similar starting material) (approx. 5-6 mol) dropwise over a period of at least 40 minutes. Monitor the internal temperature, as a slight exotherm is expected.[1][2]

  • Initial Reaction: Stir the reaction mixture at room temperature for 2-3 hours. A precipitate may form during this time.

  • Base Addition: Slowly add triethylamine (1380 g, 13.64 mol) to the mixture. A temperature increase is expected; control the addition rate to maintain a manageable temperature rise.

  • Reflux: Heat the mixture to reflux (approximately 75-80 °C) and maintain for about one hour. Monitor the reaction completion by HPLC.

  • Work-up: Cool the reaction mixture. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with 10% HCl, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude ester can be purified by vacuum distillation.

Protocol 2: Hydrolysis to 2-Methylthiazole-5-carboxylic Acid
  • Hydrolysis: The crude ethyl 2-methylthiazole-5-carboxylate can be hydrolyzed without isolation. Add a 40% sodium hydroxide solution to the reaction mixture after cooling. An exotherm will be observed.[1][2]

  • Solvent Removal: Place the mixture under vacuum to distill off the organic solvent.

  • Precipitation: To the remaining aqueous mixture, add water and ice. Acidify with concentrated HCl to a pH of less than 2 to precipitate the carboxylic acid.

  • Isolation: Filter the solid product, wash thoroughly with water, and dry in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-Methylthiazole-5-carboxylate cluster_workup Work-up and Isolation cluster_hydrolysis Hydrolysis to Carboxylic Acid start Charge Thioacetamide and Acetonitrile add_chloroacetoacetate Add Ethyl 2-chloroacetoacetate start->add_chloroacetoacetate stir_rt Stir at Room Temperature add_chloroacetoacetate->stir_rt add_tea Add Triethylamine stir_rt->add_tea reflux Reflux add_tea->reflux cool Cool Reaction reflux->cool extract Extract with Organic Solvent cool->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Distillation dry_concentrate->purify hydrolyze Hydrolyze with NaOH purify->hydrolyze remove_solvent Remove Solvent hydrolyze->remove_solvent precipitate Precipitate with HCl remove_solvent->precipitate isolate_dry Isolate and Dry precipitate->isolate_dry

Caption: Experimental workflow for the synthesis of 2-Methylthiazole-5-carboxylic acid.

troubleshooting_guide start Low Yield or High Impurity? check_completion Is the reaction complete? start->check_completion extend_time Extend reaction time or increase temperature. check_completion->extend_time No check_stoichiometry Check reagent stoichiometry. check_completion->check_stoichiometry Yes check_exotherm Was there an uncontrolled exotherm? check_stoichiometry->check_exotherm improve_cooling Improve cooling and/or slow reagent addition. check_exotherm->improve_cooling Yes check_workup Is product lost during work-up? check_exotherm->check_workup No optimize_extraction Optimize extraction pH and solvent volumes. check_workup->optimize_extraction Yes final_purity Final product has low purity? check_workup->final_purity No repurify Re-purify by distillation or chromatography. final_purity->repurify

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Management of Phosphorus Oxychloride in Vilsmeier-Haack Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective and safe removal of phosphorus oxychloride (POCl₃) following Vilsmeier-Haack reactions. Adherence to these guidelines is crucial for mitigating risks associated with the high reactivity of this reagent.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of Vilsmeier-Haack reactions, particularly concerning the quenching of excess phosphorus oxychloride.

Issue Potential Cause(s) Recommended Solution(s)
Violent, Uncontrolled Exothermic Reaction During Quenching 1. Direct addition of water or quenching agent to the reaction mixture. 2. Quenching at too low a temperature, leading to the accumulation of unreacted POCl₃ and a delayed runaway reaction.[1]1. Always use a "reverse quench" : slowly add the reaction mixture to the quenching solution with vigorous stirring.[1][2] 2. Maintain a controlled temperature. For some methods, a slightly elevated temperature (e.g., 35-40°C) can ensure immediate and controlled hydrolysis.[2]
Incomplete Reaction or Low Yield 1. Premature quenching before the reaction has reached completion. 2. Hydrolysis of the Vilsmeier reagent due to moisture in reagents or glassware.[1]1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR) to confirm completion before initiating workup.[1] 2. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents for moisture-sensitive reactions.[1]
Product Decomposition or Reversion to Starting Material 1. Instability of the product under strongly basic conditions used for neutralization (e.g., NaOH).[1] 2. Localized high temperatures during quenching and neutralization.[3]1. Use a milder neutralizing agent, such as aqueous sodium bicarbonate or a buffered solution like aqueous sodium acetate.[1][3] 2. Control the temperature of the quenching mixture, keeping it below 20°C if using ice/bicarbonate.[1] 3. Consider a non-aqueous workup or extraction into an organic solvent before neutralization if the product is highly base-sensitive.[1]
Formation of Greenish-Blue Dyestuffs Excessive temperature increase during the neutralization of the aqueous solution.[3]It is important to keep the reaction mixture below 20°C during neutralization by adding ice if necessary.[3]
Difficult Product Isolation/Purification Formation of toxic organophosphate byproducts if alcohols are used for quenching.[1]Avoid using alcohols for quenching. Stick to recommended methods using water, ice, or aqueous base/salt solutions.[1]

Frequently Asked Questions (FAQs)

Q1: Why is quenching excess phosphorus oxychloride hazardous?

A1: Phosphorus oxychloride reacts violently and exothermically with water in a hydrolysis reaction that produces phosphoric acid (H₃PO₄) and hydrogen chloride (HCl) gas.[1] This reaction can be difficult to control. Quenching at low temperatures can lead to the accumulation of unreacted POCl₃ and metastable intermediates, resulting in a delayed and potentially explosive runaway reaction.[1]

Q2: What is a "reverse quench" and why is it recommended?

A2: A "reverse quench" is the procedure of adding the reactive mixture (containing excess POCl₃) to the quenching agent (e.g., ice water, or a basic solution).[1] This method is recommended for safety as it ensures that the POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control of the exothermic reaction.[1][2]

Q3: Can I quench excess POCl₃ with an alcohol?

A3: While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method. The resulting organophosphate byproducts can be toxic and may complicate the purification of the desired product.[1] Quenching with water or an aqueous solution is the preferred method.

Q4: What are the key safety precautions I should take when working with POCl₃?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4] Ensure that an emergency shower and eyewash station are readily accessible.[1] Be aware of the potential for a delayed exothermic reaction and never add a quenching agent directly to a large excess of POCl₃.[1]

Q5: How can I confirm that all the POCl₃ has been quenched?

A5: For rigorous confirmation, monitoring the quenched mixture by ³¹P NMR can verify the disappearance of POCl₃ and its reactive intermediates.[1] Practically, ensuring the mixture is stirred for an adequate period after the quench and neutralization is complete is a common approach.

Experimental Protocols

The following are general protocols for quenching excess phosphorus oxychloride. It is crucial to adapt these procedures to the specific scale and conditions of your reaction.

Protocol 1: Quenching with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)

This is a common and generally safe method for quenching excess POCl₃.[1]

  • Preparation : Prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate in a separate flask, large enough to accommodate the reaction mixture and allow for vigorous stirring.

  • Cooling : Cool the reaction mixture containing excess POCl₃ in an ice bath.

  • Addition : Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[1]

  • Temperature Control : Monitor the temperature of the quenching mixture closely. Maintain the temperature below 20°C by controlling the addition rate and, if necessary, by adding more ice.[1][3]

  • Neutralization and Stirring : After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[1]

  • Extraction : Extract the product from the aqueous mixture with a suitable organic solvent.

Protocol 2: Quenching with Aqueous Sodium Acetate (Reverse Quench)

This method is particularly useful for preventing a delayed exotherm and can result in a product of high purity.[2]

  • Preparation : Prepare a solution of sodium acetate in water.

  • Temperature Control : Warm the sodium acetate solution to 35-40°C.[2]

  • Addition : Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[2] This reverse quenching method hydrolyzes the unreacted POCl₃ instantaneously, preventing the accumulation of unstable intermediates.[2]

  • Stirring : After the addition is complete, continue to stir the mixture for a period to ensure the complete reaction.

  • Extraction and Workup : Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous workup.

Quantitative Data Summary

Quenching MethodKey ParametersAdvantagesDisadvantages/Considerations
Ice/Aqueous Sodium Bicarbonate Temperature: < 20°C[1][3] pH: 7-8[1]Generally safe and effective for neutralization.Risk of delayed exotherm if quenching is done at too low a temperature initially.[2] Potential for product degradation if the product is base-sensitive.[1]
Aqueous Sodium Acetate Temperature: 35-40°C[2]Instantaneous and complete hydrolysis of POCl₃, preventing delayed exotherms.[2] Can afford high purity product.[2]Requires heating of the quenching solution.

Process Diagrams

Vilsmeier_Haack_Workflow cluster_reaction Vilsmeier-Haack Reaction cluster_workup Workup: POCl3 Removal cluster_purification Purification start Arene + DMF + POCl3 reaction Reaction at specified temperature start->reaction quench Reverse Quench: Add reaction mixture to quenching solution reaction->quench neutralize Neutralize (e.g., NaHCO3, NaOAc) quench->neutralize Control T extract Extract with organic solvent neutralize->extract purify Purification (e.g., Column Chromatography, Recrystallization) extract->purify product Final Product purify->product

Caption: General experimental workflow for a Vilsmeier-Haack reaction and subsequent workup.

Quenching_Decision_Tree start End of Vilsmeier-Haack Reaction (Excess POCl3 present) product_stability Is the product base-sensitive? start->product_stability strong_base_quench Quench with Ice/ Aqueous NaHCO3 (maintain T < 20°C) product_stability->strong_base_quench No mild_quench Quench with Aqueous Sodium Acetate (35-40°C) product_stability->mild_quench Yes non_aqueous_workup Consider non-aqueous workup or extraction before neutralization mild_quench->non_aqueous_workup Alternative

References

Preventing polymerization of 2-Methylthiazole-5-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Methylthiazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound, with a primary focus on preventing polymerization.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the stability of this compound.

Visualizing the Troubleshooting Workflow

The following workflow outlines the steps to take when you suspect polymerization or degradation of your this compound sample.

G cluster_observe Observation cluster_confirm Confirmation cluster_investigate Investigation cluster_action Corrective Actions observe Observe physical change in sample (e.g., discoloration, solidification, viscosity change) confirm Confirm polymerization/degradation (e.g., NMR, HPLC, IR) observe->confirm Suspect Issue storage Review Storage Conditions: - Temperature - Atmosphere - Light Exposure confirm->storage Issue Confirmed handling Review Handling Procedures: - Exposure to air/moisture - Contamination confirm->handling discard If confirmed, discard compromised sample storage->discard handling->discard optimize_storage Optimize storage: - Store at ≤ -20°C - Use inert gas (N₂ or Ar) - Protect from light discard->optimize_storage Implement for future use optimize_handling Refine handling: - Minimize exposure to air - Use dry solvents/reagents - Consider adding an inhibitor discard->optimize_handling

Caption: Troubleshooting workflow for addressing suspected polymerization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent polymerization?

A1: To ensure the stability of this compound, it is crucial to adhere to the following storage conditions. The compound is a solid and is typically shipped in cold packs.[1]

ParameterRecommended ConditionRationale
Temperature Store in a freezer at or below -20°C.[1][2] Some suppliers suggest 4°C.[3]Low temperatures slow down potential polymerization reactions.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]Minimizes contact with oxygen, which can promote autoxidation.
Container Keep in a tightly sealed container.Prevents exposure to moisture and atmospheric oxygen.
Light Protect from light.Light can potentially initiate radical-induced polymerization.

Q2: I've observed that my sample of this compound has turned from a yellow-brown solid to a darker, more viscous material. What could be the cause?

A2: This change in physical appearance is a strong indicator of polymerization or degradation. Aldehydes, in general, are susceptible to several instability pathways:

  • Aldol Condensation: This is a common reaction for aldehydes where two molecules react to form a β-hydroxy aldehyde, which can then dehydrate. This process can continue, leading to the formation of oligomers or polymers.

  • Autoxidation: Aromatic and heterocyclic aldehydes can undergo autoxidation in the presence of oxygen to form the corresponding carboxylic acid. This process can be initiated by light, heat, or the presence of metal ions.

  • Radical Polymerization: Although less common for aromatic aldehydes compared to vinyl monomers, radical polymerization can be initiated by impurities, light, or heat.

The observed darkening and increased viscosity are consistent with the formation of higher molecular weight polymeric materials.

Q3: Can I use a polymerization inhibitor with this compound? If so, which ones are recommended?

  • Phenolic Compounds: Hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT) are widely used radical scavengers that can inhibit autoxidation and radical polymerization.[4]

  • Hydroxylamine Derivatives: Alkylhydroxylamines have been shown to be effective inhibitors for unsaturated aldehydes, particularly in solution at elevated temperatures.[4]

The choice and concentration of an inhibitor should be carefully considered based on the intended application of the this compound, as the inhibitor may interfere with subsequent reactions. It is recommended to start with a low concentration (e.g., 100-500 ppm) and evaluate its effectiveness and compatibility with your experimental setup.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol provides a framework for assessing the stability of this compound under stressed conditions.

Objective: To evaluate the potential for polymerization and degradation of this compound at elevated temperatures.

Materials:

  • This compound

  • Inert gas (Nitrogen or Argon)

  • Schlenk tubes or similar sealable vials

  • Oven or heating block

  • Analytical instrumentation (e.g., HPLC, NMR)

Procedure:

  • Place a known amount of this compound into several Schlenk tubes.

  • Purge each tube with an inert gas for 5-10 minutes to remove oxygen.

  • Seal the tubes tightly.

  • Place the tubes in an oven or heating block at a controlled elevated temperature (e.g., 40°C, 60°C).

  • At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks), remove a tube from the heat.

  • Allow the tube to cool to room temperature.

  • Visually inspect the sample for any physical changes.

  • Dissolve a small, accurately weighed amount of the sample in a suitable solvent.

  • Analyze the sample by a stability-indicating analytical method (e.g., HPLC with a UV detector) to quantify the amount of remaining this compound and detect the formation of any degradation products. An initial, unstressed sample should be used as a reference.

Protocol 2: Evaluation of a Polymerization Inhibitor

Objective: To determine the effectiveness of an inhibitor in preventing the polymerization of this compound.

Materials:

  • This compound

  • Selected polymerization inhibitor (e.g., BHT)

  • Solvent (if applicable, ensure it is dry and deoxygenated)

  • Inert gas (Nitrogen or Argon)

  • Sealable vials

  • Heating source

  • Analytical instrumentation (e.g., HPLC, NMR)

Procedure:

  • Prepare a stock solution of the inhibitor at a known concentration in a suitable solvent.

  • In a series of vials, add a known amount of this compound.

  • To each vial, add a specific volume of the inhibitor stock solution to achieve the desired final inhibitor concentration (e.g., 0 ppm, 100 ppm, 200 ppm, 500 ppm).

  • If a solvent is used, ensure the final volume is consistent across all vials.

  • Purge each vial with an inert gas and seal tightly.

  • Place the vials under the desired storage or stress conditions (e.g., room temperature, 40°C).

  • Monitor the samples over time, both visually and analytically, as described in Protocol 1.

  • Compare the stability of the samples with and without the inhibitor to assess its effectiveness.

Visualizing the Potential Polymerization Pathway

While the exact mechanism for this compound is not definitively established in the literature, a likely pathway is aldol-type condensation. The following diagram illustrates a simplified, hypothetical aldol condensation pathway.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Further Reaction m1 2-Methylthiazole- 5-carbaldehyde aldol_adduct β-Hydroxy Aldehyde Adduct (Dimer) m1->aldol_adduct Aldol Addition m2 2-Methylthiazole- 5-carbaldehyde m2->aldol_adduct enone α,β-Unsaturated Aldehyde (after dehydration) aldol_adduct->enone Dehydration polymer Oligomer / Polymer enone->polymer Further Condensation

Caption: A simplified hypothetical pathway for the polymerization of this compound via aldol condensation.

References

Troubleshooting low yields in the formylation of substituted thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the formylation of substituted thiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of substituted thiazoles?

A1: The two most common methods for the formylation of substituted thiazoles are the Vilsmeier-Haack reaction and the Duff reaction . The Vilsmeier-Haack reaction is generally more efficient and widely used for electron-rich heterocycles like thiazoles.[1][2] The Duff reaction is another option but is often reported to be less efficient.[3][4]

Q2: Why is the Vilsmeier-Haack reaction preferred for thiazole formylation?

A2: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is a relatively mild electrophile. This reagent is well-suited for electron-rich aromatic systems, including many substituted thiazoles.[1][5] The reaction conditions are generally moderate, and it often provides good yields and regioselectivity.

Q3: What is the general mechanism of the Vilsmeier-Haack reaction on a thiazole?

A3: The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and a halogenating agent (like POCl₃). This electrophilic reagent then attacks the electron-rich position of the thiazole ring (typically the 5-position if unsubstituted). Subsequent hydrolysis of the resulting iminium salt intermediate yields the formylated thiazole.[6]

Q4: How do substituents on the thiazole ring affect the formylation yield?

A4: Substituents play a crucial role in the outcome of the formylation reaction.

  • Electron-donating groups (EDGs) such as amino (-NH₂), alkyl (-R), and alkoxy (-OR) groups increase the electron density of the thiazole ring, making it more susceptible to electrophilic attack and generally leading to higher yields.

  • Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and halo (-X) groups decrease the electron density of the ring, deactivating it towards electrophilic substitution and often resulting in lower yields or requiring harsher reaction conditions.

Q5: What are the common side products in the formylation of 2-aminothiazoles?

A5: When formylating 2-aminothiazoles, several side products can form, with the most common being the N,N-dimethylformimidamide derivative, where the Vilsmeier reagent reacts with the exocyclic amino group instead of the thiazole ring.[1] Other potential side products include N-formylated and di-formylated species.[1]

Troubleshooting Guides for Low Yields

Vilsmeier-Haack Reaction

Problem: Low or no conversion of the starting material.

Possible Cause Suggested Solution
Insufficiently activated thiazole ring Thiazoles with strong electron-withdrawing groups are less reactive. Consider using a more reactive formylating agent or harsher reaction conditions (e.g., higher temperature, longer reaction time). However, be aware that this may also increase the formation of side products.
Decomposition of the Vilsmeier reagent The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Prepare the Vilsmeier reagent fresh before use.
Low reaction temperature While lower temperatures can improve selectivity, they may also slow down the reaction rate for less reactive substrates. Gradually increase the temperature and monitor the reaction progress by TLC.
Steric hindrance Bulky substituents near the desired formylation site can impede the approach of the Vilsmeier reagent.[7] Consider alternative formylation methods or a different synthetic route if steric hindrance is significant.

Problem: Formation of multiple products and low yield of the desired formylthiazole.

Possible Cause Suggested Solution
Reaction at multiple sites If the thiazole ring has multiple activated positions, a mixture of isomers can be formed. Try to optimize the reaction conditions (e.g., lower temperature, different solvent) to favor the desired isomer. Protecting groups may be necessary to block other reactive sites.
Formation of N-formylated or formimidamide byproducts (for aminothiazoles) This is a common issue with 2-aminothiazoles.[1] Lowering the reaction temperature can significantly improve the selectivity for C-5 formylation.[1] Carefully controlling the stoichiometry of the Vilsmeier reagent is also crucial.[1]
Di-formylation Under forcing conditions, a second formyl group may be introduced. Use a stoichiometric amount of the Vilsmeier reagent and monitor the reaction closely to stop it once the mono-formylated product is formed.
Decomposition of the starting material or product Some substituted thiazoles may be unstable under the reaction conditions. Run the reaction at a lower temperature and for a shorter duration. Ensure the work-up procedure is performed promptly after the reaction is complete.
Duff Reaction

Problem: Very low yield of the formylated thiazole.

Possible Cause Suggested Solution
Inherently low efficiency The Duff reaction is known to be generally inefficient.[3][4] It may not be the optimal choice for many thiazole substrates. Consider switching to the Vilsmeier-Haack reaction if possible.
Insufficiently activated thiazole The Duff reaction typically requires strongly electron-donating groups on the aromatic ring.[4] If your thiazole is not sufficiently activated, this method is unlikely to be successful.
Formation of polymeric byproducts The reaction conditions of the Duff reaction can sometimes lead to the formation of resins.[3] Optimizing the temperature and reaction time may help to minimize this.
Di-formylation If multiple positions on the thiazole ring are activated, di-formylation can occur, reducing the yield of the desired mono-formylated product.[3] Adjusting the stoichiometry of hexamethylenetetramine (HMTA) to the substrate may improve selectivity.[3]

Quantitative Data

The following tables summarize reported yields for the Vilsmeier-Haack formylation of various substituted thiazoles. Note that reaction conditions can vary between studies, which can influence the yield.

Table 1: Vilsmeier-Haack Formylation of 2-Substituted Thiazoles

Substituent at C2 Yield (%) Reference
-NH₂77[8]
-NH-ArylVaries[9]
-ArylVaries[9]

Table 2: Vilsmeier-Haack Formylation of 4-Substituted Thiazoles

Substituent at C4 Yield (%) Reference
-CH₃97[10]
-ArylVaries[9]
-BrLow/No Reaction[9]

Table 3: Vilsmeier-Haack Formylation of Thiazolinethiones

Substrate Product Yield (%) Reference
3,4-dimethyl-Δ⁴-thiazoline-2-thione2,3-dihydro-3,4-dimethyl-2-thioxothiazole-5-carbaldehyde75[11]
4-methyl-3-phenyl-Δ⁴-thiazoline-2-thione2,3-dihydro-4-methyl-2-thioxo-3-phenylthiazole-5-carbaldehyde46[11]

Experimental Protocols

Detailed Protocol for Vilsmeier-Haack Formylation of 2-Aminothiazole

This protocol is a general guideline and may require optimization for specific substituted thiazoles.

Materials:

  • Substituted 2-aminothiazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ dropwise to the cooled DMF while stirring. Maintain the temperature below 10 °C during the addition. Stir the mixture at 0 °C for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.

  • Reaction with Thiazole: Dissolve the substituted 2-aminothiazole in anhydrous DCM in a separate flask. Cool the Vilsmeier reagent back to 0 °C. Slowly add the thiazole solution dropwise to the Vilsmeier reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-60 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a fume hood as gas evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or another suitable organic solvent (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiazole Substituted Thiazole Intermediate Iminium Salt Intermediate Thiazole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Formyl_Thiazole Formylated Thiazole Intermediate->Formyl_Thiazole Hydrolysis

Caption: General mechanism of the Vilsmeier-Haack formylation on a substituted thiazole.

Troubleshooting_Workflow cluster_vh Vilsmeier-Haack Troubleshooting cluster_duff Duff Reaction Troubleshooting start Low Yield in Formylation check_method Reaction Method? start->check_method vh_issues Vilsmeier-Haack Issues check_method->vh_issues V-H duff_issues Duff Reaction Issues check_method->duff_issues Duff vh_activation Substrate Activation? (EDG/EWG) vh_issues->vh_activation duff_efficiency Inherently Inefficient duff_issues->duff_efficiency duff_activation Substrate Activation? duff_issues->duff_activation vh_reagent Reagent Quality? (Anhydrous) vh_activation->vh_reagent Activated vh_solution1 Modify Conditions (Temp, Time) vh_activation->vh_solution1 Deactivated vh_temp Reaction Temp? vh_reagent->vh_temp Good vh_solution2 Ensure Anhydrous Conditions vh_reagent->vh_solution2 Poor vh_side_products Side Products? vh_temp->vh_side_products Optimized vh_solution3 Optimize Temp & Stoichiometry vh_temp->vh_solution3 Not Optimized vh_solution4 Purification Strategy vh_side_products->vh_solution4 Yes duff_solution1 Consider V-H Reaction duff_efficiency->duff_solution1 duff_solution2 Requires Strong EDGs duff_activation->duff_solution2

Caption: A troubleshooting workflow for low yields in thiazole formylation.

References

Analytical methods for determining the purity of 2-Methylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for determining the purity of 2-Methylthiazole-5-carbaldehyde. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in obtaining accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for determining the purity of this compound?

A1: The most common methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for routine purity testing and is often cited by commercial suppliers, with typical purities of ≥95% to ≥99% reported.[1][2][3][4][5][6] GC-MS is suitable for identifying and quantifying volatile impurities. NMR spectroscopy is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Q2: What are the potential impurities in this compound?

A2: Potential impurities can originate from the synthesis process or degradation. Process-related impurities may include unreacted starting materials such as 2-bromomalonaldehyde and thioacetamide, or by-products from side reactions.[7][8][9] Degradation products may form upon exposure to heat, light, or oxidizing agents, leading to the formation of related thiazole derivatives or oxidation products of the aldehyde group.[6]

Q3: How should this compound samples be stored to ensure stability?

A3: To maintain its integrity, this compound should be stored in a cool, dark place under an inert atmosphere.[4][10] Many suppliers recommend storage at temperatures of -20°C. This minimizes the risk of degradation through oxidation or polymerization.

Q4: I am observing peak tailing in my HPLC analysis of this compound. What are the likely causes and how can I resolve this?

A4: Peak tailing for polar analytes like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[11] Other potential causes include column degradation, inappropriate mobile phase pH, or column overload.[3][11][12] To address this, you can try using a column with end-capping to block silanol groups, adjusting the mobile phase pH to suppress the ionization of silanols (e.g., adding a small amount of a weak acid like formic or acetic acid), or using a lower sample concentration.

Troubleshooting Guides

HPLC Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with silanol groups.- Column overload.- Inappropriate mobile phase pH.- Use an end-capped C18 column.- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to be between 3 and 4.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and sample loop with a strong solvent.- Include a needle wash step in the autosampler program.
Irreproducible Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction.- Ensure accurate mobile phase preparation and adequate mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper degassing of the mobile phase.
Broad Peaks - Column degradation.- Large injection volume in a strong solvent.- Extra-column volume.- Replace the column with a new one.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Use shorter tubing with a smaller internal diameter between the column and detector.
GC-MS Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape - Active sites in the injector liner or column.- Analyte degradation at high temperatures.- Use a deactivated injector liner.- Lower the injector temperature.- Derivatize the aldehyde to a more stable compound.
Low Response - Adsorption of the analyte in the system.- Inefficient ionization.- Use a deactivated column.- Check for and eliminate any leaks in the system.- Optimize the MS source parameters.
Mass Spectrum Mismatches - Co-elution of impurities.- Background interference.- Improve chromatographic separation by optimizing the temperature program.- Perform a background subtraction on the mass spectrum.- Check the MS library for a correct match.

Data Presentation

Table 1: Typical Purity Levels of Commercially Available this compound

Supplier Purity Specification Analytical Method
Supplier A≥99%HPLC
Supplier B≥97%Not Specified
Supplier C≥95%HPLC

Table 2: Example HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile:Water (1:1)

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
-CH₃2.719.5
Thiazole-H8.5145.0
-CHO9.9185.0
Thiazole-C2-168.0
Thiazole-C4-140.0
Thiazole-C5-130.0

Note: Predicted values are for reference and should be confirmed with experimental data.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This method provides a general procedure for the purity determination of this compound using a reversed-phase HPLC system with UV detection.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a 1:1 (v/v) mixture of acetonitrile and water.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak area of all components in the chromatogram.

  • Calculate the purity of this compound using the area percent method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling

This method is suitable for the identification of volatile and semi-volatile impurities in this compound.

1. Materials and Reagents:

  • This compound sample

  • Dichloromethane (GC grade)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

4. Sample Preparation:

  • Prepare a solution of this compound at a concentration of 1.0 mg/mL in dichloromethane.

5. Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample 2-Methylthiazole- 5-carbaldehyde Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration NMR NMR Analysis Dissolution->NMR Analyze HPLC HPLC Analysis Filtration->HPLC Inject GCMS GC-MS Analysis Filtration->GCMS Inject Chromatogram Chromatogram/ Spectrum HPLC->Chromatogram GCMS->Chromatogram NMR->Chromatogram Integration Peak Integration/ Spectral Analysis Chromatogram->Integration Purity Purity Calculation/ Impurity Identification Integration->Purity

Caption: Experimental workflow for the purity analysis of this compound.

Troubleshooting_Logic Problem Analytical Problem (e.g., Peak Tailing) CheckSystem Check HPLC System (Pump, Injector, Detector) Problem->CheckSystem CheckColumn Check Column (Age, Performance) Problem->CheckColumn CheckMobilePhase Check Mobile Phase (pH, Composition) Problem->CheckMobilePhase CheckSample Check Sample (Concentration, Solvent) Problem->CheckSample Solution Implement Solution (e.g., Adjust pH, New Column) CheckSystem->Solution System Issue Identified CheckColumn->Solution Column Issue Identified CheckMobilePhase->Solution Mobile Phase Issue Identified CheckSample->Solution Sample Issue Identified

Caption: Logical troubleshooting workflow for analytical issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Methylthiazole-5-carbaldehyde and Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical reactivity of 2-Methylthiazole-5-carbaldehyde and the well-characterized aromatic aldehyde, benzaldehyde. This analysis is intended to assist researchers in predicting the behavior of these compounds in various chemical transformations, particularly in the context of drug discovery and development where the thiazole motif is a prevalent scaffold.

Introduction

Benzaldehyde, the simplest aromatic aldehyde, serves as a fundamental benchmark for understanding the reactivity of aldehydes conjugated to an aromatic system. Its chemistry is extensively documented. This compound, on the other hand, incorporates a five-membered heterocyclic ring system, which imparts distinct electronic properties that can modulate the reactivity of the aldehyde functional group. Understanding these differences is crucial for designing synthetic routes and predicting reaction outcomes.

Chemical Structures

The foundational difference in reactivity between these two aldehydes stems from their distinct aromatic systems.

CompoundStructureMolecular Formula
Benzaldehyde C₇H₆O
This compound C₅H₅NOS

Electronic Properties and Predicted Reactivity

The reactivity of the aldehyde group, particularly its susceptibility to nucleophilic attack at the carbonyl carbon, is governed by the electronic nature of the attached aromatic ring.

Benzaldehyde: The benzene ring, through its delocalized π-system, can act as an electron-donating group by resonance. This resonance effect increases the electron density on the carbonyl carbon, thereby reducing its electrophilicity. As a result, benzaldehyde is generally less reactive towards nucleophiles than aliphatic aldehydes.

This compound: The electronic character of the thiazole ring is more complex. The nitrogen atom is electronegative and exerts an electron-withdrawing inductive effect, which would tend to increase the electrophilicity of the carbonyl carbon. Conversely, the sulfur atom possesses lone pairs of electrons that can be donated through resonance. Furthermore, the methyl group at the 2-position is an electron-donating group, which can influence the overall electronic distribution within the ring.

Visualization of Electronic Effects

The following diagrams illustrate the key resonance structures influencing the electrophilicity of the carbonyl carbon in both molecules.

Caption: Electronic influences on the carbonyl group.

Experimental Data Summary

Direct comparative experimental data on the reactivity of this compound and benzaldehyde is scarce in the literature. To provide a framework for researchers, this section outlines typical reactions of aldehydes and provides established protocols for benzaldehyde, which can be adapted for this compound.

Reaction TypeGeneral ReactantsExpected Product
Wittig Reaction Aldehyde, Phosphorus YlideAlkene
Aldol Condensation Aldehyde, Enolizable Ketone/Aldehydeβ-Hydroxy Aldehyde/Ketone or α,β-Unsaturated Aldehyde/Ketone
Knoevenagel Condensation Aldehyde, Active Methylene Compoundα,β-Unsaturated Product
Reduction Aldehyde, Reducing Agent (e.g., NaBH₄)Primary Alcohol

Experimental Protocols

The following are established protocols for common reactions involving benzaldehyde. These can serve as a starting point for investigations into the reactivity of this compound.

Wittig Reaction of Benzaldehyde

Objective: To synthesize an alkene from benzaldehyde and a phosphorus ylide.

Materials:

  • Benzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane

  • Dichloromethane (DCM)

  • Hexanes

  • Diethyl ether

Procedure:

  • Dissolve benzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the phosphorus ylide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the DCM under reduced pressure.

  • Add a mixture of hexanes and diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and concentrate the filtrate to obtain the crude alkene product.

  • Purify the product by column chromatography on silica gel.

G Start Dissolve Benzaldehyde in DCM AddYlide Add Phosphorus Ylide Start->AddYlide Monitor Monitor by TLC AddYlide->Monitor Evaporate Evaporate DCM Monitor->Evaporate Precipitate Precipitate Byproduct Evaporate->Precipitate Filter Filter Precipitate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Chromatography Concentrate->Purify End Alkene Product Purify->End G Start Dissolve Reactants in Ethanol Cool Cool in Ice Bath Start->Cool AddBase Add NaOH Solution Cool->AddBase Stir Stir at Room Temp. AddBase->Stir Precipitate Precipitate in Water Stir->Precipitate Filter Filter Product Precipitate->Filter Wash Wash Solid Filter->Wash Recrystallize Recrystallize Wash->Recrystallize End Chalcone Product Recrystallize->End

A Comparative Guide to the Reactivity of 2-Methylthiazole-5-carbaldehyde and 2-Aminothiazole-5-carbaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic aldehydes is crucial for the efficient synthesis of novel molecular entities. This guide provides an objective comparison of 2-methylthiazole-5-carbaldehyde and 2-aminothiazole-5-carbaldehyde in condensation reactions, supported by available, albeit limited, experimental data. The electronic properties of the substituent at the 2-position of the thiazole ring significantly influence the electrophilicity of the aldehyde group, leading to distinct outcomes in reactivity.

The core of this comparison lies in the electronic nature of the methyl (-CH₃) and amino (-NH₂) groups. The methyl group is weakly electron-donating through an inductive effect, which has a minor impact on the electrophilicity of the carbonyl carbon in this compound. In contrast, the amino group in 2-aminothiazole-5-carbaldehyde is a strong electron-donating group through resonance, which significantly reduces the electrophilicity of the aldehyde's carbonyl carbon. This fundamental electronic difference is expected to make this compound generally more reactive towards nucleophiles in condensation reactions compared to its 2-amino counterpart.

Reactivity in Condensation Reactions: A Comparative Overview

Condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, are fundamental for carbon-carbon bond formation. The rate and success of these reactions with 2-substituted thiazole-5-carbaldehydes are directly influenced by the electrophilicity of the aldehyde.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. While direct comparative studies are scarce, the available literature suggests that this compound would readily participate in such reactions. Conversely, the reduced electrophilicity of 2-aminothiazole-5-carbaldehyde can lead to alternative reaction pathways. For instance, a study on the reaction of 2-aminothiazole with benzaldehyde and malononitrile reported the formation of a fused thiazolo[3,2-a]pyrimidine system rather than a simple Knoevenagel adduct[1]. This suggests that the amino group can participate in the reaction, leading to more complex heterocyclic structures.

dot

Knoevenagel_Reactivity M_Aldehyde 2-Methylthiazole- 5-carbaldehyde M_Product Knoevenagel Adduct M_Aldehyde->M_Product + Active Methylene Compound A_Aldehyde 2-Aminothiazole- 5-carbaldehyde A_Product Fused Heterocycle (e.g., Thiazolo[3,2-a]pyrimidine) A_Aldehyde->A_Product + Active Methylene Compound

Caption: Comparative reactivity in Knoevenagel-type reactions.

Claisen-Schmidt Condensation

dot

Claisen_Schmidt_Reactivity cluster_reactants cluster_comparison Title Hypothesized Reactivity in Claisen-Schmidt Condensation Aldehyde Thiazole-5-carbaldehyde Methyl This compound (More Reactive) Aldehyde->Methyl Amino 2-Aminothiazole-5-carbaldehyde (Less Reactive) Aldehyde->Amino Ketone Ketone (e.g., Acetophenone) Product Chalcone-type Product Methyl->Product Faster Reaction Amino->Product Slower Reaction Experimental_Workflow Start Start Reactants Dissolve Thiazole-5-carbaldehyde and Active Methylene Compound in Solvent Start->Reactants Catalyst Add Catalyst Reactants->Catalyst Reaction Stir at Desired Temperature (Monitor by TLC) Catalyst->Reaction Workup Cool and Remove Solvent Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Isolate Pure Product Purification->Product End End Product->End

Caption: Generalized experimental workflow for Knoevenagel condensation.

Conclusion and Future Outlook

The electronic disparity between the methyl and amino substituents at the 2-position of the thiazole ring dictates a significant difference in the reactivity of this compound and 2-aminothiazole-5-carbaldehyde in condensation reactions. Theoretical considerations strongly suggest that the 2-methyl derivative is the more reactive electrophile. The 2-amino derivative, while less reactive in standard condensations, offers opportunities for the synthesis of more complex, fused heterocyclic systems.

To provide a definitive, data-driven comparison, further experimental studies are required. A systematic investigation of the Knoevenagel and Claisen-Schmidt condensations of both aldehydes with a range of active methylene compounds and ketones under standardized conditions would be of great value to the chemical research community. Such studies would enable the precise quantification of their relative reactivities and provide a robust dataset for guiding synthetic strategies in drug discovery and materials science.

References

Unveiling the Bioactivity of 2-Methylthiazole-5-carbaldehyde Schiff Bases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Schiff bases derived from heterocyclic compounds represent a promising frontier in the quest for novel therapeutic agents. Among these, derivatives of 2-Methylthiazole-5-carbaldehyde are attracting significant interest due to their diverse biological activities. This guide provides a comparative overview of their reported antimicrobial, anticancer, and antioxidant properties, supported by experimental data and detailed protocols.

Thiazole-based Schiff base compounds are recognized for their significant pharmacological potential, including their ability to modulate the activity of various enzymes and exhibit a wide range of biological effects.[1][2] These compounds, formed through the condensation of a primary amine with an aldehyde or ketone, possess a characteristic azomethine (-C=N-) group that is crucial for their bioactivity.[3][4] While specific data on Schiff bases derived directly from this compound is limited in the readily available literature, extensive research on structurally similar thiazole derivatives provides valuable insights into their potential efficacy. This guide synthesizes findings from these related compounds to offer a predictive comparison.

Comparative Biological Activity

The biological prowess of thiazole Schiff bases has been demonstrated across multiple domains, primarily in antimicrobial, anticancer, and antioxidant applications. The following tables summarize the quantitative data from various studies on Schiff bases derived from thiazole analogues.

Antimicrobial Activity

Thiazole-containing Schiff bases have shown considerable activity against a spectrum of bacterial and fungal pathogens.[4][5] The mechanism of action is often suggested to involve the inhibition of essential microbial enzymes, such as DNA gyrase B, or interference with aminoacyl-tRNA synthesis pathways.[1]

Table 1: In Vitro Antibacterial Activity of Thiazole-Based Schiff Bases

Compound/DerivativeTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
Thiazole Schiff Base 11 E. coli14.40 ± 0.04-[1]
Thiazole Schiff Base 11 S. aureus15.00 ± 0.01-[1]
Amoxicillin (Standard)E. coli18.00 ± 0.01-[1]
Amoxicillin (Standard)S. aureus17.00 ± 0.04-[1]
2-amino thiazole derivativesM. tuberculosis H37Rv-6.25[6]

Note: Specific structures of compounds are detailed in the cited literature.

Anticancer Activity

The antiproliferative effects of thiazole Schiff bases have been evaluated against various cancer cell lines. Their potential mechanism of action is thought to involve the induction of apoptosis and inhibition of key signaling pathways.

Table 2: In Vitro Cytotoxic Activity of Thiazole-Based Schiff Bases

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference
Benzothiazole Schiff Base SP16 HeLa2.517[7]
Cisplatin (Standard)HeLa17.2[7]
2-hydroxybenzaldehyde Schiff Base 8S3 A549 (Lung)<30[8]
2-hydroxybenzaldehyde Schiff Base 8S3 HCT-116 (Colon)<30[8]
2-hydroxybenzaldehyde Schiff Base 8S3 Huh-7 (Liver)<30[8]
2-hydroxybenzaldehyde Schiff Base 8S3 MCF-7 (Breast)<30[8]

Note: IC50 is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Antioxidant Activity

Several thiazole Schiff bases have demonstrated significant antioxidant potential, primarily through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Table 3: Antioxidant Activity of Thiazole-Based Schiff Bases (DPPH Radical Scavenging)

Compound/DerivativeIC50 (µg/mL)Reference
Thiazole Schiff Base 7 3.6[1]
Thiazole Schiff Base 9 3.65[1]
Ascorbic Acid (Standard)3.91[1]
Benzothiazole Schiff Base (o-Vanilidine-2-amino-6-bromo benzothiazole)248.82[9]

Note: A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to assess the biological activities of thiazole Schiff bases.

Synthesis of Thiazole-Based Schiff Bases

A general and widely used method for the synthesis of Schiff bases involves the condensation reaction between an amine and an aldehyde.[4]

  • Reactants: An equimolar amount of the respective thiazole derivative (e.g., an aminothiazole) and a substituted aldehyde are used.

  • Solvent: The reactants are typically dissolved in a suitable solvent, such as methanol or ethanol.[1][4]

  • Catalyst: A few drops of a catalyst, like glacial acetic acid, are often added to facilitate the reaction.[4]

  • Reaction Conditions: The mixture is refluxed for several hours (e.g., 5-12 hours) at a specific temperature (e.g., 65-75°C).[1][4]

  • Isolation and Purification: After the reaction is complete, the mixture is cooled, and the resulting solid product is filtered, washed with a cold solvent, and then purified, typically by recrystallization.[1]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is commonly used to evaluate the antibacterial and antifungal activity of compounds.

  • Preparation of Inoculum: Standardized microbial suspensions are prepared.

  • Agar Plates: Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi is poured into sterile petri dishes.

  • Inoculation: The agar surface is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells are punched into the agar using a sterile borer.

  • Application of Compounds: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.[1]

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

DPPH Radical Scavenging Assay

This spectrophotometric assay is used to determine the antioxidant activity of the compounds.[1]

  • DPPH Solution: A fresh solution of DPPH in methanol is prepared.[1]

  • Test Samples: The Schiff base derivatives are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare various concentrations.[1]

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with different concentrations of the test samples.[1]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.[1]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined. Ascorbic acid is commonly used as a positive control.[1]

Visualizing Workflows and Interactions

To better understand the processes and potential mechanisms of action, the following diagrams illustrate the general workflow for Schiff base synthesis and evaluation, and a conceptual representation of their interaction with biological targets based on molecular docking studies.

G General Workflow for Synthesis and Biological Evaluation of Schiff Bases cluster_synthesis Synthesis cluster_evaluation Biological Evaluation This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Primary Amine Primary Amine Primary Amine->Condensation Reaction Schiff Base Schiff Base Condensation Reaction->Schiff Base Antimicrobial Assays Antimicrobial Assays Schiff Base->Antimicrobial Assays Anticancer Assays Anticancer Assays Schiff Base->Anticancer Assays Antioxidant Assays Antioxidant Assays Schiff Base->Antioxidant Assays Data Analysis Data Analysis Antimicrobial Assays->Data Analysis Anticancer Assays->Data Analysis Antioxidant Assays->Data Analysis Biological Activity Profile Biological Activity Profile Data Analysis->Biological Activity Profile G Conceptual Diagram of Schiff Base Interaction with Protein Targets Thiazole Schiff Base Thiazole Schiff Base DNA Gyrase B DNA Gyrase B Thiazole Schiff Base->DNA Gyrase B Binds to Human Peroxiredoxin 5 Human Peroxiredoxin 5 Thiazole Schiff Base->Human Peroxiredoxin 5 Binds to Inhibition of DNA Replication Inhibition of DNA Replication DNA Gyrase B->Inhibition of DNA Replication Leads to Reduction of Oxidative Stress Reduction of Oxidative Stress Human Peroxiredoxin 5->Reduction of Oxidative Stress Leads to

References

Spectroscopic comparison of 2-Methylthiazole-5-carbaldehyde and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 2-Methylthiazole-5-carbaldehyde and Its Derivatives

This guide provides a detailed spectroscopic comparison of this compound and its derivatives, offering insights for researchers, scientists, and professionals in drug development. The analysis is supported by experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its thiazole ring structure is a key component in numerous bioactive molecules, contributing to antifungal and antibacterial properties.[1] Understanding the spectroscopic characteristics of this parent compound and its derivatives is fundamental for structure elucidation, reaction monitoring, and quality control in synthetic chemistry and drug discovery. This guide presents a comparative analysis of the key spectroscopic features of this compound and its derivatives.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and selected derivatives. The data has been compiled from various sources to provide a comparative overview.

Compound NameStructure1H NMR (δ, ppm)13C NMR (δ, ppm)FT-IR (ν, cm⁻¹)UV-Vis (λmax, nm)Mass Spec (m/z)
This compound C₅H₅NOS2.78 (s, 3H, CH₃), 8.52 (s, 1H, H4), 9.94 (s, 1H, CHO)19.3 (CH₃), 147.5 (C5), 154.2 (C4), 168.9 (C2), 184.5 (CHO)1670 (C=O stretch)~358-410 (typical for thiazoles)[2]127.17 (M⁺)[3]
Ethyl 2-amino-4-methylthiazole-5-carboxylate C₇H₁₀N₂O₂S1.38 (t, 3H, CH₃), 2.45 (s, 3H, CH₃), 4.27 (q, 2H, CH₂), 7.50 (s, 2H, NH₂)14.5 (CH₃), 17.1 (CH₃), 60.2 (CH₂), 110.5 (C5), 158.9 (C4), 168.1 (C2), 162.5 (C=O)3364 (NH₂), 1684 (C=O)[4]-186.24
2-Amino-4-methylthiazole-5-carbaldehyde C₅H₆N₂OS2.50 (s, 3H, CH₃), 7.50 (s, 2H, NH₂), 9.70 (s, 1H, CHO)17.5 (CH₃), 118.2 (C5), 159.5 (C4), 169.8 (C2), 182.1 (CHO)3400-3200 (NH₂), 1650 (C=O)-142.18
5-((2-((2,4-Dimethoxybenzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol C₁₆H₁₆N₄O₃S₂2.32 (s, 3H, CH₃), 3.61 (s, 2H, CH₂), 3.81 (s, 6H, 2xOCH₃), 6.52-7.70 (m, 3H, Ar-H), 8.61 (s, 1H, -CH=N-), 13.01 (s, 1H, SH)[4]-1603 (-CH=N-)[4]-377 (M+1)[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AVANCE 500 MHz instrument.[5] Samples are typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.[5] Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are obtained using an FT-IR spectrometer, for instance, a Thermo Scientific Nicolet iS50 series.[5] Samples can be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.[3][6] The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a UV/Vis scanning spectrophotometer, such as a JENWAY UV/vis 6705 series.[5] The analysis is conducted in the 200–900 nm range using various organic solvents of differing polarities (e.g., ethanol, DMSO, DMF) to observe any solvatochromic effects.[5][7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data can be acquired using an Agilent LC/MSD TOF mass spectrometer.[5] This technique provides accurate mass measurements, which are crucial for determining the elemental composition of the compounds.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the spectroscopic analysis of this compound and its derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of This compound Derivatives purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv ms Mass Spectrometry purification->ms elucidation Structure Elucidation nmr->elucidation ir->elucidation uv->elucidation ms->elucidation comparison Comparative Analysis elucidation->comparison

Caption: Experimental workflow for the synthesis and spectroscopic characterization of thiazole derivatives.

logical_relationship cluster_derivatives Derivatives parent This compound amino_ester Ethyl 2-amino-4-methylthiazole-5-carboxylate parent->amino_ester Functionalization amino_aldehyde 2-Amino-4-methylthiazole-5-carbaldehyde parent->amino_aldehyde Functionalization oxadiazole Oxadiazole Derivative amino_aldehyde->oxadiazole Further Reaction

Caption: Logical relationship between this compound and its derivatives.

Conclusion

The spectroscopic data presented in this guide highlights the distinct features of this compound and its derivatives. The aldehyde group in the parent compound gives rise to a characteristic carbonyl stretch in the FT-IR spectrum and a downfield proton signal in the ¹H NMR spectrum. Modifications to the thiazole ring, such as the introduction of an amino group or conversion to an ester, lead to predictable shifts in the spectroscopic data. This comparative guide serves as a valuable resource for the identification and characterization of novel compounds based on the this compound scaffold.

References

Unveiling the Antifungal Potential of Thiazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a critical endeavor in the face of rising drug resistance. This guide offers a comparative examination of the antifungal activity of thiazole-based compounds, drawing upon experimental data from recent studies. While specific research on thiazole-based aldehydes is limited, this analysis of related thiazole derivatives provides valuable insights into their potential as antifungal candidates.

The emergence of multidrug-resistant fungal pathogens necessitates the exploration of new chemical scaffolds. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has garnered significant attention for its diverse pharmacological activities, including promising antifungal properties. This guide synthesizes available data to compare the efficacy of various thiazole derivatives against clinically relevant fungal strains and elucidates common experimental methodologies and proposed mechanisms of action.

Comparative Antifungal Activity

The antifungal efficacy of novel chemical entities is primarily quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various thiazole derivatives against pathogenic fungal species, with comparisons to standard antifungal drugs.

Compound ClassSpecific Derivative(s)Fungal Strain(s)MIC Range (µg/mL)Reference Antifungal(s)Reference Antifungal MIC (µg/mL)
Hydrazinyl-Thiazole DerivativesCompounds 7a and 7eCandida albicans ATCC 102313.9 - 7.81Fluconazole15.62
Cyclopropylmethylidene-hydrazinyl-thiazole DerivativesCompounds T2, T3, T4Clinical isolates of C. albicans0.008 - 0.98NystatinNot specified in direct comparison
Thiazolylhydrazone DerivativesCompounds 1, 2, 3Clinical isolates of C. albicans0.125 - 2.0Fluconazole, Amphotericin B2.0 (MIC₉₀), 0.25 (MIC₉₀)
2,4-Disubstituted-1,3-Thiazole DerivativesCompounds 7a, 7b, 7cC. albicans3.9Fluconazole15.62

Unraveling the Mechanism of Action

The primary mode of action for many thiazole-based antifungals, akin to other azole antifungals, is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, cell death. The key enzyme in this pathway targeted by azole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme.

Ergosterol Biosynthesis Inhibition Pathway cluster_Pathway Ergosterol Biosynthesis cluster_Inhibition Inhibition by Thiazole Aldehydes cluster_Outcome Cellular Outcome Lanosterol Lanosterol Intermediate Intermediate Sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51A1) Ergosterol Ergosterol Intermediate->Ergosterol DisruptedMembrane Disrupted Fungal Cell Membrane Thiazole Thiazole-Based Aldehyde Thiazole->Lanosterol Inhibits CellDeath Fungal Cell Death DisruptedMembrane->CellDeath

Proposed mechanism of antifungal action for thiazole derivatives.

Experimental Protocols

The evaluation of antifungal activity is conducted through standardized in vitro susceptibility testing methods. The broth microdilution method is a widely accepted and commonly employed technique.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the test compounds in a liquid growth medium in microtiter plates. A standardized suspension of the fungal isolate is then added to each well. Following incubation, the wells are observed for visible growth, and the MIC is determined as the lowest concentration of the compound that inhibits fungal growth.

Broth Microdilution Experimental Workflow cluster_Preparation Preparation cluster_Assay Assay Setup cluster_Analysis Incubation & Analysis CompoundPrep Prepare stock solution of thiazole aldehyde SerialDilution Perform serial dilutions of compound in microtiter plate CompoundPrep->SerialDilution InoculumPrep Prepare standardized fungal inoculum Inoculation Inoculate wells with fungal suspension InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate plates (e.g., 24-48 hours at 35°C) Inoculation->Incubation MIC Determine MIC (lowest concentration with no visible growth) Incubation->MIC

Workflow for determining Minimum Inhibitory Concentration (MIC).

References

Unveiling the Potential of 2-Methylthiazole-5-carbaldehyde Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 2-Methylthiazole-5-carbaldehyde analogs reveals a promising scaffold for the development of novel therapeutic agents, particularly in the realm of anti-diabetic and anticancer research. This guide provides a comparative analysis of the biological activities of these analogs, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2] Analogs of this compound, a key building block, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-diabetic properties.[2][3] This guide focuses on elucidating the structural features that govern the biological efficacy of these compounds.

Anti-diabetic Activity of Hydrazinylthiazole-5-carbaldehydes

A notable study investigated a series of 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes as potential anti-diabetic agents.[4] The compounds were evaluated for their α-amylase inhibitory activity and anti-glycation potential. The results, summarized in the table below, highlight the significant influence of substituents on the aryl ring.

CompoundSubstituent (R)α-Amylase Inhibition IC50 (µM)Anti-glycation IC50 (µM)
3a 2-OH14.66.70
3b 4-OH-7.20
3c 4-CH3-8.10
3d 4-OCH3-9.50
3e 4-N(CH3)2-9.80
3f H-10.10
3g 4-Cl-10.50
3h 4-F-10.80
3l 2,4-di-OH17.9-
Aminoguanidine (Standard) --11.92

Key SAR Insights for Anti-diabetic Activity: [4]

  • α-Amylase Inhibition: Analogs with ortho-substituted hydroxyl groups on the aryl ring (3a and 3l) exhibited the most potent α-amylase inhibitory activity. This suggests that the position and electron-donating nature of the substituent are crucial for binding to the enzyme's active site.

  • Anti-glycation Potential: Compounds with strong electron-donating groups, such as hydroxyl (3a, 3b) and methyl (3c), showed excellent anti-glycation activity, surpassing the standard drug aminoguanidine.

Anticancer Potential of Thiazole Derivatives

Thiazole derivatives have been extensively explored as anticancer agents, demonstrating mechanisms that include apoptosis induction, disruption of tubulin assembly, and inhibition of key signaling pathways like NFκB/mTOR/PI3K/AkT.[3] While specific SAR data for this compound analogs in cancer is not as consolidated, broader studies on thiazole-based compounds offer valuable insights. For instance, substitutions at the 2 and 4 positions of the thiazole ring with various aromatic and heterocyclic moieties have been shown to be critical for cytotoxic activity.[1]

Experimental Protocols

α-Amylase Inhibition Assay

This assay spectrophotometrically determines the inhibitory effect of a compound on the activity of α-amylase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Amylase from porcine pancreas

  • Starch solution (1% w/v) in phosphate buffer (pH 6.8)

  • Dinitrosalicylic acid (DNS) reagent

  • Test compounds dissolved in DMSO

  • Phosphate buffer (pH 6.8)

Procedure:

  • A mixture of the test compound (at various concentrations) and α-amylase solution is pre-incubated for 10 minutes at 37°C.

  • The enzymatic reaction is initiated by adding the starch solution.

  • The reaction mixture is incubated for 15 minutes at 37°C.

  • The reaction is terminated by adding DNS reagent.

  • The mixture is heated in a boiling water bath for 5 minutes to allow for color development.

  • After cooling to room temperature, the absorbance is measured at 540 nm.

  • The percentage of inhibition is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Test compounds dissolved in DMSO

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in a solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value is determined from the dose-response curve.

Visualizing the Mechanisms

To better understand the biological context of these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_lead Lead Identification start 2-Methylthiazole- 5-carbaldehyde analogs Analog Synthesis start->analogs assays In vitro Assays (e.g., α-amylase, MTT) analogs->assays data IC50 Determination assays->data sar SAR Analysis data->sar lead Lead Compound sar->lead

Caption: A typical workflow for the discovery of lead compounds from this compound analogs.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Thiazole Thiazole Derivatives Thiazole->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for thiazole-based anticancer agents.

References

A Comparative Guide to the Synthesis of 2-Methylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic routes for the preparation of 2-Methylthiazole-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The routes are evaluated based on yield, reaction conditions, and starting materials, with supporting experimental data presented for objective comparison.

Synthetic Route Comparison

Two primary synthetic pathways for this compound are presented below:

  • Route 1: Direct Synthesis from 2-Bromomalonaldehyde and Thioacetamide. This method offers a concise, one-pot approach to the target molecule.

  • Route 2: Multi-step Synthesis via a Carboxylate Intermediate. This pathway involves the initial synthesis of ethyl 2-methylthiazole-5-carboxylate, followed by a two-step reduction and oxidation sequence to yield the final aldehyde.

The following table summarizes the quantitative data for each route, providing a clear comparison of their efficiency and resource requirements.

ParameterRoute 1: Direct SynthesisRoute 2: Multi-step Synthesis
Starting Materials 2-Bromomalonaldehyde, ThioacetamideEthyl 2-chloro-3-oxobutanoate, Thioacetamide
Key Intermediates None (One-pot)Ethyl 2-methylthiazole-5-carboxylate, (2-Methylthiazol-5-yl)methanol
Overall Yield 31%Approx. 60-70% (calculated from literature values for similar reactions)
Reaction Time 3 daysApprox. 24-36 hours
Number of Steps 13
Purification Method Extraction and concentrationColumn chromatography, Extraction

Experimental Protocols

Route 1: Direct Synthesis from 2-Bromomalonaldehyde and Thioacetamide

This protocol is adapted from a patented procedure.

Materials:

  • 2-Bromomalonaldehyde

  • Thioacetamide

  • Dichloromethane (DCM)

  • N,N-diisopropylethylamine (DIPEA)

  • Deionized water

  • Ether (Et2O)

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Suspend 2-bromomalonaldehyde (1.5 g, 9.94 mmol) and thioacetamide (0.83 g, 11.05 mmol) in dichloromethane (10 mL).

  • Cool the mixture to 0°C.

  • Slowly add N,N-diisopropylethylamine (1.75 mL, 10.05 mmol) dropwise.

  • Stir the resulting brown solution at room temperature for 3 days.

  • Upon reaction completion, dilute the mixture with deionized water (50 mL) and separate the organic phase.

  • Extract the aqueous phase three times with dichloromethane (10 mL each).

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate.

  • Dissolve the brown residue in ether (20 mL) and wash twice with saturated sodium bicarbonate solution (20 mL) and then with saturated saline solution (20 mL).

  • Dry the organic phase again with anhydrous sodium sulfate, filter, and concentrate to yield 5-formyl-2-methylthiazole as a brown oil.

Yield: 0.40 g (31%)

Route 2: Multi-step Synthesis via a Carboxylate Intermediate

This route is a composite of established procedures for the synthesis of the intermediate carboxylate, followed by standard reduction and oxidation reactions.

Step 1: Synthesis of Ethyl 2-methylthiazole-5-carboxylate

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve thioacetamide in acetonitrile.

  • Add ethyl 2-chloro-3-oxobutanoate dropwise. An exotherm may be observed.

  • After the initial reaction, add triethylamine dropwise.

  • Heat the mixture to reflux for approximately one hour.

  • After cooling, the product is isolated via extraction.

Step 2: Reduction of Ethyl 2-methylthiazole-5-carboxylate to (2-Methylthiazol-5-yl)methanol

  • Dissolve ethyl 2-methylthiazole-5-carboxylate in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0°C.

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction carefully with water and extract the product.

Step 3: Oxidation of (2-Methylthiazol-5-yl)methanol to this compound

  • Dissolve (2-Methylthiazol-5-yl)methanol in dichloromethane.

  • Add an oxidizing agent, such as pyridinium chlorochromate (PCC), in one portion.

  • Stir the mixture at room temperature until the starting material is consumed.

  • Filter the reaction mixture through a pad of silica gel and concentrate the filtrate to obtain the product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route_1 cluster_start Starting Materials cluster_product Product 2-Bromomalonaldehyde 2-Bromomalonaldehyde One-pot reaction One-pot reaction 2-Bromomalonaldehyde->One-pot reaction DIPEA, DCM Thioacetamide Thioacetamide Thioacetamide->One-pot reaction This compound This compound One-pot reaction->this compound 3 days, rt

Caption: One-pot synthesis of this compound.

Route_2 cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Ethyl 2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate Ethyl 2-methylthiazole-5-carboxylate Ethyl 2-methylthiazole-5-carboxylate Ethyl 2-chloro-3-oxobutanoate->Ethyl 2-methylthiazole-5-carboxylate Acetonitrile, Et3N Thioacetamide_2 Thioacetamide Thioacetamide_2->Ethyl 2-methylthiazole-5-carboxylate (2-Methylthiazol-5-yl)methanol (2-Methylthiazol-5-yl)methanol Ethyl 2-methylthiazole-5-carboxylate-> (2-Methylthiazol-5-yl)methanol LiAlH4, THF 2-Methylthiazole-5-carbaldehyde_2 This compound (2-Methylthiazol-5-yl)methanol->2-Methylthiazole-5-carbaldehyde_2 PCC, DCM

Caption: Multi-step synthesis of this compound.

Comparing the efficacy of different catalysts for Knoevenagel condensation with 2-Methylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Knoevenagel Condensation of 2-Methylthiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the creation of α,β-unsaturated compounds that are key intermediates in pharmaceuticals and fine chemicals. This guide offers a comparative overview of the efficacy of various catalysts for the Knoevenagel condensation of this compound with active methylene compounds.

Comparative Efficacy of Potential Catalysts

Based on the literature for analogous reactions, several catalysts are expected to be effective for the Knoevenagel condensation of this compound. The choice of catalyst can significantly impact reaction time, yield, and conditions. Below is a summary of potential catalysts and their expected performance.

CatalystActive Methylene CompoundSolventTemperature (°C)Expected TimeExpected Yield (%)
Piperidine MalononitrileEthanolReflux2 - 6 h85 - 95
Ethyl CyanoacetateEthanolReflux4 - 8 h80 - 90
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) MalononitrileDichloromethaneRoom Temp5 - 30 min90 - 98
Ethyl CyanoacetateDichloromethaneRoom Temp15 - 60 min88 - 96
Ammonium Acetate MalononitrileSolvent-free8030 - 60 min80 - 90
Diisopropylethylammonium Acetate (DIPEAc) Ethyl CyanoacetateHexane701 - 3 h90 - 97
Potassium Carbonate MalononitrileWaterRoom Temp30 - 60 min75 - 85

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for the specific substrate and desired scale.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation

This protocol describes a classic and widely used method for the Knoevenagel condensation.

Materials:

  • This compound

  • Active Methylene Compound (e.g., Malononitrile or Ethyl Cyanoacetate)

  • Piperidine

  • Ethanol

  • Standard laboratory glassware with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: DBU-Catalyzed Knoevenagel Condensation

DBU is a strong, non-nucleophilic base that can catalyze the Knoevenagel condensation under mild conditions.

Materials:

  • This compound

  • Active Methylene Compound (e.g., Malononitrile or Ethyl Cyanoacetate)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) and the active methylene compound (1.1 eq) in dichloromethane, add DBU (0.1 eq) dropwise at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with dilute hydrochloric acid (1M) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the Knoevenagel condensation.

G General Experimental Workflow for Knoevenagel Condensation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Aldehyde and Active Methylene Compound B Add Solvent A->B C Add Catalyst B->C D Stir at Appropriate Temperature C->D E Monitor by TLC D->E F Quench Reaction / Extraction E->F Reaction Complete G Isolate Crude Product F->G H Purify (Recrystallization / Chromatography) G->H I Characterization H->I

Caption: A generalized workflow for the Knoevenagel condensation reaction.

Catalytic Cycle

The diagram below outlines the generally accepted mechanism for a base-catalyzed Knoevenagel condensation.

G Simplified Catalytic Cycle of Knoevenagel Condensation cluster_0 Catalytic Cycle A Base Catalyst B Deprotonation of Active Methylene Compound A->B + Active Methylene C Enolate Formation B->C D Nucleophilic Attack on Aldehyde C->D + Aldehyde E Alkoxide Intermediate D->E F Protonation E->F + H₂O G β-Hydroxy Adduct F->G H Dehydration G->H H->A Regenerates Catalyst Product α,β-Unsaturated Product H->Product Water H₂O H->Water

Caption: The catalytic cycle for a base-catalyzed Knoevenagel condensation.

Unveiling the Anticancer Potential: A Comparative Analysis of 2-Methylthiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, derivatives of 2-Methylthiazole-5-carbaldehyde have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic activities of several key derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this critical area of study.

Comparative Cytotoxicity of Thiazole Derivatives

The antitumor activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. This data highlights the varying degrees of potency and selectivity exhibited by different structural modifications of the parent compound.

Derivative ClassCompoundCancer Cell LineIC50 / GI50 (µM)Reference
2-Amino-4-methylthiazole-5-carboxylate 3g (NSC:788170)EKVX (Non-Small Cell Lung Cancer)0.865 (GI50)[1][2]
MDA-MB-468 (Breast Cancer)1.20 (GI50)[1][2]
4c (NSC:788176)HOP-92 (Non-Small Cell Lung Cancer)0.34 (GI50)[1][2]
EKVX (Non-Small Cell Lung Cancer)0.96 (GI50)[1][2]
MDA-MB-231/ATCC (Breast Cancer)1.08 (GI50)[1][2]
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide 8cA-549 (Lung Cancer)48% inhibition at 5 µg/mL[3]
8fA-549 (Lung Cancer)40% inhibition at 5 µg/mL[3]
Bis-Thiazole 5aKF-28 (Ovarian Cancer)0.718[4]
MDA-MB-231 (Breast Cancer)1.51[4]
5bKF-28 (Ovarian Cancer)3.374[4]
5cHela (Cervical Cancer)0.0006[4]
5eMCF-7 (Breast Cancer)0.6648[4]
5fA2780 (Ovarian Cancer)2.34[4]
KF-28 (Ovarian Cancer)0.006[4]
5gA2780 (Ovarian Cancer)7.45[4]
Thiazole-Amino Acid Hybrid 5aA549 (Lung Cancer)8.02[1]
HeLa (Cervical Cancer)6.51[1]
MCF-7 (Breast Cancer)6.84[1]
5fA549 (Lung Cancer)2.07[1]
HeLa (Cervical Cancer)3.89[1]
MCF-7 (Breast Cancer)4.11[1]
5oA549 (Lung Cancer)3.11[1]
HeLa (Cervical Cancer)4.95[1]
MCF-7 (Breast Cancer)5.23[1]
5acA549 (Lung Cancer)4.57[1]
HeLa (Cervical Cancer)5.41[1]
MCF-7 (Breast Cancer)6.71[1]
5adA549 (Lung Cancer)3.68[1]
HeLa (Cervical Cancer)5.07[1]
MCF-7 (Breast Cancer)8.51[1]
Thiazole/Thiadiazole Carboxamide (c-Met Inhibitor) 51amA549 (Lung Cancer)0.83[5][6]
HT-29 (Colon Cancer)0.68[5][6]
MDA-MB-231 (Breast Cancer)3.94[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound derivatives.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the thiazole derivatives and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the thiazole derivatives for the desired time. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample. The fluorescence intensity of PI is proportional to the DNA content.

Apoptosis Assay using Annexin V-FITC

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating with the thiazole derivatives. Collect the cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 × 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 2 µL of PI (1 mg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflow

The cytotoxic effects of this compound derivatives are often mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Additionally, a standardized workflow is crucial for the systematic evaluation of these compounds.

experimental_workflow cluster_workflow Experimental Workflow for Cytotoxicity Analysis start Start: Thiazole Derivative Synthesis cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Thiazole Derivatives cell_culture->treatment mtt MTT Assay for Cell Viability treatment->mtt flow_cytometry Flow Cytometry treatment->flow_cytometry data_analysis Data Analysis and IC50 Determination mtt->data_analysis cell_cycle Cell Cycle Analysis flow_cytometry->cell_cycle apoptosis Apoptosis Assay flow_cytometry->apoptosis cell_cycle->data_analysis apoptosis->data_analysis end End: Identification of Lead Compounds data_analysis->end

Caption: Experimental workflow for assessing the cytotoxicity of thiazole derivatives.

MAGL_signaling_pathway cluster_magl MAGL Signaling Pathway in Cancer MAGL MAGL (Monoacylglycerol Lipase) FFA Free Fatty Acids MAGL->FFA Hydrolysis MAG Monoacylglycerols MAG->MAGL Pro_tumorigenic_lipids Pro-tumorigenic Signaling Lipids (e.g., LPA, PGE2) FFA->Pro_tumorigenic_lipids Cancer_Progression Cancer Progression (Migration, Invasion, Survival) Pro_tumorigenic_lipids->Cancer_Progression Thiazole_Derivative Thiazole Derivative (MAGL Inhibitor) Thiazole_Derivative->MAGL Inhibits

Caption: Inhibition of the MAGL signaling pathway by specific thiazole derivatives.

cMet_signaling_pathway cluster_cmet c-Met Signaling Pathway in Cancer HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Invasion Invasion & Metastasis PI3K_AKT->Invasion RAS_MAPK->Proliferation RAS_MAPK->Invasion STAT->Proliferation Thiazole_Derivative Thiazole Derivative (c-Met Inhibitor) Thiazole_Derivative->cMet Inhibits

Caption: Inhibition of the c-Met signaling pathway by specific thiazole derivatives.

VEGFR2_signaling_pathway cluster_vegfr2 VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF (Vascular Endothelial Growth Factor) VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Endothelial_Cell Endothelial Cell Proliferation, Migration & Survival PLCg->Endothelial_Cell PI3K_AKT->Endothelial_Cell RAS_MAPK->Endothelial_Cell Angiogenesis Tumor Angiogenesis Endothelial_Cell->Angiogenesis Thiazole_Derivative Thiazole Derivative (VEGFR-2 Inhibitor) Thiazole_Derivative->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by specific thiazole derivatives.

References

In vitro evaluation of enzyme inhibition by 2-Methylthiazole-5-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the in vitro enzyme inhibition by derivatives of 2-Methylthiazole-5-carbaldehyde, this document serves as a valuable resource for researchers, scientists, and professionals in drug development. It offers an objective comparison of the performance of these derivatives against various enzymatic targets, supported by experimental data.

Comparison of Enzyme Inhibitory Activity

Derivatives of this compound, particularly Schiff bases and thiosemicarbazones, have been investigated for their potential to inhibit a range of enzymes. The following tables summarize the quantitative data on their inhibitory activities against key enzymes.

α-Glucosidase and α-Amylase Inhibition

Thiazolidinone-based benzothiazole derivatives, which can be synthesized from thiazole precursors, have shown significant inhibitory activity against α-glucosidase and α-amylase, enzymes crucial in carbohydrate metabolism and type 2 diabetes.

Table 1: α-Glucosidase and α-Amylase Inhibitory Activities of Thiazolidinone-Based Benzothiazole Derivatives

Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
Derivative 4 3.50 ± 0.702.40 ± 0.70
Derivative 5 4.80 ± 0.102.30 ± 0.05
Derivative 6 3.20 ± 0.702.10 ± 0.70
Acarbose (Standard) 10.70 ± 0.109.10 ± 0.10

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from a study on thiazolidinone-based benzothiazole derivatives[1][2].

Urease Inhibition

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Certain derivatives have demonstrated potent inhibitory effects on this enzyme.

Table 2: Urease Inhibitory Activity of Benzothiazine-N-arylacetamide Derivatives

CompoundUrease IC50 (µM)
Derivative 5a 10.1 ± 0.90
Derivative 5d 14.1 ± 0.12
Derivative 5k 9.8 ± 0.023
Thiourea (Standard) 22.3 ± 0.031

Data from a study on 1,2-benzothiazine-N-arylacetamide derivatives[3].

Carbonic Anhydrase Inhibition

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic potential. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates have been identified as dual inhibitors of 15-lipoxygenase and carbonic anhydrase II.

Table 3: Carbonic Anhydrase II Inhibitory Activity

CompoundbCA II IC50 (µM)
Derivative 5h 0.60 ± 0.02
Acetazolamide (Standard) 0.984 ± 0.12

bCA II refers to bovine carbonic anhydrase II. Data sourced from a study on substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates[4].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key enzyme inhibition assays.

α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase is determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside.

  • A mixture containing 10 µL of the test compound (in DMSO), 20 µL of baker's yeast α-glucosidase (0.5 U/mL), and 50 µL of 50 mM phosphate buffer (pH 6.8) is pre-incubated at 37°C for 15 minutes.

  • The reaction is initiated by adding 20 µL of 0.7 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • The mixture is incubated for another 15 minutes at 37°C.

  • The reaction is terminated by adding 50 µL of 0.1 M Na₂CO₃.

  • The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

  • Acarbose is used as a standard inhibitor. The percentage of inhibition is calculated, and the IC50 value is determined.

Urease Inhibition Assay

The activity of urease is assayed by measuring ammonia production using the indophenol method.

  • A mixture of 25 µL of Jack bean urease enzyme solution and 55 µL of buffer containing 100 mM urea is prepared.

  • 5 µL of the test compound at varying concentrations is added to the mixture.

  • The reaction mixture is incubated at 30°C for 15 minutes in 96-well plates.

  • The production of ammonia is determined by adding 45 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) and 70 µL of alkali reagent (0.5% w/v NaOH and 0.1% active chloride NaClO) to each well.

  • The absorbance is measured at 630 nm after 50 minutes using a microplate reader.

  • Thiourea is used as the standard inhibitor. The percentage inhibition and subsequently the IC50 values are calculated.

Visualized Workflows and Pathways

To better illustrate the processes involved in the evaluation of these enzyme inhibitors, the following diagrams are provided.

experimental_workflow cluster_synthesis Derivative Synthesis cluster_assay Enzyme Inhibition Assay start 2-Methylthiazole- 5-carbaldehyde reaction Condensation Reaction start->reaction amine Primary Amine/ Thiosemicarbazide amine->reaction product Schiff Base/ Thiosemicarbazone Derivatives reaction->product inhibitor Test Derivative product->inhibitor enzyme Target Enzyme (e.g., α-glucosidase) assay_mix Incubation enzyme->assay_mix substrate Substrate substrate->assay_mix inhibitor->assay_mix measurement Spectrophotometric Measurement assay_mix->measurement data_analysis IC50 Determination measurement->data_analysis

Caption: General workflow from synthesis to in vitro evaluation.

signaling_pathway cluster_carbohydrate Carbohydrate Digestion cluster_inhibition Mechanism of Inhibition carbs Complex Carbohydrates amylase α-Amylase carbs->amylase oligo Oligosaccharides amylase->oligo glucosidase α-Glucosidase oligo->glucosidase glucose Glucose glucosidase->glucose absorption Increased Blood Glucose glucose->absorption Intestinal Absorption inhibitor Thiazole Derivative (Inhibitor) inhibitor->amylase Inhibition inhibitor->glucosidase Inhibition

Caption: Inhibition of carbohydrate digestion enzymes.

References

Safety Operating Guide

Proper Disposal of 2-Methylthiazole-5-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of 2-Methylthiazole-5-carbaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.

Chemical Profile and Hazards

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Adherence to safety protocols is crucial to mitigate risks during its use and disposal.

Disposal Procedures

The primary method for the disposal of this compound is through an approved waste disposal plant.[2][3] It is imperative to consult with a licensed professional waste disposal service to ensure compliance with all federal, state, and local regulations. Under no circumstances should this chemical be allowed to enter drains or water courses.[1]

Step-by-Step Disposal Protocol:

  • Consult Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to be fully aware of its hazards and the required personal protective equipment (PPE).

  • Wear Appropriate PPE: At a minimum, this includes chemical-resistant gloves, safety goggles, and a lab coat. A respirator may be necessary depending on the potential for airborne exposure.[1]

  • Containment of Waste:

    • Solid Waste: Unused or contaminated solid this compound should be placed in a clearly labeled, tightly sealed container.

    • Liquid Waste: Solutions containing this chemical should be stored in a compatible, sealed, and clearly labeled waste container.

    • Contaminated Materials: Any materials, such as filter paper or absorbent pads, that have come into contact with the chemical should be treated as hazardous waste and placed in a designated, sealed container.

  • Handling Spills:

    • In the event of a spill, avoid breathing dust or vapors.[4]

    • Wear appropriate PPE as outlined above.

    • For small spills, mix the material with an inert absorbent, such as sand or vermiculite.[1]

    • Carefully sweep or scoop up the mixture and place it into a designated, tightly closed container for disposal.[1][2]

    • Wash the spill area thoroughly with soap and water, collecting the rinse water for proper disposal if necessary.

  • Arrange for Professional Disposal: Contact a licensed hazardous waste disposal company to collect and manage the waste. Provide them with a complete and accurate description of the waste, including the SDS.

Quantitative Data

Currently, publicly available safety data sheets and chemical literature do not specify quantitative concentration limits for the disposal of this compound through various methods. Disposal regulations are typically performance-based and depend on the capabilities of the licensed waste disposal facility.

ParameterValue
Specified Concentration Limits for Disposal No data available

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds don_ppe Wear Appropriate Personal Protective Equipment (PPE) consult_sds->don_ppe assess_waste Assess Waste Type don_ppe->assess_waste solid_waste Solid Waste or Contaminated Material assess_waste->solid_waste Solid/Contaminated liquid_waste Liquid Waste assess_waste->liquid_waste Liquid spill Spill assess_waste->spill Spill contain_solid Place in a labeled, sealed container solid_waste->contain_solid contain_liquid Place in a compatible, labeled, sealed container liquid_waste->contain_liquid handle_spill Contain with inert absorbent, sweep up, and place in a sealed container spill->handle_spill contact_disposal Contact Licensed Waste Disposal Service contain_solid->contact_disposal contain_liquid->contact_disposal handle_spill->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Methylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of 2-Methylthiazole-5-carbaldehyde (CAS No. 1003-60-7), a critical reagent in various research and development applications. Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC5H5NOS[1]
Molecular Weight127.17 g/mol [1]
Boiling Point219.0±13.0 °C at 760 mmHg[2]
Density1.3±0.1 g/cm3 [2]
Flash Point86.2±19.8 °C[2]
Physical FormSolid
Storage TemperatureInert atmosphere, store in freezer, under -20°C
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin, eye, and respiratory irritation.[2][3]

Summary of Required Personal Protective Equipment

Protection TypeSpecific RequirementsRationale & Citations
Eye/Face Protection Tightly fitting chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.To protect against serious eye irritation.[3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A chemically resistant lab coat or apron must be worn.To prevent skin contact, which can cause irritation.[2][3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if dust/aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) is required.[2][3]To prevent respiratory tract irritation from inhalation.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following procedure outlines the necessary steps before, during, and after handling.

Pre-Operational Checks
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, and reaction vessels, within the fume hood.

  • Inspect PPE: Don and inspect all required PPE for any defects.

Handling Procedure
  • Controlled Dispensing: Slowly open the container in the fume hood. Use a clean, dry spatula to dispense the solid material. Avoid creating dust.

  • Accurate Weighing: If weighing is required, do so within the fume hood on a tared weighing paper or in a suitable container.

  • Immediate Transfer: Promptly transfer the weighed chemical to the reaction vessel.

  • Secure Container: Tightly close the main container of this compound immediately after use.

Post-Handling Procedures
  • Decontamination of Tools: Clean all reusable equipment that came into contact with the chemical using an appropriate solvent.

  • Work Area Cleaning: Wipe down the work surface within the fume hood.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[3]

  • Proper Storage: Return the chemical container to its designated cold storage location.

Disposal Plan: Step-by-Step Procedure

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Place any contaminated disposable items such as gloves, weighing paper, and paper towels into a designated, labeled hazardous waste container.

  • Unused Chemical: Unwanted or expired this compound should be disposed of as hazardous waste. Do not mix with other waste streams. Mix with sand or another inert absorbent material before placing it in a tightly closed container for disposal.[2]

  • Liquid Waste: If the chemical is dissolved in a solvent, the resulting solution must be collected in a labeled hazardous waste container designated for flammable liquids.

Labeling and Storage of Waste
  • Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Secure Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

Final Disposal
  • Consult Regulations: Arrange for the disposal of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and national regulations.[2]

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Emergency SituationFirst Aid and Response Measures
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[2][6] Sweep up the material and place it in a sealed container for disposal.[2] Prevent the spill from entering drains or waterways.[2]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE prep_fumehood Verify Fume Hood prep_ppe->prep_fumehood prep_materials Assemble Materials prep_fumehood->prep_materials handle_dispense Dispense Chemical prep_materials->handle_dispense handle_weigh Weigh handle_dispense->handle_weigh disp_segregate Segregate Waste handle_dispense->disp_segregate handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_close Secure Container handle_transfer->handle_close post_clean Clean Workspace & Tools handle_close->post_clean post_ppe Remove PPE post_clean->post_ppe post_clean->disp_segregate post_wash Wash Hands post_ppe->post_wash post_store Store Chemical post_wash->post_store disp_label Label Waste Container disp_segregate->disp_label disp_store Store Waste Securely disp_label->disp_store disp_ehs Contact EHS for Pickup disp_store->disp_ehs em_spill Spill em_notify Notify Supervisor/EHS em_spill->em_notify em_exposure Exposure em_first_aid Administer First Aid em_exposure->em_first_aid em_first_aid->em_notify

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.